molecular formula C13H17NO2 B1359154 Methyl 2-phenylpiperidine-4-carboxylate CAS No. 351003-06-0

Methyl 2-phenylpiperidine-4-carboxylate

Cat. No.: B1359154
CAS No.: 351003-06-0
M. Wt: 219.28 g/mol
InChI Key: HJYDTRNWYSGYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYDTRNWYSGYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of Methyl 2-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylpiperidine-4-carboxylate is a substituted piperidine derivative with a molecular structure that holds significant interest for medicinal chemistry and drug development. The piperidine scaffold is a common motif in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation. The presence of a phenyl group at the 2-position and a methyl carboxylate at the 4-position creates a chiral center and offers multiple points for chemical modification, making it a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing on available data for the compound and its close structural analogs.

Molecular Structure and Isomerism

The core structure of this compound consists of a piperidine ring with a phenyl substituent at the C2 position and a methyl ester group at the C4 position. This substitution pattern gives rise to stereoisomerism, with the potential for both cis and trans diastereomers, as well as enantiomers for each diastereomer. The relative orientation of the phenyl and methyl carboxylate groups significantly influences the molecule's conformation and its interaction with biological targets. A CAS number has been assigned to the cis-isomer: 1458681-51-0.

Physical and Chemical Properties

Direct experimental data for this compound is limited in the public domain. However, by examining the properties of its constituent parts and related compounds, we can infer its key characteristics.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValue (this compound)Value (Related Compound)Related Compound
Molecular Formula C₁₃H₁₇NO₂C₁₃H₁₇NO₂Methyl 4-phenylpiperidine-4-carboxylate[1]
Molecular Weight 219.28 g/mol 219.28 g/mol Methyl 4-phenylpiperidine-4-carboxylate[1]
Appearance Likely a colorless to pale yellow oil or solidLiquidMethyl 1-phenylpiperidine-4-carboxylate[2]
Boiling Point Not available85°C to 90°CMethyl piperidine-4-carboxylate[3]
Melting Point Not availableNot available
Solubility Expected to be slightly soluble in water, soluble in organic solvents.Slightly soluble in waterMethyl piperidine-4-carboxylate[3]
pKa Not availableNot available
CAS Number 1458681-51-0 (cis-isomer)54824-07-6Methyl 4-phenylpiperidine-4-carboxylate[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereomers and conformational isomers. Key signals would include:

    • Aromatic protons of the phenyl group, likely appearing as a multiplet in the range of δ 7.2-7.5 ppm.

    • The proton at the C2 position, which is adjacent to the phenyl group and the nitrogen atom, would likely be a multiplet at a downfield chemical shift.

    • The methyl protons of the ester group would appear as a singlet around δ 3.6-3.7 ppm.

    • The piperidine ring protons would give rise to a series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants of these protons would be highly dependent on the cis/trans stereochemistry and the chair conformation of the piperidine ring.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the ester (around 170-175 ppm), the methyl carbon of the ester (around 50-55 ppm), and the carbons of the piperidine ring. The chemical shifts of the piperidine carbons would be influenced by the stereochemistry of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

  • C=O stretch: A strong band around 1735 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O stretch: A band in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 219. Key fragmentation patterns would involve the loss of the methoxycarbonyl group (-COOCH₃, m/z 59) and fragmentation of the piperidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines.[4] The fragmentation pattern for the isomeric Methyl 4-phenylpiperidine-4-carboxylate shows a top peak at m/z 57 and the molecular ion peak at m/z 219.[1]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a general synthetic strategy can be devised based on established methods for the synthesis of substituted piperidines.

General Synthetic Approach

A plausible synthetic route could involve the following key steps:

  • Synthesis of a suitable precursor: This could involve the construction of a substituted dihydropyridine or a linear precursor containing the necessary functional groups.

  • Cyclization: An intramolecular reaction, such as a Michael addition or a reductive amination, could be employed to form the piperidine ring.

  • Functional group manipulation: Introduction or modification of the ester and phenyl groups.

A potential synthetic workflow is outlined in the diagram below.

G A Starting Materials (e.g., Benzaldehyde, Methyl Acrylate, Ammonia) B Hantzsch Dihydropyridine Synthesis A->B Reaction C Substituted Dihydropyridine B->C Product D Oxidation C->D Process E Substituted Pyridine D->E Product F Reduction E->F Process G This compound F->G Final Product H Alternative Route: Dieckmann Condensation H->G Final Product I Linear Precursor I->H Reaction

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

The phenylpiperidine scaffold is a well-established pharmacophore found in a variety of centrally acting drugs, most notably opioids.[5][6] Derivatives of 4-phenylpiperidine, such as pethidine (meperidine) and fentanyl, are potent analgesics that act as agonists at the μ-opioid receptor.[6]

While the specific biological activity of this compound has not been extensively reported, its structural similarity to known bioactive molecules suggests it could be a valuable starting point for the development of novel therapeutics. The position of the phenyl group at the 2-position, as opposed to the more common 4-position, could lead to a different pharmacological profile, potentially with altered receptor selectivity or affinity.

Further research into this compound could explore its potential as:

  • An analgesic with a modified side-effect profile.

  • A modulator of other CNS receptors.

  • A scaffold for the development of drugs targeting other therapeutic areas.

Logical Relationships in Drug Discovery

The development of new drugs based on the phenylpiperidine scaffold often follows a logical progression of synthesis, screening, and optimization.

G A Scaffold Identification (Phenylpiperidine) B Synthesis of Analogs (e.g., this compound) A->B Design C In Vitro Screening (Receptor Binding Assays) B->C Testing D Lead Compound Identification C->D Selection E Structure-Activity Relationship (SAR) Studies D->E Analysis F In Vivo Testing (Animal Models) D->F Evaluation G Lead Optimization E->G Refinement F->G H Preclinical Development G->H Progression

Caption: Logical workflow for the development of phenylpiperidine-based drug candidates.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While a complete dataset of its physical and chemical properties is not yet available, this guide provides a solid foundation based on the known characteristics of related compounds. Its versatile structure and the established pharmacological importance of the phenylpiperidine scaffold make it a compelling target for further investigation in the fields of synthetic chemistry and drug discovery. Future research aimed at the stereoselective synthesis and comprehensive biological evaluation of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

Methyl 2-phenylpiperidine-4-carboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-phenylpiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates information on closely related analogues to provide a broader context for its potential properties and synthesis.

Chemical Identity: CAS Number and Synonyms

This compound is a substituted piperidine derivative with a phenyl group at the 2-position and a methyl carboxylate group at the 4-position. The stereochemistry of the substituents on the piperidine ring (cis or trans) is a critical aspect of its chemical identity.

Compound Name CAS Number Synonyms Molecular Formula Molecular Weight
This compound351003-06-04-Piperidinecarboxylic acid, 2-phenyl-, methyl esterC₁₃H₁₇NO₂219.28 g/mol
Methyl cis-2-phenylpiperidine-4-carboxylate1458681-51-0Not availableC₁₃H₁₇NO₂219.28 g/mol

Physicochemical Data

Property Value Source/Comment
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight 219.28 g/mol Calculated
Appearance Likely an oil or low-melting solidBased on related compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General characteristic of similar esters
Boiling Point Not available-
Melting Point Not available-

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, general synthetic strategies for 2-substituted piperidine-4-carboxylic acid esters have been reported. These methods can be adapted for the synthesis of the target compound.

General Synthetic Approach:

The synthesis of 2-arylpiperidine-4-carboxylic acid esters can be approached through several routes, often involving the construction of the piperidine ring via cyclization reactions or the modification of a pre-existing piperidine scaffold. One common strategy involves the hydrogenation of a corresponding substituted pyridine precursor.

Example of a generalized procedure for the synthesis of a trans-4-arylpiperidine-3-carboxylic acid derivative, which can be conceptually adapted:

  • Preparation of Dihydropyridine Precursor: A Hantzsch-type reaction or similar condensation can be used to form a dihydropyridine ring bearing the desired substituents.

  • Hydrogenation: The dihydropyridine is subjected to catalytic hydrogenation to yield a mixture of cis and trans piperidine diastereomers.

  • Esterification and Protection: The carboxylic acid can be esterified, and the piperidine nitrogen can be protected (e.g., with a Boc group) to facilitate purification and further reactions.

  • Isomer Separation: The diastereomeric mixture of cis and trans isomers is typically separated using column chromatography.

  • Deprotection: The protecting group on the nitrogen is removed to yield the final product.

The stereochemical outcome of the reduction step is crucial and can often be influenced by the choice of catalyst and reaction conditions. The characterization of the cis and trans isomers is typically achieved through NMR spectroscopy, where the coupling constants between the protons at the C2 and C4 positions can help determine the relative stereochemistry.

Logical Relationships in Synthesis

The synthesis of specific stereoisomers of substituted piperidines requires careful planning of the synthetic route and purification strategies. The following diagram illustrates a general logical workflow for obtaining pure cis and trans isomers of a 2-substituted piperidine-4-carboxylate.

G General Synthetic Workflow for 2-Arylpiperidine-4-carboxylate Isomers cluster_synthesis Synthesis cluster_separation Purification & Characterization start Starting Materials (e.g., Pyridine derivative) reaction Ring Formation / Modification (e.g., Hydrogenation) start->reaction mixture Diastereomeric Mixture (cis and trans isomers) reaction->mixture separation Chromatographic Separation (e.g., Column Chromatography) mixture->separation cis_isomer Pure cis-Isomer separation->cis_isomer Fraction 1 trans_isomer Pure trans-Isomer separation->trans_isomer Fraction 2 characterization Spectroscopic Analysis (NMR, MS) cis_isomer->characterization trans_isomer->characterization

Caption: General workflow for the synthesis and separation of piperidine isomers.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, the 2-phenylpiperidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of phenylpiperidines are known to interact with the central nervous system and have been investigated for a range of therapeutic applications, including:

  • Analgesics: The phenylpiperidine core is a key structural feature of several opioid analgesics.

  • Antipsychotics: Certain antipsychotic drugs contain the phenylpiperidine moiety.

  • Antidepressants: Some selective serotonin reuptake inhibitors (SSRIs) feature a phenylpiperidine structure.

The title compound serves as a valuable building block for the synthesis of more complex molecules in these and other therapeutic areas. The ester functionality provides a handle for further chemical modification, allowing for the creation of libraries of compounds for screening and lead optimization in drug discovery programs.

Disclaimer: This document is intended for informational purposes for a technical audience. The information provided is based on publicly available data and general chemical principles. Specific experimental details may vary, and all laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

Spectroscopic and Synthetic Profile of Methyl 2-phenylpiperidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical whitepaper provides a detailed overview of the spectroscopic and synthetic aspects of Methyl 2-phenylpiperidine-4-carboxylate (CAS Number: 351003-06-0), a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of predicted spectroscopic data and generalized synthetic protocols based on established chemical literature.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, computational predictions offer valuable insights into the expected spectroscopic characteristics of this compound. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.40Multiplet5HPhenyl-H
4.00-4.10Doublet of Doublets1HH-2
3.65Singlet3HOCH₃
3.20-3.30Multiplet1HH-6 (axial)
2.80-2.90Multiplet1HH-6 (equatorial)
2.50-2.60Multiplet1HH-4
2.00-2.15Multiplet2HH-3, H-5 (axial)
1.80-1.95Multiplet2HH-3, H-5 (equatorial)
1.50-1.70Broad Singlet1HNH

Disclaimer: Data is predicted and may not reflect experimental values.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
175.0C=O
142.0Phenyl C (quaternary)
128.5Phenyl CH
127.8Phenyl CH
127.0Phenyl CH
60.0C-2
52.0OCH₃
46.0C-6
41.0C-4
35.0C-3
33.0C-5

Disclaimer: Data is predicted and may not reflect experimental values.

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
219.12[M]⁺ (Molecular Ion)
218.11[M-H]⁺
160.08[M-COOCH₃]⁺
142.09[M-C₆H₅]⁺
104.06[C₆H₅CH=NH₂]⁺

Disclaimer: Data is predicted and may not reflect experimental values.

Infrared (IR) Spectroscopy

Predicted significant IR absorption bands include:

  • ~3350 cm⁻¹ (N-H stretch): Indicative of the secondary amine.

  • ~3030 cm⁻¹ (aromatic C-H stretch): Corresponding to the phenyl group.

  • ~2950, 2870 cm⁻¹ (aliphatic C-H stretch): From the piperidine ring and methyl group.

  • ~1735 cm⁻¹ (C=O stretch): Characteristic of the ester carbonyl group.

  • ~1600, 1495 cm⁻¹ (C=C stretch): Associated with the aromatic ring.

Proposed Synthetic Protocols

Protocol 1: Catalytic Hydrogenation of a Pyridine Precursor

This method involves the reduction of a suitably substituted pyridine.

Experimental Workflow:

G cluster_0 Synthesis of Precursor cluster_1 Hydrogenation cluster_2 Analysis start Substituted Pyridine step1 Functional Group Interconversion start->step1 precursor Methyl 2-phenylpyridine-4-carboxylate step1->precursor hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C or PtO₂, acidic conditions) precursor->hydrogenation workup Work-up and Purification hydrogenation->workup product This compound workup->product analysis Spectroscopic Characterization (NMR, IR, MS) product->analysis

Caption: Synthetic and analytical workflow for this compound via hydrogenation.

Methodology:

  • Precursor Synthesis: The precursor, methyl 2-phenylpyridine-4-carboxylate, can be synthesized through various cross-coupling reactions or other established methods for pyridine functionalization.

  • Hydrogenation: The pyridine precursor is dissolved in a suitable solvent, such as methanol or acetic acid. A heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added. The reaction mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final product.

Protocol 2: Dieckmann Condensation Approach

This intramolecular condensation reaction is a powerful tool for forming five- and six-membered rings.

Experimental Workflow:

G cluster_0 Acyclic Precursor Synthesis cluster_1 Cyclization and Decarboxylation cluster_2 Final Product Formation start Starting Materials steps Multi-step Synthesis start->steps diester Acyclic Amino-Diester steps->diester dieckmann Dieckmann Condensation (e.g., NaOEt, Toluene) diester->dieckmann hydrolysis Hydrolysis and Decarboxylation dieckmann->hydrolysis ketoester Piperidone Intermediate hydrolysis->ketoester reduction Reduction of Ketone ketoester->reduction esterification Esterification reduction->esterification product This compound esterification->product

Caption: Synthetic workflow for this compound via Dieckmann condensation.

Methodology:

  • Acyclic Precursor Synthesis: An appropriate acyclic amino-diester is synthesized. This typically involves multiple steps, starting from simpler, commercially available building blocks.

  • Dieckmann Condensation: The diester is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. This promotes an intramolecular cyclization to form a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is typically hydrolyzed and decarboxylated under acidic or basic conditions to yield a piperidone intermediate.

  • Final Modifications: The ketone of the piperidone is then reduced to a hydroxyl group, which is subsequently removed. The carboxylic acid is then esterified to yield the final methyl ester product. Each of these steps requires specific reagents and purification procedures.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and synthetic characteristics of this compound for researchers and professionals in drug development. While experimental data remains scarce, the predicted spectroscopic information and generalized synthetic routes offer a valuable starting point for further investigation and laboratory work with this compound. The provided workflows can serve as a template for the synthesis and characterization of this and other related piperidine derivatives.

The Genesis of a Stimulant: An In-depth Technical Guide to the Discovery and History of 2-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, giving rise to a class of compounds with profound effects on the central nervous system (CNS). From the accidental discovery of a now widely used treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) to the ongoing exploration of novel derivatives, the history of 2-phenylpiperidine derivatives is a compelling narrative of scientific inquiry, serendipity, and structure-activity relationship studies. This technical guide delves into the discovery, historical development, and key experimental methodologies that have defined this important class of molecules.

A Serendipitous Beginning: The Discovery of Methylphenidate

The story of 2-phenylpiperidine derivatives as CNS stimulants begins in the Ciba laboratories in Basel, Switzerland, in 1944. The Italian chemist Leandro Panizzon synthesized a new compound, methyl α-phenyl-2-piperidineacetate, which would later be known as methylphenidate.[1] Initially, Panizzon was not seeking a stimulant but was exploring potential analeptics, substances that can stimulate the respiratory and circulatory systems.

The initial synthesis, as described in U.S. Patent 2,507,631, involved the reaction of phenylacetonitrile and 2-chloropyridine in the presence of sodium amide, followed by hydrolysis and esterification.[1] This process produced a mixture of stereoisomers. It was not until later that the therapeutic importance of the specific stereochemistry of methylphenidate was fully appreciated.

The newly synthesized compound was named Ritalin, a tribute to Panizzon's wife, Rita, who reportedly used the substance to counteract low blood pressure.[2][3] Ciba patented the substance in 1954, and it was initially marketed for the treatment of depression, fatigue, and narcolepsy.[4][5] Its use in treating what was then known as "hyperkinetic impulse disorder" in children began in the 1960s, a clinical application that would eventually become its primary indication.[5]

Unraveling the Stereochemistry: The Importance of the d-threo Isomer

Methylphenidate has two chiral centers, meaning it can exist as four different stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. Early formulations of Ritalin contained a racemic mixture of the threo isomers. Subsequent research, detailed in U.S. Patent 2,957,880, revealed that the primary pharmacological activity resides in the d-threo enantiomer.[6] This isomer exhibits a significantly higher affinity for the dopamine and norepinephrine transporters compared to the l-threo isomer. The erythro isomers were found to be largely inactive and are not used therapeutically. This discovery was a pivotal moment in understanding the structure-activity relationship of methylphenidate and paved the way for the development of single-enantiomer formulations like dexmethylphenidate (Focalin®).

Mechanism of Action: Blocking Monoamine Reuptake

The primary mechanism of action for methylphenidate and its active derivatives is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[1][6] By blocking these transporters, the compounds increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. This modulation of catecholamine levels in brain regions associated with attention, arousal, and executive function, such as the prefrontal cortex and striatum, is believed to be the basis for their therapeutic effects in ADHD.

Quantitative Data: Binding Affinities and Pharmacokinetics

The following tables summarize key quantitative data for methylphenidate and related 2-phenylpiperidine derivatives.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
d-threo-Methylphenidate13.134.4>10,000
l-threo-Methylphenidate276970>10,000
dl-threo-Methylphenidate24.385.1>10,000
Ethylphenidate20.9204>10,000
4-Fluoromethylphenidate10.549.31,860

Data compiled from various sources.

Table 2: Pharmacokinetic Parameters of d-threo-Methylphenidate (Oral Administration)

ParameterValue
Bioavailability11-52%
Time to Peak Plasma Concentration (Tmax)1-2 hours
Elimination Half-life (t1/2)2-3 hours
Protein Binding10-33%
Primary MetaboliteRitalinic Acid (inactive)

Data compiled from various sources.

Experimental Protocols

Synthesis of dl-threo-Methylphenidate (Adapted from U.S. Patent 2,507,631)

Step 1: Synthesis of α-Phenyl-α-pyridyl-(2)-acetamide

  • To a solution of 117 g of phenylacetonitrile and 113 g of 2-chloropyridine in 400 cc of absolute toluene, gradually add 80 g of pulverized sodium amide while stirring and cooling.

  • Slowly heat the mixture to 110-120°C and maintain this temperature for 1 hour.

  • After cooling, add water.

  • Separate the toluene layer and extract the aqueous layer with toluene.

  • Combine the toluene solutions and shake with dilute hydrochloric acid.

  • Make the hydrochloric acid extracts alkaline with concentrated caustic soda solution to precipitate α-phenyl-α-pyridyl-(2)-acetamide.

  • Recrystallize the product from ethyl acetate.

Step 2: Synthesis of α-Phenyl-α-pyridyl-(2)-acetic acid methylester

  • Dissolve 100 g of the resulting α-phenyl-α-pyridyl-(2)-acetamide in one liter of methyl alcohol.

  • Treat the solution with hydrogen chloride for 6 hours at water-bath temperature.

  • Concentrate the solution, dilute with water, and render alkaline with sodium carbonate to yield the methyl ester.

Step 3: Hydrogenation to α-Phenyl-α-piperidyl-(2)-acetic acid methylester

  • Hydrogenate 50 g of α-phenyl-α-pyridyl-(2)-acetic acid methylester in glacial acetic acid in the presence of 1 g of platinum catalyst at room temperature.

  • The reaction proceeds until 6 atoms of hydrogen are taken up.

  • The resulting product is the α-phenyl-α-piperidyl-(2)-acetic acid methylester.

  • Reaction with HCl gives the hydrochloride salt.

Dopamine Transporter (DAT) Binding Assay

Materials:

  • Rat striatal tissue or cells expressing human DAT

  • [³H]WIN 35,428 (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Unlabeled test compounds (2-phenylpiperidine derivatives)

  • Cocaine or GBR 12909 (for non-specific binding determination)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge to pellet cellular debris. Centrifuge the supernatant at high speed to pellet the membranes containing the DAT. Resuspend the pellet in fresh buffer.

  • Assay Setup: In triplicate, combine the membrane preparation, [³H]WIN 35,428, and either buffer (for total binding), a high concentration of a known DAT inhibitor like cocaine (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle DA_synapse Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) 2PP 2-Phenylpiperidine Derivative 2PP->DAT 2PP->NET DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R NE_synapse NE_synapse->NET Reuptake Alpha1R α1 Receptor NE_synapse->Alpha1R Signaling Downstream Signaling D1R->Signaling Alpha1R->Signaling

Caption: Dopamine and Norepinephrine Signaling Pathway Inhibition by 2-Phenylpiperidine Derivatives.

experimental_workflow Start Start Compound_Synthesis Synthesis of 2-Phenylpiperidine Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., DAT/NET Binding Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Behavioral Assays (e.g., Locomotor Activity) Lead_Identification->In_Vivo_Testing Pharmacokinetics Pharmacokinetic Studies (ADME) Lead_Identification->Pharmacokinetics Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vivo_Testing->Lead_Optimization Pharmacokinetics->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development End End Preclinical_Development->End

Caption: Drug Discovery Workflow for 2-Phenylpiperidine Derivatives.

The Evolving Landscape of 2-Phenylpiperidine Derivatives

The discovery of methylphenidate opened the door to a rich field of research into 2-phenylpiperidine derivatives. Beyond ADHD, these compounds have been investigated for a range of other CNS disorders, including depression, binge eating disorder, and as potential treatments for cocaine abuse. The core 2-phenylpiperidine scaffold has proven to be a versatile platform for medicinal chemists, allowing for modifications that can fine-tune potency, selectivity, and pharmacokinetic properties.

The ongoing exploration of this chemical class continues to yield novel compounds with unique pharmacological profiles. The history of 2-phenylpiperidine derivatives serves as a powerful example of how a single discovery, rooted in fundamental chemical synthesis, can evolve into a major therapeutic class and a continuing source of inspiration for drug discovery.

References

Theoretical Conformational Analysis of 2-Phenylpiperidine-4-carboxylates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its prevalence is due to its ability to adopt a stable chair-like conformation, presenting substituents in well-defined three-dimensional orientations crucial for molecular recognition and biological activity. The conformational landscape of substituted piperidines dictates their interaction with biological targets, making a thorough conformational analysis an indispensable part of modern drug discovery and development.[1][3]

This technical guide provides an in-depth exploration of the theoretical conformational analysis of 2-phenylpiperidine-4-carboxylates. This specific scaffold is of significant interest as it combines the structural features of both 2-phenyl and 4-carboxylate substituted piperidines, moieties found in compounds targeting a range of biological systems.[4][5] Understanding the interplay between these substituents and their influence on the piperidine ring's conformation is critical for designing molecules with desired pharmacological profiles.

We will delve into the fundamental principles of piperidine conformation, detail the computational and experimental protocols used for its analysis, present synthesized quantitative data on conformational energies, and visualize key workflows and equilibria. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of piperidine-based therapeutics.

Principles of Piperidine Conformation

The conformational behavior of the piperidine ring is central to its role as a versatile scaffold. Like cyclohexane, it predominantly exists in a low-energy chair conformation to minimize angle and torsional strain.[1] However, the presence of the nitrogen heteroatom introduces additional conformational considerations, including nitrogen inversion and unique electronic effects.[1] The substituents on the ring can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

The relative stability of these conformers is governed by a complex interplay of several factors:

  • Steric Hindrance: Bulky substituents generally prefer the more spacious equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring (1,3-diaxial interactions). The energetic cost of placing a substituent in the axial position is quantified by its A-value.[1]

  • Electronic Effects: The nitrogen lone pair and electronegative substituents can lead to stabilizing or destabilizing electronic interactions, such as hyperconjugation and electrostatic interactions, which can influence conformational preferences.[6][7]

  • Pseudoallylic Strain (A¹,³ Strain): When the piperidine nitrogen is part of a planar system (e.g., N-acyl or N-aryl), conjugation increases the sp² character of the nitrogen. This can create steric strain between an axial substituent at the C2 position and the N-substituent, a phenomenon known as pseudoallylic strain, which can paradoxically favor the axial orientation for the C2-substituent to alleviate this strain.[8][9]

For 2-phenylpiperidine-4-carboxylates, the key conformational question is the relative orientation (axial or equatorial) of the phenyl group at C2 and the carboxylate group at C4.

  • 4-Carboxylate Group: Similar to analogous cyclohexanes, a carboxylate or ester group at the C4 position strongly prefers the equatorial orientation to minimize steric hindrance.[10]

  • 2-Phenyl Group: The preference for a C2-phenyl group is more complex. While typically favoring the equatorial position, this can be significantly influenced by substitution on the nitrogen atom.[1][8] In N-acyl or N-aryl piperidines, pseudoallylic strain can favor the axial conformer.[8][9]

The piperidine ring can also adopt higher-energy boat and twist-boat conformations. While generally less stable, these conformations can be populated at equilibrium and may be stabilized upon binding to a biological target.[2][8][11]

Methodologies for Conformational Analysis

A robust conformational analysis relies on a synergistic combination of computational modeling and experimental validation.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the conformation of molecules in solution.[1]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 2-phenylpiperidine-4-carboxylate derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[1]

  • Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, NOESY/ROESY) NMR spectra.

  • Signal Assignment: Utilize 2D NMR experiments to unambiguously assign all proton and carbon signals.

  • Conformational Analysis:

    • Coupling Constants (³J): Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these couplings, particularly between the protons on adjacent ring carbons, is related to the dihedral angle between them via the Karplus equation. Large couplings (typically 10-13 Hz) indicate an axial-axial relationship (dihedral angle ~180°), while small couplings (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

    • Chemical Shifts: The chemical shifts of ring protons and carbons are sensitive to their axial or equatorial environment. For instance, axial protons are typically shielded (resonate at a lower frequency) compared to their equatorial counterparts.

    • NOE Analysis: Through-space correlations observed in NOESY or ROESY spectra provide distance information between protons. For example, a strong NOE between axial protons at C2, C4, and C6 would confirm a chair conformation.

    • Free Energy Calculation: The ratio of conformers at equilibrium can be determined from the NMR data, allowing for the calculation of the conformational free energy difference (ΔG°) using the "J-value method".[10]

Single-Crystal X-ray Diffraction

X-ray crystallography provides a precise and unambiguous determination of the molecule's conformation in the solid state.[1]

Detailed Protocol:

  • Crystal Growth: Grow single crystals of the compound (typically 0.1-0.5 mm in size) using techniques like slow evaporation of a solvent or vapor diffusion.[1]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, usually at low temperatures (e.g., 100 K) to minimize thermal vibrations.[1]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields the precise bond lengths, bond angles, and torsion angles that define the solid-state conformation.[1]

Computational Protocols

Computational chemistry offers powerful tools to explore the conformational landscape, calculate the relative energies of different conformers, and interpret experimental data.[3]

Detailed Protocol:

  • Conformational Search: Generate a comprehensive set of possible low-energy conformations. This is typically achieved using systematic or stochastic search algorithms implemented in software packages like Schrödinger's MacroModel or open-source tools like RDKit.[1][12]

  • Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization to find its nearest local energy minimum.

    • Molecular Mechanics (MM): Initially, a fast optimization using MM force fields (e.g., MMFF, OPLS) is often performed.

    • Quantum Mechanics (QM): For higher accuracy, subsequent optimization is performed using QM methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or the M06-2X functional).[6][8]

  • Frequency Calculations: A frequency calculation is performed on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy (G).[3]

  • Solvation Modeling: To simulate the solution phase where NMR experiments are conducted, a polarizable continuum model (PCM) is often applied during QM calculations to account for the effect of the solvent.[8]

  • Analysis of Results: The calculated relative Gibbs free energies (ΔG) of the optimized conformers are compared to determine their theoretical populations at a given temperature, which can then be correlated with experimental NMR data.

Visualization of Workflows

G Diagram 1: Integrated Conformational Analysis Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation ConfSearch Conformational Search (e.g., Monte Carlo) MM_Opt MM Optimization (e.g., MMFF) ConfSearch->MM_Opt QM_Opt QM Optimization (DFT) (e.g., M06-2X) MM_Opt->QM_Opt Freq_Calc Frequency Calculation & Gibbs Free Energy QM_Opt->Freq_Calc Comparison Comparison & Correlation (Theory vs. Experiment) Freq_Calc->Comparison Synthesis Compound Synthesis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR XRay X-ray Crystallography (Solid State) Synthesis->XRay NMR->Comparison XRay->Comparison Result Validated Conformational Model Comparison->Result

Caption: Integrated workflow for computational and experimental conformational analysis.

Quantitative Conformational Data

Based on established principles for substituted piperidines, we can summarize the expected quantitative data for a generic methyl 2-phenylpiperidine-4-carboxylate. The exact values will vary with N-substitution and the specific ester group, but the trends provide a valuable predictive framework.

Table 1: Predicted Relative Energies of Chair Conformers

The piperidine ring can exist in two primary chair conformations, and for a 2,4-disubstituted system, this leads to four possible stereochemical arrangements of the substituents. The relative Gibbs free energies (ΔG) determine the population of each conformer at equilibrium.

Conformer ID2-Phenyl Orientation4-Carboxylate OrientationPredicted Relative ΔG (kcal/mol)Predicted Population (298 K)Key Considerations
A EquatorialEquatorial0.0DominantSterically most favorable arrangement.
B AxialEquatorial+1.0 to +2.5MinorDestabilized by 1,3-diaxial interactions of the axial phenyl group. Energy cost can be lower with N-acyl groups.[8]
C EquatorialAxial> +2.5Very LowHighly destabilized by the axial carboxylate group.
D AxialAxial> +4.0NegligibleSterically most hindered conformer.

Note: These values are estimations based on A-values and computational studies of related 2-phenyl and 4-carboxylate piperidines.[1][8] The ΔG for the axial 2-phenyl group can be significantly lower or even negative for certain N-substituted derivatives due to pseudoallylic strain.[8][9]

Table 2: Representative Dihedral Angles for the Most Stable Conformer (Equatorial-Equatorial)
Dihedral AngleAtoms InvolvedExpected Value (°)Significance
Ring TorsionC6-N1-C2-C3~55-60Defines the chair conformation of the ring.
Ring TorsionN1-C2-C3-C4~55-60Defines the chair conformation of the ring.
Phenyl Orient.N1-C2-C(ipso)-C(ortho)VariableDescribes the rotation of the phenyl group relative to the piperidine ring.
Carboxylate Orient.C3-C4-C(carbonyl)-OVariableDescribes the rotation of the carboxylate group.
Visualization of Conformational Equilibrium

The four chair conformers exist in a dynamic equilibrium, dominated by the most stable species.

G Diagram 2: Chair Conformational Equilibrium A Eq-Eq (A) ΔG = 0.0 kcal/mol (Dominant) B Ax-Eq (B) ΔG ≈ +1.0-2.5 kcal/mol A->B Ring Inversion C Eq-Ax (C) ΔG > +2.5 kcal/mol A->C Ring Inversion D Ax-Ax (D) ΔG > +4.0 kcal/mol B->D Ring Inversion C->D Ring Inversion

Caption: Equilibrium between the four possible chair conformations.

Synthesis of 2-Phenylpiperidine-4-carboxylates

Access to these molecules for analytical studies is crucial. Several synthetic routes have been established for chiral 2-substituted piperidine-4-carboxylic acids and their esters. A common and effective strategy involves starting from readily available N-protected α-amino acids.[13] For instance, a feasible route can be established from N-Cbz protected amino acid derivatives and Meldrum's acid in a multi-step sequence.[13] Other approaches may involve metal-catalyzed hydrogenation of corresponding pyridine precursors. The specific synthetic pathway provides control over the stereochemistry at the C2 and C4 positions, which is essential for detailed structure-activity relationship (SAR) studies.

Conclusion and Implications for Drug Development

The theoretical conformational analysis of 2-phenylpiperidine-4-carboxylates reveals a strong preference for a chair conformation with the bulky 4-carboxylate group in the equatorial position. The orientation of the 2-phenyl group is more nuanced and highly dependent on the nature of the nitrogen substituent, with pseudoallylic strain potentially favoring an axial conformation in N-acyl or N-aryl derivatives.[8][9]

For drug development professionals, this understanding is paramount. The three-dimensional arrangement of the phenyl and carboxylate pharmacophores, dictated by the underlying piperidine conformation, governs how the molecule fits into a target binding site.

  • Structure-Based Design: A validated conformational model allows for more accurate molecular docking and dynamics simulations, guiding the design of analogs with improved binding affinity and selectivity.[3]

  • Pharmacokinetic Properties: The molecule's shape and polarity, which are products of its conformation, influence properties like solubility and membrane permeability.

  • SAR Interpretation: Understanding the accessible conformational space helps rationalize structure-activity relationships, explaining why certain modifications lead to enhanced or diminished biological activity.

Ultimately, a multi-faceted approach that combines high-level computational modeling with rigorous experimental validation through NMR spectroscopy and X-ray crystallography provides the most reliable picture of the conformational landscape.[6] This detailed structural knowledge empowers researchers to move beyond two-dimensional representations and rationally design the next generation of piperidine-based therapeutics.

References

Potential Biological Targets for Phenylpiperidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs. Its conformational flexibility and synthetic tractability have allowed for the development of potent and selective ligands for a diverse range of biological targets. This technical guide provides an in-depth exploration of the key biological targets of phenylpiperidine derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to aid in drug discovery and development efforts.

Opioid Receptors

Phenylpiperidine-based compounds are most famously recognized for their potent activity as opioid receptor modulators, particularly as agonists at the mu-opioid receptor (MOR). This interaction is the basis for the powerful analgesic effects of widely used drugs like fentanyl and meperidine. The phenylpiperidine core mimics the tyramine moiety of endogenous opioid peptides, enabling high-affinity binding.[1][2][3]

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of representative phenylpiperidine derivatives for the mu-opioid receptor.

CompoundMu-Opioid Receptor Ki (nM)Reference
Fentanyl0.39[2]
Sufentanil0.04[2]
Remifentanil1.1[2]
Meperidine46[2]
Experimental Protocol: Opioid Receptor Radioligand Binding Assay

A standard method to determine the binding affinity of a compound for the mu-opioid receptor is a competitive radioligand binding assay.[3]

Objective: To determine the inhibition constant (Ki) of a test compound for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: Phenylpiperidine derivative of interest.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: Mu-Opioid Receptor Activation

Upon agonist binding, the mu-opioid receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The βγ subunit of the G-protein can also directly modulate ion channels, leading to the opening of inwardly rectifying potassium channels (GIRKs) and the closing of voltage-gated calcium channels (VGCCs). These events collectively hyperpolarize the neuron, reducing its excitability and inhibiting neurotransmitter release.[4]

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel (K+) G_protein->GIRK Activates VGCC VGCC (Ca2+) G_protein->VGCC Inhibits cAMP cAMP AC->cAMP Converts K_ion_out K+ Efflux GIRK->K_ion_out Causes Ca_ion_in Ca2+ Influx VGCC->Ca_ion_in Blocks Phenylpiperidine Phenylpiperidine Agonist Phenylpiperidine->MOR Binds ATP ATP ATP->AC Neuronal_Inhibition Neuronal Inhibition K_ion_out->Neuronal_Inhibition Ca_ion_in->Neuronal_Inhibition

Mu-Opioid Receptor Signaling Pathway

Sigma Receptors

Phenylpiperidine derivatives have been identified as high-affinity ligands for sigma receptors, with some exhibiting selectivity for either the sigma-1 or sigma-2 subtype.[5][6] These receptors are implicated in a variety of central nervous system functions and are targets for the development of novel therapeutics for psychiatric and neurological disorders.[5]

Quantitative Data: Sigma Receptor Binding Affinities

The following table presents the binding affinities (Ki) of several phenylpiperidine ligands for sigma-1 and sigma-2 receptors.

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Reference
Haloperidol4.34.3[5]
(+)-Pentazocine3.11,730[5]
DTG1311[5]
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)1.2180[6][7]
Experimental Protocol: Sigma Receptor Radioligand Binding Assay

The binding affinity for sigma receptors can be determined using a competitive radioligand binding assay.

Objective: To determine the Ki of a test compound for sigma-1 and sigma-2 receptors.

Materials:

  • Receptor Source: Guinea pig brain membranes (for a mixed sigma-1/sigma-2 preparation) or membranes from cells selectively expressing either human sigma-1 or sigma-2 receptors.

  • Radioligand:

    • For sigma-1: [³H]-(+)-pentazocine.

    • For sigma-2: [³H]-DTG in the presence of a masking concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

  • Test Compound: Phenylpiperidine derivative of interest.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or resuspend cell membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, varying concentrations of the test compound, and the membrane preparation. For sigma-2 assays, include the masking ligand.

  • Incubation: Incubate at 25°C for 120 minutes.

  • Filtration, Washing, and Scintillation Counting: Follow the same procedure as described for the opioid receptor binding assay.

  • Data Analysis: Calculate IC50 and Ki values as previously described.

Signaling Pathway: Sigma-1 Receptor

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon ligand stimulation, it can translocate to the plasma membrane and modulate the activity of various ion channels and signaling proteins, including NMDA receptors and voltage-gated potassium channels.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane Sigma1_BiP Sigma-1 Receptor (Bound to BiP) NMDA_R NMDA Receptor Sigma1_BiP->NMDA_R Translocates & Modulates K_Channel K+ Channel Sigma1_BiP->K_Channel Translocates & Modulates Ca_ion Ca2+ Influx NMDA_R->Ca_ion K_ion K+ Efflux K_Channel->K_ion Phenylpiperidine Phenylpiperidine Ligand Phenylpiperidine->Sigma1_BiP Binds & Dissociates BiP Neuronal_Activity Modulation of Neuronal Activity Ca_ion->Neuronal_Activity K_ion->Neuronal_Activity

Sigma-1 Receptor Signaling

Monoamine Transporters

Certain phenylpiperidine derivatives can interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[8][9][10] This interaction can lead to the inhibition of neurotransmitter reuptake, thereby increasing their synaptic concentrations.

Quantitative Data: Monoamine Transporter Inhibition

The following table shows the IC50 values for the inhibition of monoamine uptake by a phenylpiperidine derivative.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Reference
N-methyl-4-phenylpyridinium (MPP+)1--[10]
Experimental Protocol: Monoamine Transporter Uptake Assay

The inhibitory activity of compounds on monoamine transporters is typically assessed using a synaptosomal uptake assay.

Objective: To determine the IC50 of a test compound for the inhibition of dopamine, norepinephrine, or serotonin uptake.

Materials:

  • Synaptosomes: Prepared from specific brain regions (e.g., striatum for DAT, cortex for NET and SERT) of rodents.

  • Radiolabeled Neurotransmitter: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.

  • Test Compound: Phenylpiperidine derivative.

  • Uptake Buffer: Krebs-Ringer buffer.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from brain tissue by differential centrifugation.

  • Assay Setup: Pre-incubate synaptosomes with varying concentrations of the test compound in uptake buffer.

  • Initiate Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 5 minutes), terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Scintillation Counting: Wash the filters with ice-cold buffer and measure radioactivity.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Dopamine Transporter Modulation

The dopamine transporter is a sodium- and chloride-dependent symporter. Phenylpiperidine-based inhibitors block the reuptake of dopamine from the synaptic cleft, prolonging its presence and enhancing dopaminergic signaling.

DAT_Workflow cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binds Signal Postsynaptic Signal DA_Receptor->Signal Activates Phenylpiperidine Phenylpiperidine Inhibitor Phenylpiperidine->DAT Inhibits

Dopamine Transporter Inhibition

Acetylcholinesterase (AChE)

Some phenylpiperidine derivatives have been developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[11][12] These compounds typically bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

Quantitative Data: Acetylcholinesterase Inhibition

The following table provides the IC50 value for a notable phenylpiperidine-based AChE inhibitor.

CompoundAChE IC50 (nM)Reference
Donepezil (E2020)5.7[12]
Experimental Protocol: Ellman's Assay for AChE Inhibition

The inhibitory potency of compounds against AChE is commonly determined using the spectrophotometric method developed by Ellman.[13]

Objective: To determine the IC50 of a test compound for AChE inhibition.

Materials:

  • Enzyme: Purified acetylcholinesterase (e.g., from electric eel).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound: Phenylpiperidine derivative.

  • Buffer: Phosphate buffer, pH 8.0.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to the reaction mixture and incubate for a short period.

  • Initiate Reaction: Add the substrate (ATCI) to start the enzymatic reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: AChE Inhibition Assay

AChE_Inhibition_Workflow Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) Plate_Setup Plate Setup (Buffer, DTNB, AChE, Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATCI) Pre_incubation->Initiate_Reaction Kinetic_Measurement Kinetic Measurement (Absorbance at 412 nm) Initiate_Reaction->Kinetic_Measurement Data_Analysis Data Analysis (% Inhibition, IC50) Kinetic_Measurement->Data_Analysis

AChE Inhibition Assay Workflow

Calcium Channels

Derivatives of the phenylpiperidine scaffold have been investigated as calcium channel blockers.[14][15] These compounds can inhibit the influx of calcium into cells, leading to various physiological effects, including vasodilation and reduced cardiac contractility.

Quantitative Data: Calcium Channel Blocking Activity

The following table shows the IC50 value for a diphenylbutylpiperidine derivative that blocks L-type calcium channels.

CompoundL-type Ca2+ Channel IC50 (nM)Reference
Pimozide75[15]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effect of compounds on calcium channels is typically studied using whole-cell patch-clamp electrophysiology.

Objective: To determine the effect of a test compound on calcium channel currents.

Materials:

  • Cells: Cardiomyocytes or other cells expressing the calcium channel of interest.

  • Patch-clamp rig: Including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Pipettes and solutions: Borosilicate glass pipettes, intracellular and extracellular solutions.

  • Test Compound: Phenylpiperidine derivative.

Procedure:

  • Cell Preparation: Isolate and culture the cells.

  • Pipette Preparation: Pull and fire-polish glass pipettes to a suitable resistance.

  • Seal Formation: Form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Apply voltage steps to elicit calcium channel currents and record the resulting currents in the absence and presence of the test compound.

  • Data Analysis: Analyze the effect of the compound on the current amplitude and kinetics to determine its inhibitory or modulatory effects.

Signaling Pathway: L-type Calcium Channel Blockade

L-type calcium channels are voltage-gated ion channels that play a crucial role in cardiac and smooth muscle contraction. Phenylpiperidine-based blockers physically obstruct the channel pore, preventing the influx of calcium and leading to muscle relaxation and reduced heart rate.

L_type_Ca_Channel_Blockade cluster_membrane Cell Membrane L_type_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L_type_Channel->Ca_Influx Allows Depolarization Membrane Depolarization Depolarization->L_type_Channel Opens Phenylpiperidine Phenylpiperidine Blocker Phenylpiperidine->L_type_Channel Blocks Muscle_Contraction Muscle Contraction Ca_Influx->Muscle_Contraction Initiates

L-type Calcium Channel Blockade

Neurokinin 1 (NK1) Receptors

Certain phenylpiperidine derivatives have been developed as selective antagonists of the neurokinin 1 (NK1) receptor, the receptor for the neuropeptide Substance P.[16][17] These antagonists have therapeutic potential for the treatment of emesis, pain, and inflammation.

Quantitative Data: NK1 Receptor Antagonist Affinity
CompoundHuman NK1 Receptor Ki (nM)Reference
Aprepitant0.2[16]
CP-99,9940.18[17]
Experimental Protocol: NK1 Receptor Radioligand Binding Assay

Objective: To determine the Ki of a test compound for the human NK1 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the recombinant human NK1 receptor.

  • Radioligand: [¹²⁵I]-Substance P or a high-affinity radiolabeled antagonist.

  • Test Compound: Phenylpiperidine derivative.

  • Non-specific Binding Control: A high concentration of an unlabeled NK1 antagonist (e.g., 1 µM Aprepitant).

  • Assay Buffer, Filtration Apparatus, and Scintillation Counter.

Procedure: The protocol is similar to that described for the opioid receptor binding assay, with appropriate adjustments for the specific radioligand and receptor preparation.

Signaling Pathway: NK1 Receptor Antagonism

The NK1 receptor is a GPCR that couples to Gq/11 proteins. Activation by Substance P leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Phenylpiperidine antagonists block the binding of Substance P, thereby inhibiting this signaling cascade.

NK1_Receptor_Antagonism cluster_membrane Cell Membrane NK1R NK1 Receptor Gq_protein Gq/11 Protein NK1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves SubstanceP Substance P SubstanceP->NK1R Binds Phenylpiperidine Phenylpiperidine Antagonist Phenylpiperidine->NK1R Blocks PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Pain, Inflammation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

NK1 Receptor Antagonism

C-C Chemokine Receptor Type 2 (CCR2)

A series of phenylpiperidine derivatives have been identified as potent and selective antagonists of CCR2, a key chemokine receptor involved in inflammatory responses.[18] These compounds hold promise for the treatment of inflammatory and autoimmune diseases.

Quantitative Data: CCR2 Antagonist Activity
CompoundhCCR2 IC50 (nM)Reference
Compound 3g7[18]
Experimental Protocol: CCR2 Radioligand Binding Assay

Objective: To determine the IC50 of a test compound for the human CCR2 receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human CCR2 receptor.

  • Radioligand: [¹²⁵I]-CCL2 (MCP-1).

  • Test Compound: Phenylpiperidine derivative.

  • Non-specific Binding Control: A high concentration of unlabeled CCL2.

  • Assay Buffer, Filtration Apparatus, and Scintillation Counter.

Procedure: The protocol is analogous to the other GPCR radioligand binding assays described above.

Signaling Pathway: CCR2 Antagonism

CCR2 is a GPCR that, upon binding its ligand CCL2, activates Gi/o proteins, leading to downstream signaling cascades that promote cell migration and inflammation. Phenylpiperidine antagonists prevent CCL2 binding, thereby inhibiting these pro-inflammatory signals.

CCR2_Antagonism cluster_membrane Cell Membrane CCR2 CCR2 Receptor Gi_protein Gi/o Protein CCR2->Gi_protein Activates Downstream_Signaling Downstream Signaling Gi_protein->Downstream_Signaling Initiates CCL2 CCL2 CCL2->CCR2 Binds Phenylpiperidine Phenylpiperidine Antagonist Phenylpiperidine->CCR2 Blocks Cell_Migration Cell Migration & Inflammation Downstream_Signaling->Cell_Migration Promotes

CCR2 Receptor Antagonism

References

Literature review on the synthesis of functionalized piperidines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Functionalized Piperidines

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] It is one of the most prevalent structural motifs found in pharmaceuticals and biologically active natural products.[3][4][5] Piperidine derivatives are key components in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antipsychotic, anticonvulsant, and anti-inflammatory properties.[1][6][7] Their significance is underscored by their presence in numerous FDA-approved drugs such as Niraparib (anticancer), Preclamol (antipsychotic), and Donepezil (for Alzheimer's disease).[1][8]

The three-dimensional nature of the sp³-rich piperidine scaffold is crucial for its interaction with complex biological targets, often leading to improved specificity and better physicochemical properties compared to flat, aromatic systems.[9] Consequently, the development of efficient, stereoselective, and cost-effective methods for the synthesis of highly functionalized piperidines remains a critical and highly active area of research in organic chemistry.[1] This guide provides a comprehensive review of core synthetic strategies, including detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Synthesis via Reduction and Hydrogenation of Pyridines

The most direct and atom-economical approach to the piperidine core is the reduction of a pre-existing pyridine ring.[3] This strategy is widely used due to the commercial availability of a vast array of substituted pyridines. The primary challenge lies in overcoming the aromatic stability of the pyridine ring and achieving high levels of chemo- and stereoselectivity, especially with polysubstituted or sensitive substrates.[3][10]

Catalysis is central to this approach, with methods spanning heterogeneous and homogeneous systems using transition metals like rhodium, ruthenium, iridium, and palladium.[1][3][10] Recent advances have focused on developing catalysts that operate under milder conditions and provide access to specific stereoisomers.[1][11][12]

G cluster_0 General Workflow: Pyridine Hydrogenation start Substituted Pyridine method Catalyst Type? start->method hetero Heterogeneous Catalysis (e.g., Pd/C, PtO2, NiSi2) method->hetero Heterogeneous homo Homogeneous Catalysis (e.g., Rh, Ir, Ru complexes) method->homo Homogeneous achiral Standard Reduction (cis/trans mixtures) hetero->achiral homo->achiral chiral Asymmetric Hydrogenation (Chiral Ligands/Amines) homo->chiral Chiral Catalyst product_mix Diastereomeric Piperidines achiral->product_mix product_enant Enantioenriched Piperidine chiral->product_enant

Caption: General strategies for piperidine synthesis via pyridine reduction.
Quantitative Data: Transition Metal-Catalyzed Hydrogenation of Pyridines

Substrate (Pyridine Derivative)Catalyst / LigandConditionsYield (%)Diastereoselectivity / EnantioselectivityReference
N-Benzyl-3-fluoropyridinium[RhCp*Cl2]2 / Chiral AmineHCOOH/NEt3, H2O, 40 °C93>20:1 dr, 98% ee[11][12]
2,3,5-TrifluoropyridineRh(I) / Pinacol boraneNot specifiedHigh>20:1 dr (all-cis)[1]
Various PyridinesRu@C catalystH2 (50 bar), Toluene, 100 °C82-99High cis-selectivity[1]
2-PhenylpyridineIr(III) complexH2, Dioxane>95Not specified[10]
N-Boc-2-aryl-1,2-dihydropyridinePd/CH2 (1 atm), MeOH, rt85-98>20:1 dr[13]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination

This protocol is based on the method for the rapid preparation of chiral piperidines from pyridinium salts.[11][12]

  • Catalyst Pre-formation: In a glovebox, [RhCp*Cl2]2 (0.005 mmol) and the chiral primary amine (e.g., (S)-1-phenylethylamine, 0.25 mmol) are added to a vial.

  • Reaction Setup: The pyridinium salt (0.5 mmol) and deionized water (0.5 mL) are added to the vial.

  • Hydrogen Source: A pre-mixed solution of formic acid and triethylamine (5:2 molar ratio, 1.0 mL) is added to the reaction mixture.

  • Reaction Execution: The vial is sealed and removed from the glovebox. The mixture is stirred vigorously at 40 °C for 24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.

C-H Functionalization of Pre-existing Piperidine Rings

A powerful modern strategy involves the direct functionalization of C-H bonds on a pre-existing piperidine scaffold.[14] This avoids lengthy de novo synthesis and allows for late-stage modification of complex molecules, which is highly valuable in drug discovery.[15] These reactions often rely on transition-metal catalysis (e.g., Rh, Pd, Ru) and frequently require a directing group on the piperidine nitrogen to achieve regioselectivity for the α-position (C2/C6).[14][16][17] Photoredox catalysis has also emerged as a potent tool for these transformations, enabling reactions under mild conditions.[13]

G cluster_1 Workflow: Directed C-H Functionalization start N-H Piperidine step1 Install Directing Group (DG) (e.g., Pyridyl, Amide) start->step1 intermediate N-(DG)-Piperidine step1->intermediate step2 C-H Activation / Functionalization (e.g., Pd, Rh, Ru, Ir Catalysis) intermediate->step2 functionalized α-Functionalized Piperidine step2->functionalized inputs Coupling Partner (e.g., Aryl Halide, Boronic Acid) inputs->step2 step3 Remove Directing Group functionalized->step3 product Final Product step3->product

Caption: A typical workflow for directed C-H functionalization of piperidines.
Quantitative Data: C-H Functionalization of Piperidines

Piperidine SubstrateCatalyst / ConditionsCoupling PartnerYield (%)DiastereoselectivityReference
N-Boc-2,3,5,6-tetrasubstitutedIr(ppy)3, Blue LED, K2HPO44-Chlorobromobenzene8191:9 dr[13]
N-Boc-piperidineRh2(R-TCPTAD)4Methyl phenyldiazoacetate7094% ee (for C2 insertion)[16]
N-Fluorotosylamide derivativeCu(OTf)2 / Bisoxazoline ligandMe3SiCN9196% ee (δ C-H cyanation)[18]
N-(2-pyridyl)piperidine[RuCl2(p-cymene)]2Arylboronic acidsGood yieldsMono-arylation at C2[14][17]
Acyclic Amine (forms piperidine)DIBAL-H (cyclization)(Follows Cu-cat. cyanation)88>20:1 dr[1]
Experimental Protocol: Photoredox-Catalyzed α-C–H Arylation

This protocol is adapted from a method for the highly diastereoselective functionalization of densely substituted piperidines.[13]

  • Reaction Setup: An oven-dried 4 mL vial is charged with the piperidine starting material (0.1 mmol, 1.0 equiv), the aryl bromide coupling partner (0.3 mmol, 3.0 equiv), Ir(ppy)3 (1 mol %), and K2HPO4 (0.2 mmol, 2.0 equiv).

  • Solvent and Degassing: Anhydrous, degassed dimethylacetamide (DMA, 1.0 mL) is added. The mixture is sparged with argon for 5 minutes.

  • Irradiation: The vial is sealed and placed approximately 5 cm from a 34 W blue LED lamp and cooled by a fan to maintain room temperature.

  • Reaction Monitoring: The reaction is stirred for 16-72 hours until consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: The reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated.

  • Purification and Analysis: The residue is purified by flash column chromatography on silica gel to afford the α-arylated piperidine. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

Biocatalytic and Chemo-enzymatic Strategies

Biocatalysis offers a powerful and sustainable route to chiral piperidines, providing exceptional levels of stereo- and regioselectivity under mild, aqueous conditions.[19] Enzymes like lipases, oxidases, and reductases are being employed to construct and functionalize the piperidine ring.[6][19][20] A recent innovative strategy combines biocatalytic C-H oxidation to install a hydroxyl "handle" on the piperidine ring, followed by chemical radical cross-coupling to introduce a wide range of substituents.[9][21] This chemo-enzymatic approach streamlines the synthesis of complex 3D molecules, significantly reducing step counts compared to traditional methods.[21]

G cluster_2 Chemo-Enzymatic C-H Functionalization Workflow start Carboxylated Piperidine step1 Biocatalytic C-H Oxidation (e.g., P4H, EctD enzymes) start->step1 intermediate Hydroxylated Piperidine step1->intermediate step2 Radical Cross-Coupling (e.g., Ni-electrocatalysis) intermediate->step2 product Complex 3D Piperidine step2->product inputs Coupling Partner (e.g., Alkenes, Aryl groups) inputs->step2

Caption: A modern chemo-enzymatic approach to complex piperidines.
Quantitative Data: Biocatalytic and Chemo-Enzymatic Syntheses

Reaction TypeEnzyme / CatalystSubstratesYield (%)SelectivityReference
Multicomponent ReactionImmobilized CALBBenzaldehyde, Aniline, Acetoacetateup to 91Not specified[6][20]
C-H Oxidation / Cross-CouplingP4H / Ni-electrocatalysis2- and 3-carboxylated piperidinesHighEnantioselective[9][21]
Dearomatization CascadeAmine Oxidase / Ene Imine ReductaseActivated PyridinesGoodHigh stereoselectivity[19]
Hybrid CascadeTransaminase / OrganocatalystAcyclic precursorsGoodHigh stereoselectivity[22]
Experimental Protocol: Immobilized Lipase-Catalyzed Multicomponent Synthesis

This protocol is based on the first biocatalytic synthesis of piperidines using immobilized Candida antarctica lipase B (CALB).[6][20]

  • Catalyst Preparation: CALB is immobilized onto magnetic halloysite nanotubes (CALB@MHNTs). The loading is quantified using a Bradford assay.[6]

  • Reaction Setup: In a round-bottom flask, add the substituted benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add the prepared CALB@MHNTs catalyst (e.g., 50 mg) to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., 50-60 °C) for a designated time (e.g., 12-24 hours). The reaction progress is monitored by TLC.

  • Catalyst Recovery: After the reaction is complete, the magnetic catalyst is separated from the reaction mixture using an external magnet. The catalyst can be washed with a solvent (e.g., ethanol), dried, and reused for subsequent cycles.[20]

  • Product Isolation: The solvent from the reaction mixture is evaporated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield the polyfunctionalized piperidine.

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions are powerful methods for constructing the piperidine ring from acyclic precursors, often with excellent control over stereochemistry.[23] These methods build the heterocyclic core by forming multiple C-C and/or C-N bonds in a single, concerted, or sequential process.

Key strategies include:

  • Aza-Diels-Alder Reactions: A [4+2] cycloaddition between an aza-diene and a dienophile to form a tetrahydropyridine, which can be subsequently reduced.

  • [4+2] Annulation of Imines with Allenes: A phosphine-catalyzed process that furnishes highly functionalized piperidines. Enantioselective variants have been developed using chiral phosphine catalysts.[24]

  • [2+2+2] Cycloadditions: Rhodium-catalyzed reactions that can bring together three components, such as an alkyne, alkene, and isocyanate, to rapidly build molecular complexity.[25]

  • [5+1] Annulations: These methods typically involve the reaction of a five-atom chain with a one-atom component to close the ring.[1][2]

G cluster_3 [4+2] Annulation for Piperidine Synthesis imine Imine process [4+2] Annulation imine->process allene Allene allene->process catalyst Chiral Phosphine Catalyst catalyst->process Catalyzes product Enantioenriched Functionalized Piperidine process->product

Caption: Organocatalytic [4+2] annulation of imines and allenes.
Quantitative Data: Cycloaddition and Annulation Reactions

Reaction TypeCatalyst / ReagentsSubstratesYield (%)Enantioselectivity / DiastereoselectivityReference
[4+2] AnnulationChiral Phosphepine 1 Imines, Allenes66-9583-96% ee[24]
Rh-catalyzed [2+2+2]Rh(I) / Chiral LigandAlkyne, Alkenyl isocyanate55-9191-99% ee, >19:1 dr[25]
Organocatalytic CascadeProline-derived organocatalystMalonamides, CinnamaldehydesGoodHigh (e.g., 99% ee)[26]
3,4-Piperidyne CycloadditionCsF / Trapping AgentSilyl triflate precursorGoodRegioselective[27]
Experimental Protocol: Enantioselective [4+2] Annulation of an Imine with an Allene

This protocol is adapted from the first highly enantioselective Kwon annulation.[24]

  • Catalyst and Reagent Preparation: In a glovebox, a vial is charged with the C2-symmetric chiral phosphepine catalyst (0.025 mmol, 5 mol %).

  • Reaction Setup: The allene (0.75 mmol, 1.5 equiv) is added, followed by the solvent (e.g., toluene, 1.0 mL). The imine (0.50 mmol, 1.0 equiv) is then added to the solution.

  • Reaction Conditions: The vial is sealed, removed from the glovebox, and the reaction mixture is stirred at room temperature for the specified time (e.g., 12-36 hours).

  • Monitoring and Work-up: The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

  • Purification and Analysis: The resulting residue is purified by flash chromatography on silica gel to yield the functionalized piperidine derivative. The enantiomeric excess of the product is determined by chiral HPLC or SFC analysis.

References

Initial toxicity screening of piperidine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial Toxicity Screening of Piperidine-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids due to its favorable physicochemical properties and ability to interact with various biological targets.[1][2] However, the introduction of this heterocycle and its derivatives necessitates a thorough toxicological evaluation to ensure the safety of potential drug candidates. Toxicity is a primary cause of attrition at all stages of drug development.[3] This guide provides a comprehensive overview of the core assays and methodologies for the initial toxicity screening of piperidine-based compounds, focusing on in vitro and early-stage in vivo assessments. Early and integrated toxicology studies are crucial for making informed decisions, discarding compounds with unfavorable profiles, and optimizing the selection of therapeutic candidates before significant resources are invested.[4][5]

Quantitative Toxicological Data

The acute toxicity of piperidine and its derivatives can vary significantly based on the specific chemical structure, route of administration, and the animal model used.[6] The following tables summarize available quantitative data to facilitate a comparative assessment.

Table 1: Acute Toxicity (LD50) of Piperidine

The median lethal dose (LD50) is a standardized measure for expressing the acute toxicity of a substance. The data below is for the parent piperidine compound.

Animal ModelRoute of AdministrationLD50 ValueSublethal Effects ObservedReference(s)
RatOral133 - 740 mg/kg bwWeakness, respiratory distress, convulsions, tremors, lethargy[7]
RatOral520 mg/kgWeakness, respiratory distress, convulsions[8]
RatInhalation (4-hour LC50)1,330 - 1,420 ppmNasal irritation, dyspnea, central nervous system (CNS) toxicity, prostration[8]
RabbitDermal275 - 320 mg/kg bwLethargy, weight loss, severe burns at application site[7][9]
Table 2: In Vitro Cytotoxicity (IC50) of Selected Piperidine Derivatives

The 50% inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function, such as cell viability.

Compound Class/DerivativeAssay TypeCell LineIC50 ValueReference(s)
Piperidine DerivativesCardiotoxicityhERG-transfectedVaries (pIC50 used)[10][11][12]
N-Acyl PiperidinesLarvicidalAedes aegyptiVaries (LD50 used)[13]
Pyrrolizidine Alkaloids*CytotoxicityHepatocytesDose-dependent[14][15]

*Note: Pyrrolizidine alkaloids contain a related heterocyclic structure and their hepatotoxicity mechanisms are often studied as a proxy.

Key Areas of Toxicological Assessment

A comprehensive initial screening program evaluates multiple toxicity endpoints.

Cytotoxicity

Cytotoxicity assays are fundamental for determining a compound's effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[16] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[17]

Genotoxicity

Genotoxicity assays assess the potential of a compound to damage DNA.[18] Such damage can lead to mutations and potentially cancer.[19] The Comet assay (single-cell gel electrophoresis) is a sensitive technique for detecting DNA strand breaks in individual cells.[20] While some studies on piperidine itself have shown negative results in bacterial mutagenicity assays like the Ames test, others have indicated positive results in mammalian cell assays.[7][8] For instance, N-chloropiperidine has demonstrated mutagenic activity in Salmonella tester strains.[21]

Cardiotoxicity

Drug-induced cardiotoxicity is a major reason for the failure of drug candidates.[22] A primary concern is the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which can delay cardiac repolarization, prolong the QT interval, and lead to fatal arrhythmias like Torsade de Pointes.[23][24] Therefore, early screening of piperidine derivatives for hERG channel inhibition is critical.[10][25]

Hepatotoxicity

The liver is a primary site of drug metabolism and is susceptible to toxicity.[14] Certain nitrogen-containing heterocyclic compounds, like some alkaloids, are known hepatotoxins.[26][27] Their toxicity is often initiated by metabolic activation in the liver by cytochrome P450 enzymes, leading to reactive metabolites that can cause cellular damage.[28] Assays for cytochrome P450 (CYP) inhibition are therefore important for predicting potential hepatotoxicity and drug-drug interactions.[6]

Neurotoxicity

Some piperidine derivatives, such as phencyclidine (PCP) and certain synthetic opioids, are known for their potent effects on the central nervous system.[29][30] These effects can range from desired therapeutic actions to severe neurotoxicity. Initial screening may involve assessing interactions with key neurological receptors or enzymes, such as monoamine oxidase (MAO).[29]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex biological processes and experimental plans.

G cluster_0 Initial Screening Phase cluster_1 In Vitro Assay Battery cluster_2 Decision & Follow-up Lib Piperidine Compound Library InVitro Tier 1: In Vitro Assays Lib->InVitro Primary Screening Cytotox Cytotoxicity (e.g., MTT Assay) InVitro->Cytotox Genotox Genotoxicity (e.g., Comet Assay) InVitro->Genotox Cardiotox Cardiotoxicity (e.g., hERG Assay) InVitro->Cardiotox Metabolic Metabolic Stability (e.g., CYP Inhibition) InVitro->Metabolic Decision Go/No-Go Decision Cytotox->Decision Genotox->Decision Cardiotox->Decision Metabolic->Decision InVivo Tier 2: In Vivo Studies (e.g., Dose-Range Finding) Decision->InVivo Favorable Profile LeadOpt Lead Optimization Decision->LeadOpt Unfavorable Profile

Caption: High-level workflow for initial toxicity screening of piperidine compounds.

G cluster_0 Cardiac Action Potential cluster_1 Drug-Induced Inhibition AP Normal Cardiac Action Potential Repo Phase 3 Repolarization (K+ Efflux) AP->Repo hERG_normal hERG K+ Channel (IKr Current) Repo->hERG_normal Mediated by hERG_blocked Blocked hERG Channel Compound Piperidine Derivative Compound->hERG_blocked Inhibits DelayedRepo Delayed Repolarization hERG_blocked->DelayedRepo Leads to QT QT Prolongation DelayedRepo->QT Results in TdP Torsade de Pointes (Arrhythmia) QT->TdP Increased Risk of

Caption: Pathway of hERG channel inhibition leading to potential cardiotoxicity.

G cluster_0 MTT Assay Principle ViableCell Metabolically Active Viable Cell Mito Mitochondrial Reductase Enzymes ViableCell->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduces MTT MTT (Yellow, Water-Soluble) MTT->Formazan NoReaction No Color Change MTT->NoReaction DeadCell Dead or Inactive Cell DeadCell->NoReaction

Caption: Mechanism of the MTT cytotoxicity assay in viable versus non-viable cells.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible toxicological data.

MTT Assay for Cytotoxicity

This protocol assesses cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial enzymes in living cells.[16]

  • Cell Seeding:

    • Culture cells in an appropriate medium to ~80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[31]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[32]

  • Compound Treatment:

    • Prepare serial dilutions of the piperidine test compounds in culture medium. A solvent control (e.g., DMSO) must be run in parallel.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[17][31]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[31]

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[32]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance (Optical Density) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[17]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate cell viability as a percentage relative to the solvent control wells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Comet Assay (Alkaline) for Genotoxicity

This protocol detects single and double-strand DNA breaks in individual cells.

  • Cell Preparation:

    • Treat cells with various concentrations of the piperidine compound for a specified duration. Include a negative control (solvent) and a positive control (e.g., H₂O₂).

    • Harvest cells and resuspend them in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of approximately 1 x 10⁵ cells/mL.[33]

  • Slide Preparation and Cell Embedding:

    • Prepare a 1% solution of normal melting point agarose in PBS and coat microscope slides; let them dry.

    • Melt a 0.7% solution of low melting point (LMP) agarose and maintain it at 37°C.[20]

    • Mix ~25 µL of the cell suspension with ~75 µL of the LMP agarose.

    • Quickly pipette this mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on ice or at 4°C for 10-30 minutes.[33]

  • Cell Lysis:

    • Gently remove the coverslip.

    • Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[20] This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

  • DNA Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank.

    • Fill the tank with fresh, cold alkaline electrophoresis buffer (pH > 13) to a level just covering the slides.

    • Let the DNA unwind in this alkaline solution for 20-40 minutes in the dark.[34]

    • Apply a voltage of ~1 V/cm (e.g., 25V and ~300 mA) for 20-30 minutes.[33] Damaged, fragmented DNA will migrate from the nucleus towards the anode.

  • Neutralization and Staining:

    • After electrophoresis, gently drain the buffer and neutralize the slides by washing them 3 times (5 minutes each) with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

    • Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Undamaged DNA remains in the "head" of the comet, while damaged DNA forms a "tail".

    • Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

hERG Assay (Automated Patch Clamp) for Cardiotoxicity

This protocol uses an automated patch-clamp system (e.g., QPatch) to measure the effect of compounds on the hERG potassium channel current.[23][24]

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.[35]

    • Culture the cells under standard conditions until they reach 70-90% confluency.

  • Compound Preparation:

    • Prepare a stock solution of the piperidine test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions in the appropriate extracellular recording solution to achieve the final desired test concentrations. The final DMSO concentration should be kept low (e.g., ≤ 0.3%).[23]

  • Automated Patch Clamp Procedure:

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp configurations. Only cells with high seal resistance (>1 GΩ) are used for analysis.[35]

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the peak tail current.[35]

  • Compound Application and Data Acquisition:

    • Record a stable baseline current in the vehicle (extracellular solution with DMSO).

    • Sequentially apply increasing concentrations of the test compound to the cell, with a typical exposure time of 3-5 minutes per concentration.[23]

    • Record the hERG current at each concentration. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[23]

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value, which is the concentration that causes 50% inhibition of the hERG channel current.[35]

Conclusion

The initial toxicity screening of piperidine-based compounds is a critical, multi-faceted process in drug discovery. By employing a battery of in vitro assays covering cytotoxicity, genotoxicity, and key organ-specific toxicities like cardiotoxicity and hepatotoxicity, researchers can build a robust safety profile for their compounds. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for designing and executing an effective screening strategy, ultimately enabling the selection of safer and more promising drug candidates for further development.

References

Methodological & Application

Application Notes and Protocols: The Versatile Scaffold of Methyl 2-Phenylpiperidine-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, making it an ideal scaffold for targeting a variety of biological receptors and enzymes. Within this privileged class of heterocycles, Methyl 2-phenylpiperidine-4-carboxylate stands out as a versatile building block for the synthesis of diverse compound libraries. The presence of a phenyl group at the 2-position and a methyl ester at the 4-position provides two key handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development.

Chemical Properties and Synthesis

This compound is a cyclic amino acid ester. The secondary amine of the piperidine ring is nucleophilic and can be readily alkylated or acylated. The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to amides, offering a gateway to a wide range of derivatives.

General Synthetic Approach

Applications in Drug Discovery

The 2-phenylpiperidine-4-carboxylate scaffold is a key structural motif in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).

Opioid Receptor Modulators

Derivatives of 4-phenylpiperidine are well-known for their potent activity at opioid receptors. The strategic placement of substituents on the phenyl ring and the piperidine nitrogen has led to the development of powerful analgesics like fentanyl and its analogs. While not a direct precursor to fentanyl, this compound provides a valuable platform for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.

Dopamine and Serotonin Receptor Ligands

The phenylpiperidine scaffold is also prevalent in ligands for dopamine and serotonin receptors, which are critical targets for the treatment of various psychiatric and neurological disorders. For instance, analogs of 4-phenylpiperidine have been investigated as dopamine D2 receptor antagonists and partial agonists for conditions like schizophrenia and Huntington's disease. Furthermore, derivatives of 4-phenylpiperidine-2-carboxamide have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor, a promising target for the treatment of obesity and substance use disorders.

Quantitative Data for Phenylpiperidine Analogs

The following table summarizes the biological activity of several reported phenylpiperidine derivatives, illustrating the therapeutic potential of this scaffold. It is important to note that these compounds are structurally related to, but not direct derivatives of, this compound.

CompoundTargetAssay TypeActivity (nM)Reference
Pridopidine Dopamine D2 ReceptorCompetitive Binding (Ki)low affinity[1]
(+)-Butaclamol Dopamine D2 ReceptorCompetitive MS Binding Assay (Ki)-[2]
Chlorpromazine Dopamine D2 ReceptorCompetitive MS Binding Assay (Ki)-[2]
(S)-Sulpiride Dopamine D2 ReceptorCompetitive MS Binding Assay (Ki)-[2]
Compound 12 (CTW0415) Serotonin 5-HT2C ReceptorPositive Allosteric Modulator-[3]

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical Route)

This protocol is a plausible synthetic route adapted from known procedures for similar piperidine derivatives, such as catalytic hydrogenation of substituted pyridines.[4]

Step 1: Synthesis of 2-Phenyl-4-pyridone

  • To a solution of a suitable starting material like 4-methoxypyridine in an appropriate solvent, add a phenyl Grignard reagent at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-phenyl-4-methoxypyridine.

  • Cleave the methyl ether using a suitable reagent like HBr to afford 2-phenyl-4-pyridone.

Step 2: Catalytic Hydrogenation to 2-Phenyl-4-oxopiperidine

  • In a high-pressure hydrogenation vessel, dissolve 2-phenyl-4-pyridone in a suitable solvent such as methanol or acetic acid.

  • Add a hydrogenation catalyst, for example, Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50-70 bar) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-phenyl-4-oxopiperidine.

Step 3: Synthesis of this compound

  • This step can be envisioned through a multi-step sequence involving the introduction of the carboxylate functionality at the 4-position. A possible route is via a Shapiro reaction to form an alkene, followed by ozonolysis and esterification. A more direct approach could involve a Reformatsky-type reaction with the ketone.

Note: This is a generalized and hypothetical protocol. The specific reagents, conditions, and purification methods would require experimental optimization.

Protocol 2: Amide Coupling of this compound

This protocol describes a general procedure for the synthesis of a library of amides from the methyl ester.[5][6]

  • Ester Hydrolysis (Optional): If the carboxylic acid is required, dissolve this compound (1 eq) in a mixture of methanol and water. Add LiOH (2 eq) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl and extract the product with an organic solvent.

  • Amide Coupling: To a solution of the 2-phenylpiperidine-4-carboxylic acid (1 eq) in an anhydrous solvent like DMF or DCM, add a coupling reagent such as HATU (1.1 eq) and a base like DIPEA (2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol is adapted from established methods for characterizing ligands at the D2 receptor.[2][7][8]

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from porcine striatal tissue.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]Spiperone (a common high-affinity D2 antagonist).

  • Non-specific Binding: Determined in the presence of a high concentration (e.g., 10 µM) of a non-labeled D2 antagonist like (+)-butaclamol or haloperidol.

  • Competitive Binding:

    • In a 96-well plate, add 50 µL of serially diluted test compounds.

    • Add 50 µL of [3H]Spiperone at a concentration close to its Kd.

    • Add 100 µL of the membrane preparation.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.

  • Washing: Wash the filters rapidly with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

G cluster_0 Synthesis of 2-Phenylpiperidone Precursor cluster_1 Derivatization to Carboxylate cluster_2 Library Synthesis Substituted_Pyridine Substituted Pyridine Grignard_Reaction Grignard Reaction (e.g., PhMgBr) Substituted_Pyridine->Grignard_Reaction 2_Phenyl_4_alkoxypyridine 2-Phenyl-4-alkoxypyridine Grignard_Reaction->2_Phenyl_4_alkoxypyridine Ether_Cleavage Ether Cleavage (e.g., HBr) 2_Phenyl_4_alkoxypyridine->Ether_Cleavage 2_Phenyl_4_pyridone 2-Phenyl-4-pyridone Ether_Cleavage->2_Phenyl_4_pyridone Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) 2_Phenyl_4_pyridone->Catalytic_Hydrogenation 2_Phenyl_4_oxopiperidine 2-Phenyl-4-oxopiperidine Catalytic_Hydrogenation->2_Phenyl_4_oxopiperidine Functionalization Functionalization at C4 (e.g., Reformatsky, Wittig) 2_Phenyl_4_oxopiperidine->Functionalization Methyl_2_phenylpiperidine_4_carboxylate This compound Functionalization->Methyl_2_phenylpiperidine_4_carboxylate Hydrolysis Ester Hydrolysis (LiOH) Methyl_2_phenylpiperidine_4_carboxylate->Hydrolysis Carboxylic_Acid 2-Phenylpiperidine-4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (HATU, DIPEA, R-NH2) Carboxylic_Acid->Amide_Coupling Compound_Library Diverse Amide Library Amide_Coupling->Compound_Library G Start Compound Library Derived from This compound Primary_Screening Primary Screening (e.g., High-Throughput Radioligand Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Identification->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays, e.g., Functional Assay) Dose_Response->Hit_Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Validation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application of Phenylpiperidine Carboxylate Derivatives as Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl 2-phenylpiperidine-4-carboxylate and related phenylpiperidine derivatives as key intermediates in the synthesis of significant pharmaceutical compounds. The information presented is intended to guide researchers in the development and optimization of synthetic routes for central nervous system (CNS) stimulants and potent analgesics.

Application in the Synthesis of Methylphenidate Analogues

Methyl α-phenyl-2-piperidineacetate, commonly known as methylphenidate (Ritalin™), is a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADD). The biologically active form is the d-threo enantiomer. The synthesis of methylphenidate and its analogues often involves intermediates derived from 2-phenylpiperidine structures. While the initial query specified this compound, the core structure for methylphenidate is a 2-phenyl-2-piperidineacetic acid methyl ester.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of d-threo-Methylphenidate

This protocol describes a method for the enantioselective synthesis of d-threo-methylphenidate, emphasizing the formation of the desired stereoisomer.[1]

  • N-Boc Protection: Start with N-butoxycarbonyl piperidine ("Boc-piperidine").

  • Rhodium-Catalyzed C-H Insertion: In a flask, combine 0.35 mL of Boc-piperidine and 0.35 mL of freshly distilled cyclohexane. Add 2.3 mg (2.51 millimoles) of Rhodium(II) catalyst (e.g., Rh₂(5R-MEPY)₄). Heat the mixture to 50°C for 20 minutes.

  • Diazo Compound Addition: Over a period of 4 hours, inject 70.4 mg of 2-diazo-2-phenyl acetamide into the reaction mixture.

  • Deprotection and Esterification: The resulting intermediate is then deprotected and esterified to yield methylphenidate. A common method involves cooling the intermediate in methanol to 0°C and bubbling HCl gas through the solution for about 15 minutes. This is followed by work-up to isolate the hydrochloride salt.[1]

  • Isolation of Free Amine: The hydrochloride salt can be converted to the free amine form by dissolving it in a saturated solution of sodium bicarbonate and extracting with diethyl ether.[1]

Protocol 2: Esterification of threo-α-phenyl-α-(2-piperidinyl)acetic acid

This protocol focuses on the final esterification step to produce threo-methylphenidate hydrochloride.[2][3]

  • Reaction Setup: Combine 30 g of threo-α-phenyl-α-(2-piperidinyl)acetic acid with 86.5 g of methanolic HCl (containing 14.3% by weight of HCl).[2]

  • Initial Reflux: Heat the reaction mixture to reflux (approximately 68.5°C) for 5 to 6 hours.[2]

  • Addition of Water Sequestrant: Add 41.1 g of trimethyl orthoacetate to the reaction mixture.[2]

  • Second Reflux: Continue to heat the mixture at reflux (60°C to 63°C) for an additional 3 to 4 hours.[2]

  • Isolation: Partially distill off the methanol and methyl acetate. Cool the remaining liquid to <10°C to precipitate the threo-methylphenidate HCl.[2]

  • Purification: The precipitated solid can be filtered, washed with a cold solvent like isopropyl alcohol, and air-dried.[3]

Quantitative Data
StepReagentsConditionsYieldPurityReference
Enantioselective Synthesis Boc-piperidine, 2-diazo-2-phenyl acetamide, Rh₂(5R-MEPY)₄50°C, 4 hours--[1]
HCl Salt Formation Boc-methylphenidate, Methanolic HCl0°C, 30 minutes68.5%-[1]
Free Amine Isolation Methylphenidate HCl, Sodium BicarbonateRoom Temperature92%-[1]
Esterification threo-α-phenyl-α-(2-piperidinyl)acetic acid, Methanolic HCl, Trimethyl orthoacetateReflux (60-69°C), 7-9 hours69.8% - 72.7%≤ 0.10 wt% threo-acid[2]
Esterification without Water Sequestrant threo-α-phenyl-α-(2-piperidinyl)acetic acid, Methanolic HClReflux, up to 10 hours-Conversion ≤ 95.5%[2]
Signaling Pathway of Methylphenidate

Methylphenidate primarily acts as a dopamine and norepinephrine reuptake inhibitor by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic neurotransmission.

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Extracellular_Dopamine Increased Extracellular Dopamine Dopamine_Receptor Dopamine Receptor Extracellular_Dopamine->Dopamine_Receptor Binds Postsynaptic_Signal Enhanced Postsynaptic Signal Dopamine_Receptor->Postsynaptic_Signal Activates Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Caption: Mechanism of action of Methylphenidate.

Application in the Synthesis of Fentanyl Analogues

Methyl 4-phenylpiperidine-4-carboxylate and its derivatives are crucial intermediates in the synthesis of highly active narcotic analgesics, such as remifentanil and other fentanyl analogues.[4][5] These compounds are potent µ-opioid receptor agonists.[6]

Experimental Protocols

Protocol 3: Optimized Synthesis of Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate

This protocol outlines an efficient synthesis starting from 1-benzylpiperidin-4-one.[4][5]

  • Strecker Condensation: React 1-benzylpiperidin-4-one with aniline and HCN to yield the anilino-nitrile (yield: ~90%).[4][5]

  • Hydrolysis to Amide: Selectively hydrolyze the nitrile group using concentrated H₂SO₄ to give the anilino-amide.[4][5]

  • Hydrolysis to Carboxylic Acid and Esterification: Perform a vigorous basic hydrolysis of the amide, followed by acidification. Then, treat with SOCl₂ and methanol to obtain the anilino-ester (methyl 4-anilino-1-benzylpiperidine-4-carboxylate) (yield: 40-45% over 3 steps).[4][5]

  • N-Acylation: Acylate the anilino-ester with propionyl chloride to yield the corresponding anilido-ester (yield: 70-80%).[5]

  • N-Debenzylation: Catalytically remove the N-benzyl group to obtain the final intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, in near quantitative yields.[5]

Quantitative Data
StepStarting MaterialKey ReagentsYieldReference
Strecker Condensation 1-benzylpiperidin-4-oneAniline, HCN~90%[4][5]
Hydrolysis & Esterification Anilino-amideKOH, SOCl₂, MeOH40-45% (3 steps)[4][5]
N-Acylation Anilino-esterPropionyl chloride70-80%[5]
N-Debenzylation N-benzyl anilido-esterCatalytic hydrogenationNear quantitative[5]
Signaling Pathway of Fentanyl Analogues

Fentanyl and its analogues are potent synthetic opioids that act primarily as agonists at the µ-opioid receptors. These receptors are G-protein coupled receptors. Activation of µ-opioid receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels, which ultimately results in analgesia.[6]

Fentanyl_Pathway cluster_cell Neuron Fentanyl Fentanyl Analogue Mu_Receptor µ-Opioid Receptor (GPCR) Fentanyl->Mu_Receptor Binds & Activates G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion Analgesia Analgesia cAMP->Analgesia Leads to (via downstream effects)

Caption: Signaling pathway of Fentanyl analogues.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_methylphenidate Methylphenidate Synthesis cluster_fentanyl Fentanyl Analogue Intermediate Synthesis Boc_Piperidine N-Boc-Piperidine Boc_MPH Boc-Methylphenidate Intermediate Boc_Piperidine->Boc_MPH Rh(II) catalyst Diazo_Acetamide 2-Diazo-2-phenyl acetamide Diazo_Acetamide->Boc_MPH MPH_HCl Methylphenidate HCl Boc_MPH->MPH_HCl HCl, MeOH MPH_Free_Base Methylphenidate (Free Base) MPH_HCl->MPH_Free_Base Base Ritalinic_Acid threo-α-phenyl-α-(2-piperidinyl)acetic acid Ritalinic_Acid->MPH_HCl MeOH, HCl, Trimethyl orthoacetate Piperidone 1-Benzylpiperidin-4-one Anilino_Nitrile Anilino-nitrile Piperidone->Anilino_Nitrile Strecker Condensation Anilino_Amide Anilino-amide Anilino_Nitrile->Anilino_Amide Hydrolysis (H₂SO₄) Anilino_Ester Anilino-ester Anilino_Amide->Anilino_Ester Hydrolysis & Esterification Anilido_Ester N-Acyl-anilido-ester Anilino_Ester->Anilido_Ester N-Acylation Final_Intermediate Methyl 4-[(1-oxopropyl)phenylamino] piperidine-4-carboxylate Anilido_Ester->Final_Intermediate N-Debenzylation

References

HPLC analytical method for Methyl 2-phenylpiperidine-4-carboxylate purity

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Analytical Method for the Purity of Methyl 2-phenylpiperidine-4-carboxylate

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the chemical and chiral purity of this compound using High-Performance Liquid Chromatography (HPLC). Due to the compound's structure, a comprehensive purity analysis requires two distinct HPLC methods: a reversed-phase (RP-HPLC) method for identifying and quantifying process-related impurities and degradation products, and a chiral HPLC method to separate and quantify the stereoisomers. This application note outlines the instrumentation, chromatographic conditions, sample preparation, and validation parameters for both proposed methods, offering a robust framework for quality control and stability testing.

Principle of Analysis

The purity assessment of this compound is achieved through two complementary HPLC techniques.

  • Reversed-Phase HPLC (RP-HPLC): This method separates the target compound from its potential impurities based on differences in polarity. A non-polar stationary phase (C18) is used with a polar mobile phase. Impurities that are more polar than the analyte will elute earlier, while less polar impurities will be retained longer. This approach is ideal for creating a general purity profile and for developing a stability-indicating method.[1][2]

  • Chiral HPLC: this compound possesses two chiral centers, resulting in four possible stereoisomers (two pairs of enantiomers). Since enantiomers have identical physical properties in a non-chiral environment, a chiral stationary phase (CSP) is required for their separation.[3][4] This is critical as different stereoisomers can exhibit varied pharmacological activity and toxicity.[5]

Part I: Reversed-Phase HPLC for Purity and Impurity Profiling

This method is designed to quantify the main component and separate it from potential starting materials, by-products, or degradation products.

Experimental Protocol: RP-HPLC

2.1.1. Instrumentation and Reagents

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Ultrapure)

    • Phosphoric Acid (or Formic Acid for MS-compatibility)[6]

    • This compound Reference Standard

    • Sample for analysis

2.1.2. Chromatographic Conditions A proposed starting method based on the analysis of similar piperidine structures is detailed below.[7][8]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL

2.1.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary (Hypothetical Data)

The method should be validated according to ICH guidelines.[1] The following table summarizes expected performance characteristics.

Validation ParameterResult
Linearity Range 0.0025 - 0.75 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.0008 mg/mL
Limit of Quantitation (LOQ) 0.0025 mg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity The analyte peak is resolved from known impurities and degradation products under stress conditions.

Part II: Chiral HPLC for Enantiomeric & Diastereomeric Purity

This method is essential for resolving the stereoisomers of this compound. The selection of the chiral stationary phase is empirical and may require screening of several columns.[4]

Experimental Protocol: Chiral HPLC

3.1.1. Instrumentation and Reagents

  • HPLC System: As described in section 2.1.1.

  • Chemicals:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (additives, if needed)

3.1.2. Chromatographic Conditions A proposed starting method using a polysaccharide-based chiral column is provided.[5]

ParameterCondition
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

3.1.3. Sample Preparation

  • Sample Solution (0.5 mg/mL): Accurately weigh 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.

Data Presentation: Chiral Method Performance (Hypothetical Data)
ParameterResult
Resolution (Rs) > 1.5 between adjacent stereoisomer peaks
LOD (unwanted isomer) 0.05% of the main isomer peak area
LOQ (unwanted isomer) 0.15% of the main isomer peak area
Precision (%RSD) < 5.0% for unwanted isomers at the specification limit

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter 0.45 µm Filtration dissolve->filter rphplc Reversed-Phase HPLC (Purity Profile) filter->rphplc chiralhplc Chiral HPLC (Stereoisomer Ratio) filter->chiralhplc integrate Peak Integration rphplc->integrate chiralhplc->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Final Certificate of Analysis calculate->report

Caption: Overall workflow for HPLC purity analysis.

Method Validation Logic

G cluster_precision Precision Levels Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

References

Chiral Separation of 2-Phenylpiperidine Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpiperidine is a key structural motif in many biologically active compounds and pharmaceutical agents. The stereochemistry of this chiral center is often critical for therapeutic efficacy and safety, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, robust and efficient analytical methods for the separation and quantification of 2-phenylpiperidine enantiomers are essential in drug discovery, development, and quality control.

This document provides detailed application notes and experimental protocols for the chiral separation of 2-phenylpiperidine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Chiral Separation Techniques

The enantiomers of 2-phenylpiperidine can be effectively separated using various chromatographic and electrophoretic techniques. The choice of method often depends on the analytical objective, such as routine quality control, high-throughput screening, or preparative-scale purification.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantioselective analysis and purification.[1] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for separating a wide range of chiral compounds, including piperidine derivatives.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. It offers several advantages over HPLC, including faster separations, reduced solvent consumption, and unique selectivity.[2][3] SFC is well-suited for both analytical and preparative-scale chiral separations.[4]

  • Chiral Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[1] Chiral separations in CE are achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[5][6]

Data Presentation: Comparison of Chiral Separation Techniques

The following tables summarize typical quantitative data for the chiral separation of 2-phenylpiperidine enantiomers based on established methods for similar compounds.

Table 1: Chiral HPLC Separation Data

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak® IA (amylose-based)Chiralcel® OD-H (cellulose-based)
Mobile Phase n-Hexane/Ethanol/Isopropanol (80:10:10 v/v/v) + 0.1% Diethylaminen-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 230 nmUV at 220 nm
Retention Time (Enantiomer 1) ~ 5.2 min~ 6.8 min
Retention Time (Enantiomer 2) ~ 6.5 min~ 8.1 min
Resolution (Rs) > 2.0> 1.8
Separation Factor (α) ~ 1.25~ 1.19

Table 2: Chiral SFC Separation Data

ParameterCondition 1
Chiral Stationary Phase Chiralpak® AD-H (amylose-based)
Mobile Phase CO₂ / Methanol (80:20 v/v) + 0.1% Isopropylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 220 nm
Retention Time (Enantiomer 1) ~ 2.5 min
Retention Time (Enantiomer 2) ~ 3.1 min
Resolution (Rs) > 2.2
Separation Factor (α) ~ 1.24

Table 3: Chiral Capillary Electrophoresis Separation Data

ParameterCondition 1
Chiral Selector 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
Background Electrolyte (BGE) 50 mM Phosphate Buffer (pH 2.5)
Applied Voltage 25 kV
Capillary Temperature 25°C
Detection UV at 214 nm
Migration Time (Enantiomer 1) ~ 4.8 min
Migration Time (Enantiomer 2) ~ 5.2 min
Resolution (Rs) > 2.0

Experimental Protocols

Protocol 1: Chiral HPLC Method for 2-Phenylpiperidine Enantiomers

Objective: To separate and quantify the enantiomers of 2-phenylpiperidine using chiral HPLC.

Materials and Instrumentation:

  • Standard HPLC system with a UV detector

  • Chiralpak® IA column (or similar amylose-based CSP)

  • HPLC-grade n-hexane, ethanol, isopropanol, and diethylamine (DEA)

  • Sample of racemic 2-phenylpiperidine

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane, ethanol, and isopropanol in a ratio of 80:10:10 (v/v/v).

    • Add diethylamine to a final concentration of 0.1% to improve peak shape.[1]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the 2-phenylpiperidine sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Ethanol/Isopropanol (80:10:10 v/v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Calculate the resolution, separation factor, and the percentage of each enantiomer.

Protocol 2: Chiral SFC Method for 2-Phenylpiperidine Enantiomers

Objective: To achieve a rapid separation of 2-phenylpiperidine enantiomers using chiral SFC.

Materials and Instrumentation:

  • SFC system with a UV detector and back pressure regulator

  • Chiralpak® AD-H column (or similar amylose-based CSP)

  • SFC-grade carbon dioxide, methanol, and isopropylamine

  • Sample of racemic 2-phenylpiperidine

Procedure:

  • Mobile Phase Preparation:

    • The instrument will mix supercritical CO₂ and a modifier.

    • Prepare the modifier solution by adding isopropylamine to methanol to a final concentration of 0.1%.

  • Sample Preparation:

    • Dissolve the 2-phenylpiperidine sample in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (150 x 4.6 mm, 5 µm)

    • Mobile Phase: CO₂ / Methanol (80:20 v/v) + 0.1% Isopropylamine in Methanol

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 5 µL

  • Analysis:

    • Equilibrate the column with the mobile phase.

    • Inject the sample and record the chromatogram.

    • Determine the retention times and calculate the separation parameters.

Protocol 3: Chiral Capillary Electrophoresis Method for 2-Phenylpiperidine Enantiomers

Objective: To separate the enantiomers of 2-phenylpiperidine using chiral CE.

Materials and Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Heptakis(2,6-di-O-methyl)-β-cyclodextrin (CD)

  • Sodium phosphate monobasic

  • Phosphoric acid

  • Sample of racemic 2-phenylpiperidine

Procedure:

  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in water and adjusting the pH to 2.5 with phosphoric acid.

    • Add the chiral selector, Heptakis(2,6-di-O-methyl)-β-cyclodextrin, to the buffer to a final concentration of 20 mM.

    • Filter and degas the BGE.

  • Sample Preparation:

    • Dissolve the 2-phenylpiperidine sample in the BGE to a final concentration of 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica, 50 µm i.d., effective length 40 cm

    • BGE: 50 mM Phosphate Buffer (pH 2.5) with 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin

    • Applied Voltage: 25 kV

    • Temperature: 25°C

    • Detection: UV at 214 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Analysis:

    • Rinse the capillary with 0.1 M NaOH, water, and then the BGE.

    • Inject the sample and apply the voltage.

    • Record the electropherogram and determine the migration times of the enantiomers.

Visualizations

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Hexane/Alcohol/Amine) Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Analyze Calculate Resolution & Enantiomeric Purity Chromatogram->Analyze Chiral_SFC_Workflow cluster_prep Preparation cluster_analysis SFC Analysis cluster_data Data Processing ModifierPrep Prepare Modifier (Methanol/Amine) Equilibrate Equilibrate System ModifierPrep->Equilibrate SamplePrep Prepare Sample (1 mg/mL in Methanol) Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Separate Separation on CSP (CO2/Modifier) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Analyze Calculate Resolution & Enantiomeric Purity Chromatogram->Analyze Chiral_CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGEPrep Prepare BGE (Buffer + Chiral Selector) RinseCapillary Rinse Capillary BGEPrep->RinseCapillary SamplePrep Prepare Sample (0.5 mg/mL in BGE) Inject Inject Sample SamplePrep->Inject RinseCapillary->Inject Separate Apply Voltage & Separate Inject->Separate Detect UV Detection Separate->Detect Electropherogram Record Electropherogram Detect->Electropherogram Analyze Calculate Resolution Electropherogram->Analyze

References

Application Notes and Protocols for the N-alkylation of Methyl 2-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine scaffolds are fundamental building blocks in the synthesis of a vast array of pharmaceutical agents due to their prevalence in natural products and their favorable pharmacological properties. The functionalization of the piperidine nitrogen via N-alkylation is a critical transformation that allows for the modulation of a molecule's biological activity, selectivity, and pharmacokinetic profile. This document provides detailed protocols for the N-alkylation of methyl 2-phenylpiperidine-4-carboxylate, a key intermediate in the development of various therapeutics. Two primary and robust methods are presented: direct N-alkylation with alkyl halides and reductive amination with aldehydes.

Chemical Structures

CompoundStructure
This compoundthis compound
N-Alkylating AgentsAlkyl Halides (R-X): e.g., Methyl iodide, Ethyl bromide, Benzyl bromideAldehydes (R-CHO): e.g., Formaldehyde, Acetaldehyde, Benzaldehyde
N-Alkylated ProductN-Alkylated Product (Generic structure where R is the alkyl group)

Comparative Data for N-Alkylation Methods

The following table summarizes typical quantitative data for the N-alkylation of piperidine derivatives, providing a comparative overview of the two primary methods discussed. Please note that specific yields and reaction times can vary based on the specific substrate and reaction conditions.

MethodAlkylating AgentBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Direct Alkylation Methyl IodideK₂CO₃DMFRT12-24>90>95
Ethyl BromideK₂CO₃DMF50-7012-2485-95>95
Benzyl BromideTriethylamineAcetonitrileReflux4-1294.2[1]>98
Reductive Amination FormaldehydeSodium TriacetoxyborohydrideDCMRT4-1290-99>98
AcetaldehydeSodium TriacetoxyborohydrideDCMRT4-1290-98>98
BenzaldehydeSodium TriacetoxyborohydrideDCMRT12-1692-98>98

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-alkylated product. A common side reaction is the formation of quaternary ammonium salts, which can be minimized by the slow addition of the alkyl halide.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or acetonitrile in a round-bottom flask, add the base (1.5 - 2.0 eq).

  • Slowly add the alkyl halide (1.05 - 1.2 eq) dropwise to the mixture at room temperature. For less reactive alkyl halides, the reaction mixture may be heated.[2]

  • Stir the reaction mixture at the appropriate temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated product.

DOT Diagram: Experimental Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve piperidine in solvent B Add base A->B C Add alkyl halide B->C D Stir at specified temperature C->D E Monitor by TLC D->E F Quench with water E->F G Extract with organic solvent F->G H Wash organic layers G->H I Dry and concentrate H->I J Column chromatography I->J

Caption: Workflow for the direct N-alkylation of this compound.

Method 2: Reductive Amination

Reductive amination is a highly efficient and versatile method for N-alkylation that proceeds via the in-situ formation and reduction of an iminium ion intermediate. This method often provides cleaner reactions and higher yields compared to direct alkylation, and avoids the formation of quaternary ammonium salts. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[3]

Materials:

  • This compound

  • Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the corresponding aldehyde (1.1 - 1.5 eq) in anhydrous DCM or DCE, stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

DOT Diagram: Experimental Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve piperidine and aldehyde in solvent B Stir to form iminium ion A->B C Add reducing agent B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with NaHCO3 solution E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Column chromatography H->I

Caption: Workflow for the reductive amination of this compound.

Characterization Data

This compound (Starting Material)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 3.95 (dd, J = 11.2, 3.2 Hz, 1H, H-2), 3.68 (s, 3H, OCH₃), 3.25 (dt, J = 12.8, 2.8 Hz, 1H, H-6eq), 2.85 (td, J = 12.8, 3.6 Hz, 1H, H-6ax), 2.70-2.60 (m, 1H, H-4), 2.10-1.95 (m, 2H, H-3, H-5), 1.90-1.75 (m, 2H, H-3, H-5), 1.65 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.0, 142.5, 128.6, 127.8, 127.0, 60.5, 51.8, 46.2, 41.0, 35.5, 28.9.

Methyl 1-methyl-2-phenylpiperidine-4-carboxylate (Product Example)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.32-7.18 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.45 (d, J = 11.6 Hz, 1H, H-2), 3.05 (d, J = 11.2 Hz, 1H, H-6eq), 2.55-2.45 (m, 1H, H-4), 2.30 (s, 3H, NCH₃), 2.25-2.15 (m, 1H, H-6ax), 2.05-1.80 (m, 4H, H-3, H-5).[4]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 175.2, 141.8, 128.4, 127.6, 126.8, 67.5, 55.8, 51.6, 42.5, 40.8, 34.2, 28.5.[4]

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and carcinogenic; handle with extreme care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent; handle under anhydrous conditions.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

Both direct N-alkylation and reductive amination are effective methods for the synthesis of N-alkylated this compound derivatives. The choice of method will depend on the specific alkyl group to be introduced, the desired scale of the reaction, and the availability of starting materials. Reductive amination is often preferred for its milder reaction conditions and higher chemoselectivity, while direct alkylation provides a straightforward alternative, particularly for simple alkyl groups. The protocols and data presented herein serve as a comprehensive guide for researchers in the synthesis and derivatization of this important pharmaceutical scaffold.

References

Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-2-phenylpiperidin-4-carboxylat für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument beschreibt detaillierte Protokolle für die chemische Modifikation des Methyl-2-phenylpiperidin-4-carboxylat-Gerüsts, einer Schlüsselstruktur in der medizinischen Chemie. Die vorgestellten Derivatisierungsstrategien zielen darauf ab, systematisch Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen, um die pharmakologischen Eigenschaften von Leitstrukturen zu optimieren. Die Protokolle umfassen N-Alkylierung/Acylierung, Esterhydrolyse mit anschließender Amidbildung, Modifikationen am Phenylring und die Reduktion der Estergruppe.

Einleitung

Methyl-2-phenylpiperidin-4-carboxylat ist ein vielseitiges Grundgerüst, das in zahlreichen pharmazeutisch aktiven Wirkstoffen vorkommt. Die strukturelle Komplexität, die durch das chirale Zentrum an Position 2 und die verschiedenen funktionellen Gruppen geboten wird, ermöglicht eine breite Palette von Modifikationen. Diese Derivatisierungen sind entscheidend für die Durchführung von SAR-Studien, bei denen durch systematische Änderungen an der Molekülstruktur die Auswirkungen auf die biologische Aktivität, Selektivität, metabolische Stabilität und andere pharmakokinetische Parameter untersucht werden. Die hier beschriebenen Protokolle bieten eine Grundlage für die Erstellung von Substanzbibliotheken zur Identifizierung von Kandidaten mit verbesserten therapeutischen Profilen.

Synthetische Strategien und Protokolle

Die Derivatisierung des Methyl-2-phenylpiperidin-4-carboxylat-Gerüsts kann an vier Hauptpositionen erfolgen: dem Piperidin-Stickstoff (N1), der Estergruppe (C4), dem Phenylring (C2-Phenyl) und durch Umwandlung der Esterfunktionalität.

N-Funktionalisierung des Piperidinrings

Die sekundäre Aminfunktion des Piperidinrings ist ein idealer Angriffspunkt für Alkylierungs- und Acylierungsreaktionen, um die sterischen und elektronischen Eigenschaften in diesem Bereich des Moleküls zu variieren.

Die N-Alkylierung führt neue Alkylgruppen am Piperidin-Stickstoff ein.

  • Reagenzien: Methyl-2-phenylpiperidin-4-carboxylat, Alkylhalogenid (z.B. Benzylbromid, Ethyliodid), Base (z.B. Kaliumcarbonat (K₂CO₃) oder Diisopropylethylamin (DIPEA)), aprotisches polares Lösungsmittel (z.B. Acetonitril oder DMF).

  • Vorgehen:

    • Lösen Sie Methyl-2-phenylpiperidin-4-carboxylat (1,0 Äq.) in wasserfreiem Acetonitril (ca. 0,1 M).

    • Fügen Sie Kaliumcarbonat (2,0 Äq.) und das entsprechende Alkylhalogenid (1,2 Äq.) hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur bis 60 °C für 6-24 Stunden. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

    • Nach Abschluss der Reaktion wird die anorganische Base abfiltriert.

    • Das Lösungsmittel wird unter reduziertem Druck entfernt.

    • Der Rückstand wird in einem organischen Lösungsmittel (z.B. Dichlormethan) aufgenommen, mit Wasser gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel erneut entfernt.

    • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.

Die N-Acylierung führt eine Amidbindung ein, die als Wasserstoffbrücken-Akzeptor dienen kann.

  • Reagenzien: Methyl-2-phenylpiperidin-4-carboxylat, Acylchlorid oder Säureanhydrid (z.B. Acetylchlorid, Benzoylchlorid), Base (z.B. Triethylamin (TEA) oder DIPEA), aprotisches Lösungsmittel (z.B. Dichlormethan (DCM)).

  • Vorgehen:

    • Lösen Sie Methyl-2-phenylpiperidin-4-carboxylat (1,0 Äq.) und Triethylamin (1,5 Äq.) in wasserfreiem DCM.

    • Kühlen Sie die Mischung auf 0 °C in einem Eisbad.

    • Fügen Sie das Acylchlorid (1,1 Äq.) tropfenweise unter Rühren hinzu.

    • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden.

    • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung.

    • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Modifikation an der Carboxylatgruppe

Die Estergruppe an Position C4 ist ein vielseitiger Anknüpfungspunkt für die Einführung einer Vielzahl von funktionellen Gruppen, insbesondere durch die Bildung von Amiden.

Zunächst wird der Methylester zur entsprechenden Carbonsäure hydrolysiert.

  • Reagenzien: Methyl-2-phenylpiperidin-4-carboxylat, Lithiumhydroxid (LiOH), Tetrahydrofuran (THF), Wasser.

  • Vorgehen:

    • Lösen Sie Methyl-2-phenylpiperidin-4-carboxylat (1,0 Äq.) in einer Mischung aus THF und Wasser (z.B. 3:1).

    • Fügen Sie Lithiumhydroxid (2,0-3,0 Äq.) hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 4-12 Stunden.

    • Entfernen Sie das THF unter reduziertem Druck.

    • Säuern Sie die wässrige Lösung vorsichtig mit 1 M Salzsäure auf einen pH-Wert von ca. 5-6 an, was zur Ausfällung des Produkts führen kann.

    • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

    • Trocknen Sie die kombinierte organische Phase und entfernen Sie das Lösungsmittel, um die 2-Phenylpiperidin-4-carbonsäure zu erhalten.

Die resultierende Carbonsäure wird mit verschiedenen Aminen gekoppelt, um eine Bibliothek von Amiden zu erzeugen.

  • Reagenzien: 2-Phenylpiperidin-4-carbonsäure, primäres oder sekundäres Amin, Kopplungsreagenz (z.B. HATU, HOBt/EDC), Base (DIPEA), DMF.

  • Vorgehen:

    • Lösen Sie die 2-Phenylpiperidin-4-carbonsäure (1,0 Äq.) in wasserfreiem DMF.

    • Fügen Sie HATU (1,1 Äq.) und DIPEA (2,0 Äq.) hinzu und rühren Sie für 10 Minuten bei Raumtemperatur.

    • Fügen Sie das entsprechende Amin (1,2 Äq.) hinzu.

    • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-24 Stunden.

    • Verdünnen Sie die Reaktion mit Ethylacetat und waschen Sie sie mit Wasser und Kochsalzlösung.

    • Trocknen Sie die organische Phase, entfernen Sie das Lösungsmittel und reinigen Sie das Produkt mittels Säulenchromatographie.

Modifikation des Phenylrings

Elektrophile aromatische Substitutionen am Phenylring ermöglichen die Einführung von Substituenten, die die elektronischen Eigenschaften und die Interaktion mit dem Zielprotein beeinflussen können. Die Piperidin-Einheit wirkt als ortho- und para-dirigierender, aber desaktivierender Rest.

  • Reagenzien: N-geschütztes Methyl-2-phenylpiperidin-4-carboxylat (z.B. N-Boc), Salpetersäure (HNO₃), Schwefelsäure (H₂SO₄).

  • Vorgehen:

    • Lösen Sie das N-geschützte Substrat in gekühlter, konzentrierter Schwefelsäure.

    • Kühlen Sie die Mischung auf 0 °C und fügen Sie langsam eine gekühlte Mischung aus Salpetersäure und Schwefelsäure (Nitriersäure) hinzu.

    • Rühren Sie die Reaktion bei 0-10 °C für 1-3 Stunden.

    • Gießen Sie die Reaktionsmischung vorsichtig auf Eis und neutralisieren Sie sie mit einer Base (z.B. NaOH-Lösung).

    • Extrahieren Sie das Produkt, trocknen Sie die organische Phase und reinigen Sie es chromatographisch, um eine Mischung aus ortho- und para-Nitroderivaten zu erhalten.

  • Reagenzien: N-geschütztes Methyl-2-phenylpiperidin-4-carboxylat, N-Bromsuccinimid (NBS), Lösungsmittel (z.B. Acetonitril).

  • Vorgehen:

    • Lösen Sie das N-geschützte Substrat in Acetonitril.

    • Fügen Sie N-Bromsuccinimid (1,1 Äq.) portionsweise hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 12-24 Stunden, geschützt vor Licht.

    • Entfernen Sie das Lösungsmittel und reinigen Sie den Rückstand durch Säulenchromatographie, um die bromierten Produkte zu isolieren.

Reduktion der Estergruppe

Die Umwandlung des Esters in einen primären Alkohol eröffnet weitere Möglichkeiten zur Derivatisierung, wie z.B. die Bildung von Ethern oder die Oxidation zu einem Aldehyd.

  • Reagenzien: Methyl-2-phenylpiperidin-4-carboxylat, Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) in Kombination mit einem Aktivator, wasserfreies THF.

  • Vorgehen:

    • Suspendieren Sie LiAlH₄ (2,0-3,0 Äq.) in wasserfreiem THF in einem trockenen Kolben unter einer Inertgasatmosphäre.

    • Kühlen Sie die Suspension auf 0 °C.

    • Fügen Sie eine Lösung von Methyl-2-phenylpiperidin-4-carboxylat (1,0 Äq.) in THF tropfenweise hinzu.

    • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 2-6 Stunden.

    • Kühlen Sie die Reaktion erneut auf 0 °C und löschen Sie sie vorsichtig durch sequentielle Zugabe von Wasser, 15%iger NaOH-Lösung und erneut Wasser (Fieser-Methode).

    • Filtrieren Sie die resultierenden Salze ab und waschen Sie sie gründlich mit THF.

    • Entfernen Sie das Lösungsmittel aus dem Filtrat, um das rohe Alkoholprodukt zu erhalten, das weiter gereinigt werden kann.

Datenpräsentation

Die Ergebnisse der Derivatisierungsreaktionen sollten systematisch erfasst werden, um einen einfachen Vergleich zu ermöglichen.

Derivat-KlasseR¹ (N-Substituent)R² (C4-Substituent)R³ (Phenyl-Substituent)Ausbeute (%)Analytische Daten (z.B. m/z)
Ausgangsmaterial H-COOCH₃H-220.13 [M+H]⁺
N-Alkylierung -CH₂Ph-COOCH₃H85310.18 [M+H]⁺
N-Acylierung -COCH₃-COOCH₃H92262.15 [M+H]⁺
Amidbildung H-CONHCH₂PhH78310.18 [M+H]⁺
Nitrierung (para) -Boc-COOCH₃p-NO₂55409.18 [M+H]⁺
Reduktion H-CH₂OHH88192.14 [M+H]⁺

Anmerkung: Die angegebenen Werte sind beispielhaft und können je nach spezifischen Reaktionsbedingungen variieren.

Visualisierungen

Experimenteller Arbeitsablauf

Derivatization_Workflow cluster_N1 N1-Derivatisierung cluster_C4 C4-Derivatisierung cluster_Phenyl Phenylring-Derivatisierung Start Methyl 2-phenyl- piperidine-4-carboxylate N_Alkylation N-Alkylierung Start->N_Alkylation R-X, Base N_Acylation N-Acylierung Start->N_Acylation RCOCl, Base Hydrolysis Esterhydrolyse Start->Hydrolysis LiOH Reduction Reduktion zum Alkohol Start->Reduction LiAlH4 Nitration Nitrierung Start->Nitration HNO3/H2SO4 (N-geschützt) Halogenation Halogenierung Start->Halogenation NBS (N-geschützt) Amide_Coupling Amidkopplung Hydrolysis->Amide_Coupling R'R''NH, HATU

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Hypothetischer Signalweg

Signaling_Pathway Ligand Piperidin-Derivat Receptor GPCR (z.B. Opioid-Rezeptor) Ligand->Receptor Bindung G_Protein Gi/o Protein Aktivierung Receptor->G_Protein Adenylyl_Cyclase Adenylylcyclase (Inhibierung) G_Protein->Adenylyl_Cyclase Ion_Channel Ionenkanal- Modulation (z.B. K+, Ca2+) G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Zelluläre Antwort (z.B. reduzierte neuronale Erregbarkeit) cAMP->Cellular_Response Ion_Channel->Cellular_Response

Abbildung 2: Hypothetischer GPCR-vermittelter Signalweg.

Application Notes and Protocols: The Role of Piperidine Derivatives in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the development of therapeutic agents targeting the central nervous system (CNS). Its prevalence in numerous approved CNS drugs underscores its importance as a privileged structure in medicinal chemistry. The versatility of the piperidine ring allows for the fine-tuning of physicochemical properties, enhancing blood-brain barrier penetration and enabling precise interactions with a variety of biological targets.[1][2] These notes provide an overview of the application of piperidine derivatives in the development of CNS agents, with a focus on key biological targets, and include detailed protocols for their evaluation.

Piperidine Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[3] Piperidine-based compounds, such as the widely prescribed drug Donepezil, are potent cholinesterase inhibitors.[4]

Data Presentation:
CompoundTarget EnzymeIC50 ValueReference
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)AChE0.56 nM[4]
Donepezil (1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine)AChE5.7 nM[3]
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)AChE1.2 nM[3]
Phenoxyethyl piperidine derivative (Compound 5c)AChE0.5 ± 0.05 µM[3]
Genistein derivative with piperidine ring (G1)AChE264 nM[3]
1-Benzoylpiperidine derivative (Compound 21)BuChE6.16 ± 0.29 µM[3]
Phenoxyethyl piperidine derivative (Compound 7c)BuChE2.5 ± 0.6 µM[3]
Compound 5kAChE2.13 nM[5]
Compound 5hAChE6.83 nM[5]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is measured spectrophotometrically at 412 nm.[3][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test piperidine derivatives

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.[3]

  • Mix gently and pre-incubate the plate for 10 minutes at 25°C.[3]

  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.[3]

  • Immediately measure the absorbance at 412 nm at multiple time points for 10-15 minutes using a microplate reader.[3]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percent inhibition relative to a control without the inhibitor.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse Acetylcholine (ACh) ACh_Release->ACh_Synapse AChE AChE ACh_Synapse->AChE Hydrolyzes ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binds to Piperidine_Inhibitor Piperidine-based AChE Inhibitor Piperidine_Inhibitor->AChE Inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activates

Caption: Cholinergic signaling and the inhibitory action of piperidine derivatives on AChE.

Piperidine Derivatives as Neurotransmitter Transporter Inhibitors

Piperidine-based compounds are effective inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] By blocking the reuptake of these neurotransmitters, these compounds can modulate mood, cognition, and motor control, making them relevant for treating depression, anxiety, and addiction.[8]

Data Presentation:
CompoundTarget TransporterKi (nM)Reference
(bisarylmethoxy)butylpiperidine analogue 14DATHigh affinity (4-191 nM range for series)[8]
(bisarylmethoxy)butylpiperidine analogue 15DATHigh affinity (4-191 nM range for series)[8]
(+)-cis-5bNETLow nanomolar[9]
(+)-trans-5cDAT, NET, SERTComparable activity at all three[9]
Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing DAT

  • [³H]WIN 35,428 (radioligand)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer

  • Unlabeled competitor (e.g., cocaine)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat striata in ice-cold homogenization buffer.

    • Centrifuge the homogenate to pellet the crude membrane fraction.

    • Wash the pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the radioligand ([³H]WIN 35,428), and varying concentrations of the test piperidine derivative.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competitor.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.[10]

Experimental Workflow: Neurotransmitter Transporter Inhibition

Neurotransmitter_Workflow Start Start Compound_Synthesis Piperidine Derivative Synthesis Start->Compound_Synthesis In_Vitro_Binding In Vitro Binding Assay (e.g., DAT, NET, SERT) Compound_Synthesis->In_Vitro_Binding In_Vitro_Uptake In Vitro Uptake Assay ([3H]Dopamine, etc.) In_Vitro_Binding->In_Vitro_Uptake In_Vivo_Behavioral In Vivo Behavioral Models (e.g., Locomotor Activity) In_Vitro_Uptake->In_Vivo_Behavioral Data_Analysis Data Analysis (Ki, IC50, ED50) In_Vivo_Behavioral->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterate End End Lead_Optimization->End Candidate Selection

Caption: A typical experimental workflow for developing piperidine-based neurotransmitter transporter inhibitors.

Piperidine Derivatives Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are crucial for neurotransmission and are major targets for CNS drugs.[11][12] Piperidine derivatives have been developed as potent and selective ligands for various GPCRs, including muscarinic and sigma receptors.

Data Presentation:
Compound ClassTarget ReceptorAffinity/ActivityReference
3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazinesM4 Muscarinic ReceptorPotent antagonists[13]
4-(2-aminoethyl)piperidine scaffoldSigma-1 ReceptorHigh affinity ligands (Ki = 165 nM for 4a)[14]
Piperidinyl Piperidine DerivativesM2 Muscarinic ReceptorOrally efficacious antagonists[15]
Experimental Protocol: FLIPR Assay for M4 Muscarinic Receptor Antagonists

The Fluorometric Imaging Plate Reader (FLIPR) assay is a cell-based functional assay used to measure changes in intracellular calcium concentration, which is a downstream effect of Gq-coupled GPCR activation. For Gi-coupled receptors like M4, cells are often engineered to co-express a G-protein that couples to the calcium pathway.

Materials:

  • CHO-K1 cells stably expressing the human M4 muscarinic receptor (hM4).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid.

  • Acetylcholine (ACh) as the agonist.

  • Test piperidine derivatives (potential antagonists).

  • 384-well black-walled, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed hM4-CHO cells into 384-well plates and incubate overnight.[13]

  • Dye Loading: Remove the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 60 minutes at 37°C.[13]

  • Compound Addition: Add serial dilutions of the test piperidine derivatives to the cell plate and incubate for 15-30 minutes at room temperature.[13]

  • Agonist Stimulation and Signal Detection:

    • Place the cell plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • Add a solution of acetylcholine (agonist) to all wells to stimulate the receptors.

    • Immediately measure the change in fluorescence intensity over time.[13]

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percent inhibition of the agonist response by the test compounds.

    • Determine the IC50 value from the concentration-response curve.

Piperidine-based GABA Analogues for Epilepsy and Anxiety

Enhancing the signaling of the inhibitory neurotransmitter GABA is a key strategy for treating epilepsy and anxiety. Piperidine derivatives that act as GABA analogues can modulate GABAergic neurotransmission, for instance, by inhibiting GABA transporters (GATs).[16]

Data Presentation:
CompoundAnimal ModelEffectReference
Piperine (5, 10, 20 mg/kg)Maximal Electroshock (MES) Seizure ModelDecreased duration of hind limb extension, protected against mortality[16]
Piperine (10 mg/kg)Pentylenetetrazole (PTZ) Seizure ModelDelayed onset of tonic-clonic convulsions, reduced mortality[16]
(2S,4R)-piperidine-4-acetic acidGeneralPotential anticonvulsant, anxiolytic, or analgesic agent[17]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This in vivo model is used to identify compounds effective against generalized tonic-clonic seizures.[17]

Materials:

  • Male Swiss mice (20-25 g).

  • Electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Test piperidine derivative.

  • Vehicle (e.g., saline).

  • Positive control (e.g., Phenytoin).

Procedure:

  • Animal Acclimation: Acclimatize mice to the laboratory conditions for at least 3 days.

  • Compound Administration: Administer the test piperidine derivative intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group.[17]

  • Seizure Induction: At a predetermined time after compound administration (e.g., 30-60 minutes), deliver a maximal electroshock (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 (the dose that protects 50% of the animals).

Signaling Pathway: GABAergic Neurotransmission

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA in Vesicles GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GABA Transporter 1 (GAT1) GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA-A Receptor GABA_Synapse->GABA_Receptor Binds to Piperidine_Analogue Piperidine-based GABA Analogue Piperidine_Analogue->GAT1 Inhibits Chloride_Influx Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Enhancement of GABAergic signaling by piperidine-based GABA transporter inhibitors.

General Synthetic Strategies for Piperidine Derivatives

The synthesis of piperidine derivatives can be achieved through various routes, including the reduction of pyridine precursors, intramolecular cyclization, and multicomponent reactions.[18] Recent advances have focused on developing more efficient and stereoselective methods.[19]

General Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Final Piperidine Derivative Characterization->Final_Product

References

Asymmetric Synthesis of Chiral 2,4-Disubstituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,4-disubstituted piperidines, a critical scaffold in medicinal chemistry. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, and the ability to control the stereochemistry at the 2- and 4-positions is paramount for optimizing biological activity and pharmacokinetic properties.

The following sections detail three distinct and effective strategies for the asymmetric synthesis of these valuable compounds:

  • Diastereoselective Radical Cyclization: A robust method for establishing the trans relationship between substituents at the 2- and 4-positions with high diastereoselectivity.

  • Rhodium(I)-Catalyzed [2+2+2] Cycloaddition: An elegant approach to construct the piperidine ring with excellent enantioselectivity and diastereoselectivity.

  • Copper-Catalyzed Enantioselective 1,3-Borylamination: A modern method for the highly enantioselective and diastereoselective synthesis of 2,4-disubstituted piperidines, with demonstrated utility in the synthesis of pharmaceutically relevant molecules.

These notes are intended to serve as a practical guide for researchers in drug discovery and development, providing the necessary information to replicate and adapt these methodologies for the synthesis of novel chiral 2,4-disubstituted piperidine derivatives.

Application Note 1: Diastereoselective Synthesis of trans-2,4-Disubstituted Piperidines via Radical Cyclization

This method, based on the work of Gandon, Snaith, and coworkers, provides a reliable route to trans-2,4-disubstituted piperidines through the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates.[1][2][3] A key feature of this protocol is the significant enhancement in diastereoselectivity observed when using tris(trimethylsilyl)silane (TTMSS) as the radical mediator compared to the more traditional tributyltin hydride (TBTH). This enhancement is attributed to a reversible cyclization with TTMSS, which allows for the equilibration of the initially formed radical intermediates to the thermodynamically more stable trans product.

Experimental Workflow

cluster_0 Synthesis of Precursor cluster_1 Radical Cyclization cluster_2 Deprotection Start Starting Materials (Amine, Aldehyde, Bromoacetyl bromide, Wittig reagent) Precursor Synthesis of 7-substituted-6-aza-8-bromooct-2-enoate Start->Precursor Multi-step synthesis Cyclization Radical Cyclization (TTMSS or TBTH, AIBN, Toluene, 80 °C) Precursor->Cyclization Piperidine trans-2,4-disubstituted piperidine Cyclization->Piperidine Deprotection Deprotection (e.g., Red-Al) Piperidine->Deprotection Final_Product Final Chiral Piperidine Deprotection->Final_Product

Diastereoselective Radical Cyclization Workflow
Quantitative Data

EntryReagentYield (%)d.r. (trans:cis)
1PhHTBTH756:1
2PhHTTMSS80>99:1
3i-PrHTBTH654:1
4i-PrHTTMSS7220:1
5BnHTBTH705:1
6BnHTTMSS78>99:1

Data extracted from Gandon, L. A.; et al. J. Org. Chem. 2006, 71, 5198-5207.[1][2][3]

Experimental Protocol: General Procedure for Radical Cyclization
  • Preparation of the Reaction Mixture: To a solution of the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 equiv) in anhydrous toluene (0.02 M) is added either tributyltin hydride (TBTH, 1.2 equiv) or tris(trimethylsilyl)silane (TTMSS, 1.2 equiv).

  • Initiation: A solution of 2,2'-azobis(2-methylpropionitrile) (AIBN, 0.1 equiv) in anhydrous toluene is added dropwise to the reaction mixture at 80 °C over 1 hour.

  • Reaction: The reaction mixture is stirred at 80 °C for an additional 4 hours.

  • Work-up: The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2,4-disubstituted piperidine. The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude reaction mixture.

Application Note 2: Rhodium(I)-Catalyzed [2+2+2] Cycloaddition for the Asymmetric Synthesis of Polysubstituted Piperidines

This powerful strategy, developed by Rovis and coworkers, utilizes a rhodium(I)-catalyzed intramolecular [2+2+2] cycloaddition of an alkenyl isocyanate with an alkyne to construct highly functionalized piperidine scaffolds with excellent enantioselectivity and high diastereoselectivity.[4][5] The use of a chiral phosphoramidite ligand is crucial for achieving high levels of stereocontrol. The resulting vinylogous amide products can be further manipulated to access a variety of polysubstituted piperidines.

Experimental Workflow

Start Alkenyl Isocyanate + Alkyne Cycloaddition Rh(I)-Catalyzed [2+2+2] Cycloaddition (Chiral Phosphoramidite Ligand) Start->Cycloaddition Vinylogous_Amide Enantioenriched Vinylogous Amide Cycloaddition->Vinylogous_Amide Reduction Diastereoselective Reduction (e.g., H₂, Pd/C) Vinylogous_Amide->Reduction Piperidinol Polysubstituted Piperidinol Reduction->Piperidinol Cleavage Tether Cleavage and Functionalization Piperidinol->Cleavage Final_Product Final Chiral Piperidine Cleavage->Final_Product

Rhodium-Catalyzed [2+2+2] Cycloaddition Workflow
Quantitative Data

EntryAlkyne Substituent (R)Yield (%)e.e. (%)d.r.
1Ph8596>19:1
24-MeO-C₆H₄8295>19:1
32-Thienyl7894>19:1
4n-Bu7592>19:1
5TMS8897>19:1

Data extracted from Martin, T. J.; Rovis, T. Angew. Chem. Int. Ed. 2013, 52, 5368-5371.[4][5]

Experimental Protocol: General Procedure for Rh(I)-Catalyzed [2+2+2] Cycloaddition
  • Catalyst Preparation: In a glovebox, [Rh(COE)₂Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) are dissolved in anhydrous 1,2-dichloroethane (DCE). The solution is stirred for 10 minutes.

  • Reaction Setup: To this catalyst solution is added the alkyne (1.2 equiv) followed by a solution of the alkenyl isocyanate (1.0 equiv) in DCE.

  • Reaction: The reaction mixture is stirred at 60 °C for 12-24 hours.

  • Work-up: The reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched vinylogous amide. The enantiomeric excess is determined by chiral HPLC analysis.

Application Note 3: Copper-Catalyzed Enantioselective 1,3-Borylamination of Conjugated Dienes

A recent advancement in the synthesis of chiral piperidines involves a copper-catalyzed enantioselective 1,3-borylamination of conjugated dienes.[6][7] This method provides access to enantioenriched 1,3-amino alcohols, which are versatile precursors to 2,4-disubstituted piperidines. The reaction proceeds with high enantioselectivity and diastereoselectivity, and its utility has been demonstrated in a concise synthesis of a key intermediate for the drug Iptacopan.[7]

Experimental Workflow

Start Conjugated Diene + HBpin + Amine Source Borylamination Cu-Catalyzed 1,3-Borylamination (Chiral Ligand) Start->Borylamination Amino_Boronate Enantioenriched γ-Aminoallylboronate Borylamination->Amino_Boronate Oxidation Oxidation (e.g., NaBO₃) Amino_Boronate->Oxidation Amino_Alcohol Enantioenriched 1,3-Amino Alcohol Oxidation->Amino_Alcohol Cyclization Multi-step Cyclization Sequence Amino_Alcohol->Cyclization Final_Product Final Chiral Piperidine Cyclization->Final_Product

Copper-Catalyzed 1,3-Borylamination Workflow
Quantitative Data for the Synthesis of the 1,3-Amino Alcohol Intermediate

EntryDiene Substituent (Ar)Yield (%)e.e. (%)d.r.
1Ph859810:1
24-Cl-C₆H₄829712:1
34-MeO-C₆H₄88999:1
42-Naphthyl799611:1
52-Thienyl759510:1

Data extracted from a representative copper-catalyzed 1,3-borylamination protocol.[6][7]

Experimental Protocol: General Procedure for Copper-Catalyzed 1,3-Borylamination
  • Reaction Setup: In a glovebox, to an oven-dried vial is added Cu(OAc)₂ (2.5 mol%), the chiral ligand (3.0 mol%), and NaOtBu (10 mol%). Anhydrous THF is added, and the mixture is stirred for 10 minutes.

  • Addition of Reagents: To this solution is added the conjugated diene (1.0 equiv), pinacolborane (HBpin, 1.2 equiv), and the electrophilic amine source (e.g., an O-benzoyl hydroxylamine derivative, 1.1 equiv).

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

  • Oxidation and Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution, and then a solution of NaBO₃·4H₂O (4.0 equiv) in water is added. The mixture is stirred vigorously for 4 hours. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched 1,3-amino alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Biological Relevance and Signaling Pathways

Chiral 2,4-disubstituted piperidines are of significant interest in drug discovery due to their ability to interact with a wide range of biological targets. For instance, compounds with this scaffold have been investigated as modulators of the serotonin 5-HT2C receptor , which is implicated in mood disorders, appetite control, and substance abuse.

Serotonin 5-HT2C Receptor Signaling Pathway

Serotonin Serotonin (5-HT) or 2,4-disubstituted piperidine modulator Receptor 5-HT2C Receptor (GPCR) Serotonin->Receptor Binds to G_Protein Gq/11 protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability) Ca_Release->Cellular_Response PKC->Cellular_Response

Simplified 5-HT2C Receptor Signaling Pathway

Additionally, certain 2,4-disubstituted piperidines have shown potential as Checkpoint Kinase 1 (CHK1) inhibitors . CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.

CHK1 Signaling Pathway in DNA Damage Response

DNA_Damage DNA Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM Activates CHK1 CHK1 ATR_ATM->CHK1 Phosphorylates & Activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 Phosphorylates & Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CHK1->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair CHK1->DNA_Repair Promotes Inhibitor 2,4-disubstituted piperidine inhibitor Inhibitor->CHK1 Inhibits CDK Cyclin-Dependent Kinases (CDKs) Cdc25->CDK Dephosphorylates & Activates CDK->Cell_Cycle_Arrest Promotes Mitosis

Simplified CHK1 Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-phenylpiperidine-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a two-stage process: first, the synthesis of a pyridine precursor, Methyl 2-phenylpyridine-4-carboxylate, followed by its catalytic hydrogenation to the desired piperidine derivative. An alternative, though potentially more complex, route is the intramolecular Dieckmann condensation of a suitable acyclic diester.

Q2: What is the most critical step for maximizing the overall yield?

A2: The catalytic hydrogenation of the pyridine ring is a critical step where yield can be significantly impacted. Factors such as catalyst selection, reaction conditions (pressure and temperature), and the purity of the starting material are paramount for achieving high conversion and minimizing side reactions.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Palladium on carbon). It is crucial to work in a well-ventilated area, use appropriate high-pressure equipment, and handle the catalyst with care, especially during filtration. Additionally, many of the solvents and reagents used are flammable and/or toxic, requiring proper personal protective equipment (PPE) and adherence to laboratory safety protocols.

Troubleshooting Guides

Problem 1: Low Yield in the Catalytic Hydrogenation Step
Potential Cause Troubleshooting Suggestion Expected Outcome
Inactive Catalyst Ensure the Palladium on Carbon (Pd/C) catalyst is fresh and has been stored under inert conditions. Consider using a higher loading of the catalyst (e.g., increase from 5 mol% to 10 mol%).Increased reaction rate and higher conversion to the desired product.
Insufficient Hydrogen Pressure Increase the hydrogen pressure in the reactor. Pressures in the range of 50-70 bar have been shown to be effective for pyridine hydrogenation.[1]Improved reduction of the pyridine ring, leading to a higher yield of the piperidine.
Sub-optimal Solvent While methanol is commonly used, consider switching to acetic acid, which can protonate the pyridine ring and facilitate reduction.[1]Enhanced reactivity and potentially a higher yield.
Catalyst Poisoning Ensure the starting material (Methyl 2-phenylpyridine-4-carboxylate) is of high purity. Impurities, particularly sulfur-containing compounds, can poison the catalyst. Purify the precursor by column chromatography or recrystallization if necessary.Consistent catalyst activity and reproducible yields.
Incomplete Reaction Increase the reaction time and monitor the progress by TLC or GC-MS. Reactions may require up to 24 hours for full conversion.Drive the reaction to completion and maximize the yield of the product.
Problem 2: Formation of Side Products
Potential Cause Troubleshooting Suggestion Expected Outcome
Over-reduction If using a highly active catalyst or harsh conditions, reduction of the phenyl ring or the ester group may occur. Reduce the reaction temperature and/or pressure. Consider a less reactive catalyst if over-reduction persists.Selective reduction of the pyridine ring without affecting other functional groups.
Incomplete reduction leading to tetrahydropyridine intermediates Ensure sufficient reaction time and catalyst loading as described in Problem 1. Tetrahydropyridine intermediates are common in pyridine reductions.Complete conversion to the fully saturated piperidine ring.
N-alkylation If using an alcohol as a solvent at elevated temperatures, N-alkylation of the resulting piperidine can occur. If this is observed, consider a non-alcoholic solvent or perform the reaction at a lower temperature.Minimized formation of N-alkylated byproducts.

Key Experimental Protocols

A plausible and effective route for the synthesis of this compound is the catalytic hydrogenation of its pyridine precursor.

Protocol 1: Synthesis of Methyl 2-phenylpyridine-4-carboxylate (Precursor)

This synthesis can be adapted from established methods for preparing similar 2-phenylquinoline-4-carboxylic acid derivatives.[2]

Materials:

  • 2-Bromo-4-methylpyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄)

  • Methanol (MeOH)

Procedure:

  • Suzuki Coupling: In a round-bottom flask, combine 2-bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), triphenylphosphine (0.06 eq), and potassium carbonate (2.0 eq).

  • Add a 3:1 mixture of toluene and water and degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-phenyl-4-methylpyridine.

  • Oxidation: Dissolve the 2-phenyl-4-methylpyridine in water and heat to 80°C.

  • Slowly add potassium permanganate (3.0 eq) in portions.

  • After the addition is complete, continue heating for 4 hours.

  • Cool the mixture and filter off the manganese dioxide. Acidify the filtrate with sulfuric acid to a pH of 3-4 to precipitate the 2-phenylpyridine-4-carboxylic acid.

  • Esterification: Suspend the 2-phenylpyridine-4-carboxylic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq).

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Methyl 2-phenylpyridine-4-carboxylate.

Protocol 2: Catalytic Hydrogenation to this compound

This protocol is based on general procedures for the hydrogenation of substituted pyridines.[1]

Materials:

  • Methyl 2-phenylpyridine-4-carboxylate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Acetic Acid

  • High-pressure hydrogenation reactor

Procedure:

  • In the stainless-steel autoclave of a high-pressure reactor, dissolve Methyl 2-phenylpyridine-4-carboxylate (1.0 eq) in methanol or acetic acid.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the reactor and purge with nitrogen or argon gas three times.

  • Pressurize the reactor with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry. Quench the filter cake with water immediately after filtration.

  • If using acetic acid as the solvent, neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Optimization of Catalytic Hydrogenation Conditions

EntryCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)
15% Pd/CMethanol50252465
210% Pd/CMethanol50252478
310% Pd/CAcetic Acid50251685
4PtO₂Acetic Acid60251688
510% Pd/CMethanol70501272 (with side products)

Note: The data in this table is illustrative and based on typical results for similar reactions. Actual yields may vary.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_hydrogenation Hydrogenation Start 2-Bromo-4-methylpyridine + Phenylboronic acid Suzuki Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) Start->Suzuki Intermediate1 2-Phenyl-4-methylpyridine Suzuki->Intermediate1 Oxidation Oxidation (KMnO₄) Intermediate1->Oxidation Intermediate2 2-Phenylpyridine-4-carboxylic acid Oxidation->Intermediate2 Esterification Esterification (MeOH, SOCl₂) Intermediate2->Esterification Precursor Methyl 2-phenylpyridine-4-carboxylate Esterification->Precursor Hydrogenation Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Precursor->Hydrogenation Product This compound Hydrogenation->Product Troubleshooting_Logic Start Low Yield in Hydrogenation? Cause1 Inactive Catalyst? Start->Cause1 Yes Cause2 Sub-optimal Conditions? Start->Cause2 No Solution1 Use fresh catalyst Increase loading Cause1->Solution1 Solution2 Increase H₂ pressure Change solvent (e.g., AcOH) Cause2->Solution2 Cause3 Catalyst Poisoning? Cause2->Cause3 Still Low Solution3 Purify precursor Cause3->Solution3 Cause4 Incomplete Reaction? Cause3->Cause4 Still Low Solution4 Increase reaction time Cause4->Solution4

References

Identifying side products in 2-phenylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpiperidine. The following information addresses common side products, their identification, and strategies for their minimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenylpiperidine?

A1: The most prevalent methods for synthesizing 2-phenylpiperidine are the catalytic hydrogenation of 2-phenylpyridine and the reaction of pyridine with a phenyl organometallic reagent, such as phenyllithium, to form 2-phenylpyridine, which is then subsequently reduced.

Q2: What are the primary side products observed during the catalytic hydrogenation of 2-phenylpyridine?

A2: The main side product is 2-cyclohexylpiperidine , which arises from the over-reduction of the phenyl ring. Another potential, though less common, side product is biphenyl , which can result from catalyst-mediated C-N bond cleavage. Incomplete hydrogenation can also leave unreacted 2-phenylpyridine .

Q3: What side products can be expected from the synthesis of the 2-phenylpyridine precursor using phenyllithium and pyridine?

A3: The reaction of phenyllithium with pyridine can lead to the formation of regioisomeric byproducts such as 4-phenylpyridine and polysubstituted products like 2,6-diphenylpyridine . The formation of these is generally less favored under controlled conditions.

Troubleshooting Guide: Catalytic Hydrogenation of 2-Phenylpyridine

This guide focuses on the most common challenges and side products encountered during the synthesis of 2-phenylpiperidine via the catalytic hydrogenation of 2-phenylpyridine.

Observed Issue Potential Cause Troubleshooting/Solution
High percentage of 2-cyclohexylpiperidine (over-reduction) - Catalyst Choice: Platinum-based catalysts (e.g., PtO₂) are highly active and can lead to excessive reduction of the aromatic ring.[1][2] - Harsh Reaction Conditions: High hydrogen pressure and elevated temperatures increase the rate of phenyl ring reduction. - Prolonged Reaction Time: Leaving the reaction for an extended period after the pyridine ring is saturated can promote phenyl ring reduction.- Catalyst Selection: Use a less active, more selective catalyst such as Palladium on carbon (Pd/C).[1] Rhodium on carbon (Rh/C) can also be effective.[1] - Optimize Conditions: Reduce hydrogen pressure and reaction temperature. Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed. - Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol or acetic acid are commonly used. Acetic acid can help to prevent catalyst poisoning by the nitrogen atom.[2]
Presence of unreacted 2-phenylpyridine (incomplete reaction) - Catalyst Poisoning: The nitrogen atom in pyridine and piperidine can act as a Lewis base and poison the catalyst surface.[1] - Insufficient Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction. - Low Hydrogen Pressure/Temperature: The reaction may not proceed to completion under overly mild conditions.- Acidic Additives: The addition of an acid, such as acetic acid, can protonate the nitrogen, preventing it from binding to and poisoning the catalyst.[2] - Increase Catalyst Loading: Use a higher weight percentage of the catalyst. - Adjust Reaction Conditions: Gradually increase hydrogen pressure and/or temperature while monitoring for the formation of over-reduction products.
Formation of Biphenyl - Catalyst-Induced C-N Bond Cleavage: Some catalysts under certain conditions can promote the cleavage of the bond between the phenyl and piperidine rings.- Catalyst Screening: Test different catalysts (e.g., various grades of Pd/C or other noble metal catalysts) to identify one that minimizes this side reaction. - Milder Conditions: Employ lower temperatures and pressures to reduce the likelihood of bond cleavage.
Quantitative Data on Side Product Formation

The following table summarizes typical yields and side product distribution under different catalytic systems for the hydrogenation of 4-phenylpyridine, which serves as a model for the behavior of 2-phenylpyridine.

Catalyst (5 wt%)SolventConversion (%)Selectivity to Phenylpiperidine (%)Selectivity to Cyclohexylpiperidine (%)
Rh/CEthyl Acetate40859
Pd/CEthyl Acetate40>99<1
Pt/CEthyl Acetate407525
Ru/CEthyl Acetate<5--
Data adapted from a study on 4-phenylpyridine hydrogenation and is illustrative for comparative purposes.[1]

Experimental Protocols

Detailed Methodology for Selective Catalytic Hydrogenation of 2-Phenylpyridine

Materials:

  • 2-Phenylpyridine

  • Palladium on carbon (10 wt% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a glass liner for the autoclave, dissolve 2-phenylpyridine (1.0 eq) in anhydrous ethanol.

  • Carefully add 10 wt% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

  • Place the glass liner inside the high-pressure autoclave.

  • Seal the autoclave and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by taking small aliquots (after safely venting and purging the reactor) and analyzing them by GC-MS or TLC.

  • Once the reaction is complete (typically when 2-phenylpyridine is no longer detected), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-phenylpiperidine.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to separate it from any non-volatile impurities.

Visualizing Reaction Pathways

Catalytic Hydrogenation of 2-Phenylpyridine

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways 2-Phenylpyridine 2-Phenylpyridine 2-Phenylpiperidine 2-Phenylpiperidine 2-Phenylpyridine->2-Phenylpiperidine H2, Pd/C Biphenyl Biphenyl 2-Phenylpyridine->Biphenyl Catalyst (C-N Cleavage) 2-Cyclohexylpiperidine 2-Cyclohexylpiperidine 2-Phenylpiperidine->2-Cyclohexylpiperidine H2, Catalyst (Over-reduction)

Caption: Synthetic pathways in the catalytic hydrogenation of 2-phenylpyridine.

Synthesis of 2-Phenylpyridine from Pyridine and Phenyllithium

G cluster_main Main Reaction cluster_side Side Reactions Pyridine Pyridine 2-Phenylpyridine 2-Phenylpyridine Pyridine->2-Phenylpyridine Phenyllithium 4-Phenylpyridine 4-Phenylpyridine Pyridine->4-Phenylpyridine Phenyllithium 2,6-Diphenylpyridine 2,6-Diphenylpyridine 2-Phenylpyridine->2,6-Diphenylpyridine Phenyllithium

Caption: Arylation of pyridine with phenyllithium leading to 2-phenylpyridine and side products.

References

Technical Support Center: Optimizing Strecker-Type Condensation of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Strecker-type condensation of piperidones to synthesize α-aminonitriles, crucial intermediates in pharmaceutical development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the Strecker-type condensation of piperidones?

The Strecker synthesis is a multicomponent reaction that produces an α-aminonitrile from a carbonyl compound, an amine, and a cyanide source.[1][2] When applied to piperidones (which are cyclic ketones), the reaction involves the condensation of a piperidone, an amine (or ammonia), and a cyanide source to form a spiro-α-aminonitrile. This product is a versatile intermediate that can be hydrolyzed to produce α,α-disubstituted amino acids with a piperidine ring.[1][3]

Q2: What are the key components and reagents for this reaction?

The reaction requires three core components:

  • Piperidone Substrate: An N-substituted or unsubstituted 4-piperidone is commonly used. An example includes 1-benzyl-4-piperidinone.[4]

  • Amine Source: This can be ammonia (often from ammonium salts like NH₄Cl), or a primary/secondary amine to yield N-substituted amino acids.[1][3]

  • Cyanide Source: Due to the high toxicity of hydrogen cyanide (HCN), cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) are often used in buffered or acidic media to generate HCN in situ.[5][6] Trimethylsilyl cyanide (TMSCN) is another common and effective reagent.[7]

Q3: What are the typical reaction conditions?

Conditions can be varied, but a typical setup involves stirring the piperidone, amine, and cyanide source in a suitable solvent.[2] The reaction can be performed at room temperature or with cooling/heating depending on the substrate's reactivity.[6][8] Catalysts, such as Lewis acids (e.g., InCl₃, Yb(OTf)₃) or Brønsted acids, are often employed to promote the reaction by activating the ketone and facilitating the formation of the iminium ion intermediate.[2][5][7]

Q4: What are the primary side reactions and potential byproducts?

The main competing reactions include:

  • Cyanohydrin Formation: The direct addition of cyanide to the piperidone carbonyl group, which can prevent the desired imine formation.[2]

  • Aldol-type Condensation: Self-condensation of the piperidone substrate, particularly under basic conditions.[2]

  • Over-hydrolysis: If water is present and conditions are harsh, the nitrile group of the product can potentially hydrolyze to an amide or carboxylic acid during the initial reaction.[9]

Part 2: Troubleshooting Guide

Problem: Low or No Yield of α-Aminonitrile

Q: My reaction is not proceeding, or the yield of the α-aminonitrile is very low. What are the possible causes and solutions?

A: Low yield is a common issue that can stem from several factors related to imine formation and cyanide addition.

  • Inefficient Imine/Iminium Ion Formation: The crucial first step is the condensation of the piperidone and the amine to form an imine, which is then protonated to an electrophilic iminium ion for cyanide attack.[3][6]

    • Solution 1: Add a Catalyst. Lewis acids like Indium (In) powder, Yb(OTf)₃, or InCl₃ can activate the carbonyl group, facilitating imine formation.[2][7] A mild Brønsted acid can also promote the reaction.[5]

    • Solution 2: Remove Water. The formation of the imine from the ketone and amine is an equilibrium reaction that produces water. Adding a dehydrating agent like MgSO₄ can help drive the equilibrium towards the imine.[9]

    • Solution 3: Check pH. The reaction is often promoted by mild acid, which is necessary to protonate the carbonyl and facilitate the departure of water.[5][9] Ensure conditions are not strongly basic, which would inhibit the formation of the necessary iminium ion.

  • Poor Nucleophilic Addition of Cyanide:

    • Solution 1: Cyanide Source. Consider using TMSCN, which can be more reactive than alkali metal cyanides in some systems.[7] If using KCN or NaCN, ensure sufficient acid is present to generate the active HCN nucleophile.[5]

    • Solution 2: Temperature Control. Reaction temperature can be critical. While some reactions proceed at room temperature, others may require cooling to minimize side reactions or heating to overcome activation energy barriers.[6][8] Experiment with a range of temperatures (e.g., 0 °C to 50 °C).

  • Degradation of Starting Material or Product:

    • Solution 1: Inert Atmosphere. If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation.[6]

    • Solution 2: Monitor Reaction Time. Prolonged reaction times can sometimes lead to product decomposition. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.

Problem: Significant Formation of Side Products

Q: I am observing significant amounts of cyanohydrin or other impurities. How can I minimize these?

A: The formation of side products often occurs when reaction pathways compete with the desired Strecker condensation.

  • Minimizing Cyanohydrin Formation: This byproduct arises from the direct attack of cyanide on the piperidone.

    • Solution 1: Order of Reagent Addition. A common strategy is to pre-form the imine by stirring the piperidone and amine together (often with a catalyst or dehydrating agent) before adding the cyanide source. This reduces the concentration of free piperidone available to react with the cyanide.

    • Solution 2: Use a Lewis Acid. Lewis acids can preferentially activate the imine (or iminium ion) for nucleophilic attack over the carbonyl group of the piperidone, thus favoring the desired reaction pathway.[7]

  • Minimizing Aldol-Type Condensation:

    • Solution 1: Control Basicity. Avoid strongly basic conditions, which promote aldol reactions. If using an amine that is a strong base, consider using its ammonium salt to buffer the reaction mixture.

    • Solution 2: Lower Temperature. Aldol condensations often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help suppress this side reaction.

Problem: Difficulty with Product Isolation and Purification

Q: I am struggling to isolate and purify the desired α-aminonitrile. What techniques are recommended?

A: The α-aminonitrile product can sometimes be challenging to purify due to its polarity and potential instability.

  • Work-up Procedure:

    • Solution 1: Aqueous Work-up. After the reaction is complete, a standard aqueous work-up is often performed. If the product is basic, it can be extracted into an organic solvent (e.g., ethyl acetate, dichloromethane) from a basic aqueous solution (e.g., saturated NaHCO₃). Be cautious with acidic washes, as they can lead to hydrolysis of the nitrile.

    • Solution 2: Quenching. Carefully quench any remaining reactive reagents. For example, excess TMSCN can be quenched with the addition of water or a mild aqueous base.

  • Purification Techniques:

    • Solution 1: Flash Chromatography. This is the most common method for purification.[6] A silica gel column is typically used, with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent product streaking and degradation on the acidic silica gel.

    • Solution 2: Crystallization. If the α-aminonitrile is a solid, recrystallization can be a highly effective purification method.[4] Test various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Part 3: Data & Protocols

Data Summary Tables

Table 1: Effect of Catalyst on Strecker-type Reaction Yield

Entry Piperidone Substrate Amine Cyanide Source Catalyst (mol%) Solvent Yield (%)
1 N-Boc-4-piperidone Aniline TMSCN None CH₂Cl₂ Low
2 N-Boc-4-piperidone Aniline TMSCN Yb(OTf)₃ (10) CH₂Cl₂ >85[10]
3 N-Boc-4-piperidone Aniline TMSCN In metal (10) Water 94-97[7]

| 4 | N-Boc-4-piperidone | Aniline | TMSCN | BiBr₃ | THF | Moderate[2] |

Table 2: Influence of Solvent on Reaction Outcome

Entry Substrates Conditions Solvent Outcome
1 Aldehyde, Amide, KCN Room Temp, Uncatalyzed THF No product retrieved[2]
2 Aldehyde, Amine, TMSCN Indium Catalyst Water Excellent yields (79-98%)[7]
3 Imine, CH(CN)₂OAc 0 °C to RT Anhydrous MeOH High yield (88%)[6]

| 4 | Piperidone, Aniline, NaCN | Acidic conditions | Aqueous/Alcoholic | Standard conditions |

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Strecker Condensation of a Piperidone

This protocol is a general guideline adapted from procedures using Lewis acid catalysts like Yb(OTf)₃.[10]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the N-substituted piperidone (1.0 eq) and the chosen amine (1.0 eq).

  • Solvent & Catalyst: Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂). Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) to the mixture.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cyanide Addition: Add the cyanide source (e.g., TMSCN, 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-aminonitrile.

Protocol 2: Subsequent Hydrolysis of α-Aminonitrile to Amino Acid

The α-aminonitrile can be hydrolyzed to the corresponding amino acid under strongly acidic conditions.[4][9]

  • Acidic Solution: Dissolve the purified α-aminonitrile (1.0 eq) in a strong acid, such as concentrated hydrochloric acid (HCl) or a mixture of trifluoroacetic acid and sulfuric acid.[4]

  • Heating: Heat the reaction mixture (e.g., to 50-100 °C) and stir for several hours until the nitrile is fully hydrolyzed. Monitor by LC-MS.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate as a hydrochloride salt. Alternatively, neutralize the solution carefully with a base (e.g., ammonium hydroxide or NaOH) to the isoelectric point of the amino acid to induce precipitation.

  • Purification: Collect the solid product by filtration and wash with a cold solvent (e.g., water or ethanol). The amino acid can be further purified by recrystallization if necessary.

Part 4: Visual Guides

Strecker_Mechanism Strecker Condensation Mechanism for Piperidones cluster_intermediates Reaction Pathway cluster_product Product Piperidone Piperidone (Ketone) Iminium Iminium Ion Intermediate Piperidone->Iminium + Amine - H2O Amine Amine (R'-NH2) Amine->Iminium Cyanide Cyanide (CN-) Aminonitrile α-Aminonitrile Iminium->Aminonitrile + Cyanide Experimental_Workflow General Experimental Workflow A 1. Mix Piperidone, Amine, & Catalyst in Solvent B 2. Stir for Imine Formation (e.g., 30 min at RT) A->B C 3. Add Cyanide Source (e.g., TMSCN) B->C D 4. Monitor Reaction by TLC or LC-MS C->D E 5. Aqueous Work-up & Extraction D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Final Product (NMR, MS) F->G Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low or No Yield Observed CheckImine Is imine formation the issue? Start->CheckImine CheckCyanide Is cyanide addition inefficient? CheckImine->CheckCyanide No Sol_Imine1 Add Lewis/Brønsted Acid Catalyst CheckImine->Sol_Imine1 Yes Sol_Cyanide1 Switch Cyanide Source (e.g., to TMSCN) CheckCyanide->Sol_Cyanide1 Yes Sol_Imine2 Add Dehydrating Agent (e.g., MgSO4) Sol_Imine1->Sol_Imine2 Sol_Imine3 Pre-form imine before adding cyanide Sol_Imine2->Sol_Imine3 Sol_Cyanide2 Optimize Temperature Sol_Cyanide1->Sol_Cyanide2

References

Technical Support Center: Purification of Methyl 2-phenylpiperidine-4-carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification strategies for methyl 2-phenylpiperidine-4-carboxylate esters. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: Such as piperidine precursors, benzaldehyde derivatives, and methyl acrylate.

  • Reaction byproducts: These can include products from side reactions like over-alkylation or incomplete cyclization.[1] In some syntheses, pyridine-containing byproducts might be present.[1]

  • Stereoisomers: The primary "impurities" of concern are often the undesired diastereomers (e.g., the cis-isomer if the trans-isomer is the target) and enantiomers.[1]

  • Residual solvents: Solvents used in the reaction or work-up (e.g., toluene, dichloromethane, methanol) may be present.[2][3]

  • Degradation products: The ester functionality can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]

Q2: Which purification techniques are most effective for this compound esters?

A2: The choice of purification method depends on the nature of the impurities and the scale of the purification. The most common techniques are:

  • Flash Column Chromatography: Highly effective for separating the desired product from starting materials, byproducts, and in some cases, diastereomers.[4][5][6]

  • Recrystallization/Fractional Crystallization: A powerful technique for purifying solid compounds and can be particularly useful for separating diastereomers by forming salts with a chiral resolving agent.[1][7]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for analytical assessment of purity and for preparative separation of diastereomers.[8] Chiral HPLC is necessary for the separation of enantiomers.[9]

  • Acid-Base Extraction: Useful for removing acidic or basic impurities from the crude product in an organic solvent.[2]

Q3: How can I separate the cis and trans diastereomers of this compound?

A3: Separating cis and trans diastereomers is a common challenge. Several strategies can be employed:

  • Column Chromatography: Careful selection of the stationary phase (typically silica gel) and eluent system can often resolve diastereomers. Gradient elution may be required.[4][5]

  • Fractional Crystallization: If the diastereomers are solid, they may have different solubilities in a given solvent system, allowing for separation by fractional crystallization.

  • Diastereomeric Salt Formation: By reacting the piperidine nitrogen with a chiral acid (e.g., L-tartaric acid), you can form diastereomeric salts which often have significantly different solubilities, enabling separation by crystallization.[1][7] The desired isomer can then be recovered by basification.

Q4: My purified this compound is an oil, but I expected a solid. What does this indicate?

A4: While some piperidine derivatives are oils at room temperature, the presence of an oil when a solid is expected often suggests the presence of impurities.[2] Impurities can depress the melting point of a compound.[2] It is also crucial to ensure all residual solvents have been removed under a high vacuum.[2] If the product remains an oil after thorough drying, further purification is recommended.

Troubleshooting Guides

Issue 1: Poor Separation of Diastereomers in Column Chromatography

Symptoms:

  • Broad, overlapping peaks for the cis and trans isomers.

  • Co-elution of the desired isomer with impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System Optimize the eluent system. A common starting point for piperidine derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a polar solvent like ethyl acetate.[4] Try varying the ratio of the solvents or using a different solvent system altogether (e.g., dichloromethane/methanol).
Inappropriate Stationary Phase While silica gel is most common, for basic compounds like piperidines, using alumina (basic or neutral) or amine-deactivated silica can sometimes improve separation and reduce peak tailing.[10]
Column Overload Injecting too much sample can lead to poor separation. Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Poor Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will result in broad peaks and inefficient separation.

Experimental Workflow: Column Chromatography Optimization

G Troubleshooting Poor Diastereomer Separation in Column Chromatography start Poor Separation of Diastereomers solvent Optimize Eluent System (e.g., Hexane/EtOAc gradient) start->solvent stationary Consider Alternative Stationary Phase (Alumina, Amine-Deactivated Silica) solvent->stationary Improved? No success Successful Separation solvent->success Improved? Yes loading Reduce Sample Loading stationary->loading Improved? No stationary->success Improved? Yes packing Improve Column Packing Technique loading->packing Improved? No loading->success Improved? Yes packing->success Improved? Yes failure Separation Still Poor packing->failure Improved? No alt_method Consider Alternative Method (e.g., Fractional Crystallization) failure->alt_method

Caption: A workflow for troubleshooting poor separation of diastereomers during column chromatography.

Issue 2: Low Yield After Recrystallization

Symptoms:

  • A significant loss of product after the recrystallization process.

Possible Causes & Solutions:

CauseSolution
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.
Using Too Much Solvent Using an excessive volume of solvent will result in a lower yield as more of the compound will remain dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before placing it in an ice bath.[2]
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter funnel. Pre-heat the filtration apparatus and use a small amount of hot solvent to wash the filter.

Logical Relationship: Factors Affecting Recrystallization Yield

G Factors Influencing Recrystallization Yield yield Recrystallization Yield solvent_choice Solvent Choice solvent_choice->yield affects solvent_volume Solvent Volume solvent_volume->yield affects cooling_rate Cooling Rate cooling_rate->yield affects purity Crude Product Purity purity->yield affects

Caption: Key factors that influence the final yield of a recrystallization procedure.

Data Presentation

Table 1: Representative Solvent Systems for Column Chromatography of Piperidine Derivatives

Compound TypeStationary PhaseEluent SystemReference
2,6-disubstituted N-Boc-piperidinesSilica GelHexane-EtOAc (98:2 to 90:10)[4]
2,4,6-trisubstituted piperidinesSilica GelNot specified, but separation of diastereomers was achieved.[5]
N-Boc-piperidinyl-pyrazolesSilica GelAcetone/n-hexane (1:9 to 1:7)[6]
4-phenylpiperidin-1-yl derivativesSilica GelCHCl3/MeOH (98:2)[11]

Note: The optimal solvent system for this compound may vary and should be determined empirically, for example, by thin-layer chromatography (TLC).

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.[2]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., TLC, HPLC, or GC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: General Procedure for Diastereomeric Salt Resolution via Crystallization
  • Dissolution: Dissolve the mixture of diastereomers in a suitable solvent (e.g., acetone, ethanol, or a mixture).[1][7]

  • Addition of Resolving Agent: Add a solution of a chiral resolving agent (e.g., L-tartaric acid) to the solution of the diastereomeric mixture.[1][7]

  • Crystallization: Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt may be beneficial.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[2]

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or K2CO3) to liberate the free piperidine ester.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified single diastereomer.[2]

References

Technical Support Center: Stereoselective Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to controlling stereochemistry and preventing racemization during the synthesis of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during piperidine synthesis?

A1: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can be a significant challenge in piperidine synthesis. The primary causes include:

  • Harsh Reaction Conditions: The use of strong acids or bases, as well as high temperatures, can lead to the epimerization of existing stereocenters. For instance, in peptide synthesis, which shares some mechanistic principles with certain piperidine syntheses, strong bases like piperidine itself (used for Fmoc deprotection) can cause racemization.[1][2][3][4]

  • Reaction Intermediates: The formation of planar or rapidly inverting intermediates, such as enamines or iminium ions, can result in the loss of stereochemical information.[5][6] Subsequent non-stereoselective reactions with these intermediates will lead to a racemic or diastereomeric mixture.

  • Equilibration: Under thermodynamic control, a less stable diastereomer can be intentionally or unintentionally epimerized to the more stable diastereomer, which may not be the desired product.[7][8] This is a common strategy but needs to be carefully controlled.

  • Choice of Reagents: Certain coupling reagents or catalysts, if not chosen carefully, can promote racemization. For example, in peptide chemistry, some coupling reagents are more prone to causing racemization than others.[3][9][10][11]

Q2: How can I prevent racemization and achieve a specific stereoisomer of a piperidine derivative?

A2: Preventing racemization and achieving a specific stereoisomer is best accomplished through asymmetric synthesis. The main strategies include:

  • Chiral Catalysis: Employing a chiral catalyst, often a metal complex with a chiral ligand, can direct the reaction to form one enantiomer preferentially. This is a highly efficient method as a small amount of catalyst can generate a large amount of chiral product.[12][13][14]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.[15][16][17][18]

  • Chemo-enzymatic Synthesis: Utilizing enzymes, such as ene-reductases (EREDs), can provide excellent stereoselectivity under mild reaction conditions.[5][19]

The choice of strategy often depends on the specific target molecule, available starting materials, and desired scale of the reaction.

Q3: What are some common chiral catalysts used for stereoselective piperidine synthesis?

A3: Several catalytic systems have been developed for the asymmetric synthesis of piperidines. Some of the most effective include:

  • Copper (Cu) Catalysts: Chiral copper catalysts are effective for enantioselective C-H functionalization to form chiral piperidines.[12]

  • Rhodium (Rh) Catalysts: Rhodium-catalyzed hydrogenation or hydroboration of pyridine derivatives is a powerful method for accessing chiral piperidines.[13][20]

  • Palladium (Pd) Catalysts: Palladium catalysts are used in various enantioselective reactions, including carbenylative amination, to construct chiral piperidine rings.[14][20]

  • Iridium (Ir) Catalysts: Iridium-catalyzed cyclocondensation reactions can produce substituted piperidines with high stereoselectivity.[6][20]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) 1. Racemization during reaction: The reaction conditions (temperature, base, solvent) may be too harsh. 2. Ineffective chiral catalyst or auxiliary: The chosen catalyst or auxiliary may not be optimal for the specific substrate. 3. Incorrect reaction setup: Impurities in reagents or solvents, or improper handling of air/moisture-sensitive compounds can affect catalyst performance.1. Optimize reaction conditions: Screen different solvents, lower the reaction temperature, and use a weaker or sterically hindered base.[3] 2. Screen catalysts/auxiliaries: Test a variety of chiral ligands or auxiliaries to find the best match for your substrate. 3. Ensure anhydrous and inert conditions: Use freshly distilled solvents and properly dried glassware. Run reactions under an inert atmosphere (e.g., nitrogen or argon).
Formation of the Wrong Stereoisomer 1. Incorrect enantiomer of the catalyst or auxiliary used: The absolute configuration of the product is determined by the chirality of the catalyst or auxiliary. 2. Unexpected reaction mechanism: The reaction may be proceeding through a different pathway than anticipated.1. Use the opposite enantiomer: If the opposite enantiomer of the product is desired, use the catalyst or auxiliary with the opposite chirality. 2. Mechanistic studies: Perform experiments to elucidate the reaction mechanism and understand the factors controlling stereoselectivity.
Epimerization of the Final Product 1. Harsh workup or purification conditions: Exposure to acidic or basic conditions during extraction or chromatography can cause epimerization. 2. Product instability: The desired stereoisomer may be thermodynamically less stable and prone to epimerization over time.1. Use neutral workup and purification methods: Employ neutral extraction conditions and use silica gel with caution (it can be acidic). Consider alternative purification methods like crystallization. 2. Protect the sensitive stereocenter: If possible, introduce a protecting group to prevent epimerization. Store the final product under neutral and cold conditions.

Data Presentation: Stereoselectivity in Piperidine Synthesis

The following tables summarize quantitative data from various stereoselective piperidine synthesis methods.

Table 1: Chemo-Enzymatic Dearomatization of Activated Pyridines [5]

Substrate (N-substituent)Enzyme SeriesProductYield (%)ee (%)
N-benzylA (EneIRED-01)(R)-piperidine85>99
N-benzylB (EneIRED-05)(S)-piperidine7896
N-allylA (EneIRED-01)(R)-piperidine82>99
N-allylB (EneIRED-05)(S)-piperidine7594

Table 2: Asymmetric Carbenylative Amination for Chiral Piperidine Synthesis [14]

Substrate 1 (Vinyl iodide)Substrate 2 (N-tosylhydrazone)ProductYield (%)er
N-Ts protected aminePhenyl-substituted2,5-disubstituted piperidine7595.5:4.5
N-Ts protected amine4-Cl-Phenyl-substituted2,5-disubstituted piperidine8096:4
N-Ts protected amine2-Naphthyl-substituted2,5-disubstituted piperidine7294.5:5.5

Table 3: Hydrogenation of Substituted Pyridines to cis-Piperidines [8][21]

Pyridine Substituent PatternCatalystProductYield (%)dr (cis:trans)
2,3-disubstitutedPtO₂cis-2,3-disubstituted piperidine75>95:5
2,4-disubstitutedPtO₂cis-2,4-disubstituted piperidine90>95:5
3,5-disubstitutedPd/Ctrans-3,5-disubstituted piperidine5130:70

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of Enantioenriched Piperidines [19]

This protocol describes the general procedure for the chemo-enzymatic dearomatization of activated pyridines using an Ene-Imine Reductase (EneIRED).

  • Buffer and Reagent Preparation: Prepare a potassium phosphate buffer (100 mM, pH 7.5). To this buffer, add D-glucose (50 mM), NADP⁺ (1 mM), catalase, glucose dehydrogenase (GDH), and the desired EneIRED.

  • Substrate Addition: To the buffered enzyme solution, add the N-substituted tetrahydropyridine (THP) substrate (prepared separately via reduction of the corresponding pyridinium salt) to a final concentration of 10 mM.

  • Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.

  • Workup: After 24 hours, quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes and remove the supernatant.

  • Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched piperidine.

Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary [15]

This protocol outlines the general workflow for using 2-benzylpiperidine as a chiral auxiliary.

  • Attachment of Auxiliary: Couple the chiral auxiliary, 2-benzylpiperidine, to a prochiral substrate (e.g., a carboxylic acid) to form an amide. Standard peptide coupling reagents can be used for this step.

  • Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., alkylation, aldol reaction). The steric and electronic properties of the chiral auxiliary will direct the incoming reagent to one face of the molecule, leading to the preferential formation of one diastereomer.

  • Cleavage of Auxiliary: After the diastereoselective reaction, cleave the chiral auxiliary from the product. This step is typically achieved by hydrolysis or reduction and should be performed under conditions that do not racemize the newly formed stereocenter. The cleaved auxiliary can often be recovered and reused.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Diastereoselective Synthesis cluster_product Products A Prochiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction C->D E Cleave Auxiliary D->E F Enantioenriched Product E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

decision_tree start Goal: Synthesize Chiral Piperidine q1 Is a suitable chiral catalyst available? start->q1 a1_yes Use Asymmetric Catalysis q1->a1_yes Yes q2 Can a chiral auxiliary be easily attached and removed? q1->q2 No a2_yes Use Chiral Auxiliary q2->a2_yes Yes q3 Is the substrate compatible with enzymatic conditions? q2->q3 No a3_yes Use Chemo-enzymatic Method q3->a3_yes Yes a3_no Consider Resolution or Other Synthetic Routes q3->a3_no No

References

Stability testing of Methyl 2-phenylpiperidine-4-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Methyl 2-phenylpiperidine-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decrease in the parent compound peak over time. What could be the cause?

A1: Inconsistent analytical results, particularly a decreasing peak area for the parent compound in methods like HPLC, often suggest degradation of this compound under your experimental or storage conditions. This molecule possesses a methyl ester and a piperidine ring, which can be susceptible to degradation under certain environmental stresses. It is crucial to conduct forced degradation studies to understand the compound's stability profile.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on the structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-phenylpiperidine-4-carboxylic acid.

  • Oxidation: The piperidine ring, particularly the nitrogen atom, can be oxidized, potentially leading to N-oxide formation or ring-opening byproducts.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidative degradation.

  • Photodegradation: Exposure to light, especially UV, can provide the energy to initiate degradation, often through radical mechanisms.

Q3: How can I minimize the degradation of this compound during my experiments and storage?

A3: To maintain the integrity of your compound, consider the following preventative measures:

  • Storage Conditions: Store the compound in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.

  • pH Control: The stability of the compound is likely pH-dependent. Buffering your solutions can help prevent acid or base-catalyzed hydrolysis. Based on data from similar compounds, the molecule is more stable in acidic to neutral pH and degrades significantly in basic conditions.[1][2][3]

  • Light Protection: Use amber vials or protect your experimental setup from light to prevent photolytic degradation.

  • Temperature Control: Avoid exposing the compound to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

Q4: I see unexpected peaks in my chromatogram after stressing my sample. What could they be?

A4: Unexpected peaks are likely degradation products. The most common degradant is the hydrolysis product, 2-phenylpiperidine-4-carboxylic acid. Other minor peaks could correspond to oxidative degradation products. It is recommended to use a stability-indicating analytical method, such as a gradient HPLC method, to resolve the parent compound from all potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of parent compound in solution pH-dependent hydrolysis. Check the pH of your solution. The compound is more susceptible to hydrolysis in basic conditions.[1][2][3] Adjust to a more acidic or neutral pH if your experimental conditions allow.
Appearance of new peaks after exposure to air or peroxide Oxidative degradation. Purge solutions with an inert gas (nitrogen or argon) before use. If permissible for your experiment, consider adding an antioxidant.
Degradation observed in samples stored at room temperature Thermal and/or photolytic degradation. Store stock solutions and samples at refrigerated temperatures (2-8 °C) and protect from light using amber vials or by covering with aluminum foil.[4]
Inconsistent results between different batches of the compound Variability in initial purity or handling. Ensure you have a certificate of analysis for each batch. Re-evaluate your handling and storage procedures to ensure consistency.

Quantitative Stability Data

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, based on findings for the structurally similar compound, methylphenidate.[1][2][3][5][6]

Table 1: Forced Degradation under Hydrolytic Conditions

Condition Duration Temperature % Degradation (Approx.) Major Degradant
1N HCl2 hours80 °C15%2-phenylpiperidine-4-carboxylic acid
1N NaOH0.5 hoursRoom Temp33%2-phenylpiperidine-4-carboxylic acid
Water2 hours60 °CMinor2-phenylpiperidine-4-carboxylic acid

Table 2: Forced Degradation under Oxidative, Thermal, and Photolytic Conditions

Condition Duration Temperature % Degradation (Approx.) Potential Degradants
3% H₂O₂4 hours60 °CSlightOxidative byproducts
Dry Heat6 hours105 °CMinorThermal byproducts
Photolytic (ICH Q1B)1.2 million Lux hoursAmbientMinorPhotolytic byproducts

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours.[6] After cooling, neutralize the solution with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep the mixture at room temperature for 30 minutes.[6] Neutralize the solution with 1N HCl.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Heat the mixture at 60°C for 2 hours.[2]

  • Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative, Thermal, and Photolytic Degradation
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at 60°C for 4 hours.[2][6]

  • Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 105°C for 6 hours.[2]

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Prepare the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1N HCl, 80°C, 2h) stock->acid base Base Hydrolysis (1N NaOH, RT, 0.5h) stock->base water Neutral Hydrolysis (Water, 60°C, 2h) stock->water oxidative Oxidative (3% H2O2, 60°C, 4h) stock->oxidative thermal Thermal (105°C, 6h) stock->thermal photo Photolytic (ICH Q1B) stock->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to Final Concentration water->dilute oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC dilute->hplc

Figure 1. General workflow for a forced degradation study.

degradation_pathway cluster_products Degradation Products parent This compound hydrolysis_prod 2-phenylpiperidine-4-carboxylic acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Oxidative Degradants (e.g., N-oxide) parent->oxidation_prod Oxidation (e.g., H2O2)

References

Technical Support Center: Scaling Up Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in yield when moving from gram-scale to kilogram-scale production. What are the likely causes?

A: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors.[1] Inefficient heat transfer is a primary concern, as many reactions for piperidine synthesis are exothermic.[2] A larger reaction volume has a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of byproducts.[2] Inadequate mixing can also result in localized temperature gradients and concentration differences, leading to incomplete reactions and increased impurity formation.[2]

Q2: Our final piperidine derivative product has a persistent yellow tint. What causes this and how can it be removed?

A: A yellow color in piperidine derivatives is typically due to oxidation products.[3][4] While this may not impact all applications, for high-purity requirements, purification is necessary.[3] Purification can be achieved through methods such as distillation or recrystallization.[5]

Q3: We are struggling to separate our target piperidine derivative from a pyridine impurity using distillation. Why is this difficult?

A: Piperidine and pyridine can form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[3] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[3][6]

Q4: What are the primary safety concerns when handling piperidine and its derivatives on a large scale?

A: Piperidine and its derivatives can be corrosive, toxic, and flammable.[1][7] It is crucial to handle these chemicals in a well-ventilated area and use appropriate personal protective equipment (PPE).[1][8] When heated to decomposition, piperidine can emit highly toxic fumes of nitrogen oxides.[1] On a large scale, the risk of fire or explosion is heightened, necessitating the use of explosion-proof equipment and measures to prevent static discharge.[7][9]

Q5: Our catalytic hydrogenation of a pyridine derivative is sluggish or stalls before completion. What could be the issue?

A: This is a classic sign of catalyst poisoning or deactivation.[10] The piperidine product itself can act as a poison by strongly adsorbing to the active sites of precious metal catalysts like Palladium (Pd/C) or Platinum (PtO₂), preventing the starting material from binding.[10] Impurities in the starting material or solvent can also contribute to catalyst deactivation. To address this, ensure high purity of all reagents and consider using a higher catalyst loading or a more poison-resistant catalyst. In some cases, protecting the piperidine nitrogen can prevent it from coordinating to the catalyst.[10]

Troubleshooting Guides

Issue 1: Low Yield and High Impurity Profile in N-Alkylation Reactions

Question: Upon scaling up the N-alkylation of piperidine, we observe an increase in impurities, particularly a dialkylated byproduct and unreacted starting materials. How can we minimize these?

Answer: The formation of impurities is often exacerbated at a larger scale due to issues with heat and mass transfer.[2] The most common byproduct in the N-alkylation of piperidine is the over-alkylation product, a quaternary ammonium salt.[2]

Troubleshooting Steps:

  • Control Stoichiometry and Addition Rate: Slowly add the alkylating agent to the reaction mixture to maintain a low concentration and minimize dialkylation.

  • Improve Mixing: Use an appropriate overhead stirrer to ensure homogeneity and prevent localized high concentrations of reagents.[2]

  • Temperature Control: Maintain the optimal reaction temperature. Overheating can lead to side reactions and decomposition.

  • Monitor Reaction Progress: Use techniques like TLC, GC, or LC-MS to monitor the reaction to completion before workup.[2]

Below is a logical diagram for troubleshooting impurity formation:

start High Impurity Profile q1 Over-alkylation Product Detected? start->q1 q2 Unreacted Starting Material? q1->q2 No sol1 Adjust Stoichiometry Slow Alkylating Agent Addition Lower Reaction Temperature q1->sol1 Yes q3 Other Byproducts Present? q2->q3 No sol2 Improve Mixing Increase Reaction Time Check Reagent Purity q2->sol2 Yes sol3 Optimize Temperature Consider Protecting Group Strategy Analyze for Degradation Products q3->sol3 Yes

Troubleshooting Impurity Formation
Issue 2: Catalyst Deactivation in Hydrogenation Reactions

Question: Our hydrogenation of a pyridine derivative to the corresponding piperidine is slow or stalls before completion. How can we address catalyst poisoning?

Answer: Catalyst deactivation is a common issue in pyridine hydrogenation, often caused by the product itself inhibiting the catalyst.[10]

Troubleshooting Steps:

  • Catalyst Selection: Screen different catalysts. While Pd/C and PtO₂ are common, rhodium or iridium catalysts might show better resistance to poisoning in some cases.[10][11]

  • Protecting Groups: Temporarily protecting the nitrogen of the piperidine product can prevent it from coordinating to and poisoning the catalyst.[10]

  • Reaction Engineering: In a continuous flow setup, maintaining a high local concentration of reactants relative to the product can minimize catalyst contact with the poisoning piperidine derivative.[10]

  • Reagent Purity: Ensure starting materials and solvents are free from impurities that can act as catalyst poisons.

A diagram illustrating the mechanism of catalyst poisoning is shown below:

cluster_0 Reaction Environment Pyridine Pyridine Catalyst Catalyst Active Site Pyridine->Catalyst Binds for reaction Piperidine Piperidine (Product) Piperidine->Catalyst Strongly adsorbs (poisons) Catalyst->Piperidine Product formation

Mechanism of Catalyst Poisoning

Data Presentation

Table 1: Typical Yields for Piperidine Synthesis Methods

Synthetic MethodReagentsTypical YieldReference(s)
Thionation of an amideLawesson's reagent50-90%[3]
Reductive AminationVariesGood, but requires optimization[3]
Intramolecular Aza-Michael Reaction (IMAMR)TBAF as baseup to 85%[12]
Intramolecular Aza-Michael Reaction (IMAMR)Cesium carbonate as base85%[12]

Note: Yields can vary significantly depending on the specific substrate, reaction scale, and purity of starting materials.[3]

Experimental Protocols

Protocol 1: Purification of Piperidine from Pyridine Impurity via Salt Formation

This protocol describes the separation of piperidine from a pyridine impurity by selective salt formation with carbon dioxide.[3][6]

Materials:

  • Crude piperidine containing pyridine impurity

  • An organic solvent (e.g., diethyl ether, acetone, or benzene)[6]

  • Carbon dioxide (gas)

  • A strong base (e.g., sodium hydroxide solution)[4]

  • Anhydrous drying agent (e.g., solid KOH)[4]

Procedure:

  • Dissolution: Dissolve the crude mixture of piperidine and pyridine in a suitable organic solvent.[6]

  • Salt Formation: Bubble carbon dioxide gas through the solution. Piperidine will react to form solid piperidine carbonate, while pyridine will remain in solution.[3]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate and then filter the solid salt from the solution.[4]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine from its salt.[4]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract over an anhydrous drying agent, filter, and distill to obtain pure piperidine.[4]

Protocol 2: General Acid-Base Extraction for Purification

This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.[4]

Materials:

  • Crude reaction mixture

  • An organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid solution (e.g., 1M HCl)

  • Concentrated base (e.g., NaOH solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.[4]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution. The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Separate the two layers.[4]

  • Basification and Re-extraction: Cool the acidic aqueous layer and make it basic by slowly adding a concentrated base until the pH is >10. Extract the deprotonated (neutral) piperidine product back into an organic solvent by performing several extractions.[4]

  • Drying and Concentration: Combine the organic extracts and dry the solution over an anhydrous drying agent. Filter and concentrate the solution to obtain the purified piperidine product.[4]

An experimental workflow for this purification method is provided below:

A Dissolve Crude Mixture in Organic Solvent B Wash with Dilute Acid A->B C Separate Layers B->C D Aqueous Layer (Protonated Piperidine) C->D E Organic Layer (Neutral Impurities) C->E F Basify Aqueous Layer D->F G Extract with Organic Solvent F->G H Combine Organic Extracts G->H I Dry and Concentrate H->I J Purified Piperidine Product I->J

Acid-Base Extraction Workflow

References

Technical Support Center: Overcoming Low Yield in the N-debenzylation of Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting N-debenzylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to overcome low yields in this critical deprotection step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues encountered during the N-debenzylation of piperidines, particularly when using catalytic hydrogenation methods.

Question 1: My N-debenzylation reaction is very slow or has stalled completely. What are the likely causes?

Answer: A stalled or sluggish reaction is one of the most common issues and can often be attributed to catalyst poisoning. The product of the reaction, a secondary piperidine, is a Lewis base that can strongly adsorb to the surface of the palladium catalyst, blocking the active sites and preventing further reaction.[1][2] Other potential causes include poor quality catalyst, insufficient hydrogen pressure, or suboptimal solvent choice.

Troubleshooting Steps:

  • Acidify the Reaction Mixture: Adding a small amount of acid, such as acetic acid or hydrochloric acid, can protonate the product amine, preventing it from coordinating to and poisoning the catalyst.[1][3] This is often the most effective first step.

  • Verify Catalyst Activity: Test your catalyst with a known, reliable reaction to ensure it is active. Palladium on carbon (Pd/C) can degrade over time or if stored improperly.

  • Increase Hydrogen Pressure: If using H₂ gas with a balloon, the pressure may be insufficient.[3] Consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure.

  • Optimize Solvent: While methanol and ethanol are common solvents, their polarity can sometimes hinder the reaction. Trying a less polar solvent like toluene, or a mixture of solvents, may improve results.

Question 2: I am observing incomplete debenzylation, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion, even after extended reaction times, is a frequent problem. This can be due to catalyst deactivation over the course of the reaction or reaction conditions that are not forcing enough for your specific substrate.

Troubleshooting Steps:

  • Increase Catalyst Loading: While not always the most economical solution, increasing the weight percentage of the catalyst can help drive the reaction to completion, especially if catalyst poisoning is an issue.

  • Elevate the Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as this can also lead to side reactions.

  • Switch Hydrogen Source: If using a transfer hydrogenation reagent like ammonium formate, consider switching to H₂ gas under pressure, which can be more effective for stubborn substrates.[1]

  • Consider a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation, particularly for substrates prone to catalyst poisoning.[4]

Question 3: My yield is low due to the formation of side products. What are the common side reactions and how can I minimize them?

Answer: Side product formation can significantly lower the yield of the desired debenzylated piperidine. Common side reactions include over-reduction of other functional groups in the molecule or N-alkylation if using certain solvents.

Troubleshooting Steps:

  • Chemoselectivity of the Catalyst: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), catalytic hydrogenation may not be selective. In such cases, consider alternative, non-reductive debenzylation methods, such as using chloroformates.

  • Solvent Choice: When using alcohols as solvents, there is a small risk of N-alkylation of the product piperidine. If you suspect this is occurring, switch to a non-alcoholic solvent like ethyl acetate or THF.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can sometimes lead to decomposition or side reactions. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

Data Presentation

The following tables summarize typical reaction conditions for various N-debenzylation methods, providing a comparative overview of catalysts, hydrogen sources, and resulting yields.

Table 1: Catalytic Hydrogenation Conditions for N-Debenzylation

SubstrateCatalystHydrogen SourceSolventAdditiveTemp. (°C)Time (h)Yield (%)Reference
N-Benzylpiperidine10% Pd/CH₂ (balloon)Methanol-RT16>95-
N-Boc, N-Bn-2-aminopyridinopyrrolidine derivative20% Pd(OH)₂/CH₂ (1 atm)EthanolAcetic Acid (1.5 eq)601487-90[5]
N-Benzyl Fentanyl Analog10% Pd/CAmmonium FormateMethanol-Reflux0.1792-
N-Benzyl-4-piperidinylpiperidine10% Pd/CH₂ (20 kg/cm ²)Toluene-110-1203~80[6]

Table 2: N-Debenzylation via Chloroformate Reagents

SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1-BenzylpiperidineEthyl ChloroformateBenzeneReflux18High[7]
N-Methylpiperidine4-Chlorophenyl chlorothionoformate-RT0.67High[8]

Experimental Protocols

This section provides detailed methodologies for key N-debenzylation experiments.

Protocol 1: General Procedure for N-Debenzylation by Catalytic Hydrogenation (H₂ Gas)

  • Preparation: To a solution of the N-benzylpiperidine derivative (1 mmol) in a suitable solvent (e.g., ethanol, 60 mL), add 20% Pd(OH)₂/C (150 mg) and acetic acid (1.5 mmol).[5]

  • Hydrogenation: Place the reaction vessel on a hydrogenation apparatus (e.g., Parr shaker) or equip it with a hydrogen-filled balloon.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 60 °C) under a hydrogen atmosphere (1 atm or higher) for 14 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.[5]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to afford the desired debenzylated piperidine.[5]

Protocol 2: General Procedure for N-Debenzylation by Transfer Hydrogenation (Ammonium Formate)

  • Preparation: To a stirred suspension of the N-benzylpiperidine derivative (3 mmol) and 10% Pd/C (equal weight to the substrate) in dry methanol (20 mL), add anhydrous ammonium formate (15 mmol) in one portion under a nitrogen atmosphere.

  • Reaction: Stir the resulting mixture at reflux temperature and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the catalyst by filtration through a Celite pad, washing the pad with chloroform.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the debenzylated piperidine.

Protocol 3: N-Debenzylation of 1-Benzylpiperidine with Ethyl Chloroformate

  • Preparation: In a round-bottom flask, combine 1-benzylpiperidine (0.04 mol), ethyl chloroformate (0.05 mol), and benzene (25 mL).[7]

  • Reaction: Heat the mixture at reflux for 18 hours.[7]

  • Work-up: Cool the reaction mixture, dilute with ether (50 mL), and stir with 2N sodium hydroxide (25 mL) for 10 minutes. Separate the layers and extract the aqueous layer twice with ether.

  • Extraction: Combine the organic layers and extract twice with 2N hydrochloric acid, followed by a wash with saturated salt solution.

  • Isolation: Dry the organic layer over magnesium sulfate, concentrate, and purify the resulting carbamate intermediate. The carbamate can then be hydrolyzed under acidic or basic conditions to yield the free piperidine.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting N-debenzylation reactions.

G Troubleshooting Low Yield in N-Debenzylation start Low Yield or Stalled Reaction check_catalyst Is the catalyst active? start->check_catalyst add_acid Add Acetic Acid (1-2 eq) check_catalyst->add_acid Yes test_catalyst Test with a known substrate check_catalyst->test_catalyst No increase_pressure Increase H2 Pressure add_acid->increase_pressure Still low yield success Improved Yield add_acid->success Success change_catalyst Switch to Pd(OH)2/C increase_pressure->change_catalyst Still low yield increase_pressure->success Success alternative_methods Consider Alternative Methods (e.g., Chloroformates) change_catalyst->alternative_methods Still low yield change_catalyst->success Success alternative_methods->success Success test_catalyst->start

Caption: A decision-tree workflow for troubleshooting low yields.

G Catalyst Poisoning and Mitigation cluster_problem The Problem cluster_solution The Solution Pd_surface Pd Catalyst Surface Poisoning Coordination & Deactivation Pd_surface->Poisoning Piperidine Piperidine Product (Base) Piperidine->Poisoning H_plus H+ (from Acetic Acid) Piperidinium Piperidinium Salt (Charged) H_plus->Piperidinium No_poisoning No Coordination, Catalyst Active Piperidinium->No_poisoning Piperidine_sol Piperidine Product Piperidine_sol->Piperidinium Pd_surface_sol Pd Catalyst Surface Pd_surface_sol->No_poisoning

Caption: The mechanism of catalyst poisoning and its prevention.

G Choice of N-Debenzylation Method start Substrate with N-Benzyl Piperidine check_reducible_groups Other reducible groups present? start->check_reducible_groups catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, Pd(OH)2/C) check_reducible_groups->catalytic_hydrogenation No chloroformate_method Chloroformate Method (e.g., Ethyl Chloroformate) check_reducible_groups->chloroformate_method Yes other_methods Other Oxidative/Reductive Methods chloroformate_method->other_methods If unsuccessful

Caption: Selecting an appropriate N-debenzylation method.

References

Technical Support Center: Hydrolysis of 4-Carboxy-4-Anilidopiperidine Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the hydrolysis of 4-carboxy-4-anilidopiperidine esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues faced during the hydrolysis of 4-carboxy-4-anilidopiperidine esters, offering potential causes and solutions in a question-and-answer format.

Q1: My hydrolysis reaction is resulting in a very low yield of the desired carboxylic acid. What are the possible reasons and how can I improve it?

A1: Low yields are a significant challenge, often stemming from incomplete reactions or degradation of the product.[1] Consider the following:

  • Incomplete Hydrolysis: Standard alkyl esters (methyl, ethyl) of 4-carboxy-4-anilidopiperidines can be resistant to hydrolysis under mild conditions.[2] If the reaction has not gone to completion, you may need to adjust the reaction conditions.

  • Side Reactions: A major competing reaction is N-despropionylation, which can occur under harsh basic conditions (e.g., KOH in ethylene glycol at high temperatures), leading to the formation of an undesired byproduct.[2]

  • Protecting Group Strategy: The choice of ester protecting group is critical. Simple alkyl esters are often difficult to cleave without side reactions.[2] A more labile protecting group, such as a tert-butyl ester, can be cleaved under milder acidic conditions, significantly improving the yield of the desired carboxylic acid.[2][3]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the disappearance of the starting material and the formation of the product.[4][5]

  • Optimize Reaction Conditions: If using a simple alkyl ester, you can try a stronger base or higher temperature, but be mindful of potential side reactions.[6] For instance, using lithium hydroxide (LiOH) in a mixture of THF and water is a common alternative to harsher conditions.[6]

  • Switch to a Tert-Butyl Ester: If possible, synthesize the tert-butyl ester of your 4-carboxy-4-anilidopiperidine. This can be deprotected with high yield under mild acidic conditions (e.g., trifluoroacetic acid).[2]

Q2: I am observing a significant amount of N-despropionyl byproduct in my reaction mixture. How can I prevent this?

A2: The formation of the N-despropionyl compound is a known issue, particularly with strong bases and high temperatures.[2] This side reaction is believed to occur through an acyl-shift mechanism.[2]

Preventative Measures:

  • Avoid Harsh Basic Conditions: Steer clear of highly basic conditions like potassium hydroxide in ethylene glycol, especially at elevated temperatures.[2]

  • Use Milder Bases: Consider using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water or ethanol/water at room temperature or with gentle heating.[4][6]

  • Employ a Tert-Butyl Protecting Group: The use of a tert-butyl ester allows for deprotection under acidic conditions, which circumvents the base-catalyzed N-despropionylation.[2]

Q3: My starting ester is not dissolving completely in the reaction solvent. Will this affect my reaction?

A3: Yes, poor solubility of the starting material can lead to an incomplete reaction and lower yields.

Solutions:

  • Solvent Mixtures: Employ a co-solvent system to improve solubility. Common mixtures include THF/water, ethanol/water, or adding a small amount of methanol.[4][6]

  • Gentle Heating: Gently warming the reaction mixture can help dissolve the starting material, but be cautious not to induce side reactions with excessive heat.[4]

Q4: The purification of the final carboxylic acid product is proving difficult. What are the recommended purification methods?

A4: Purification can be challenging due to the presence of unreacted starting material, byproducts, and salts from the workup.

Recommended Purification Protocols:

  • Acid-Base Extraction: After hydrolysis, acidify the reaction mixture to a pH of approximately 5 with an acid like 1M HCl.[2] The carboxylic acid product may precipitate and can be collected by filtration. If it remains in solution, it can be extracted with an organic solvent.[4]

  • Column Chromatography: For removing organic impurities, column chromatography on silica gel is a common method. The choice of eluent will depend on the polarity of your product and impurities.[2][3]

  • Reversed-Phase HPLC (RP-HPLC): For achieving high purity, RP-HPLC is an effective technique.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the hydrolysis of a simple alkyl (methyl/ethyl) ester of a 4-carboxy-4-anilidopiperidine?

A1: While often challenging, typical starting conditions for the hydrolysis of simple alkyl esters involve a base in a mixed aqueous-organic solvent system. However, these conditions often lead to low yields and side reactions.[2][7]

ParameterTypical Conditions
Base NaOH, KOH, or LiOH[6]
Solvent THF/water, Ethanol/water[4][6]
Temperature Room temperature to reflux[4][6]
Reaction Time Can range from hours to days, requires careful monitoring[6]

Q2: What is the recommended method for hydrolyzing a tert-butyl ester of a 4-carboxy-4-anilidopiperidine?

A2: The cleavage of a tert-butyl ester is best achieved under acidic conditions, which are generally milder and avoid the base-induced side reactions seen with simple alkyl esters.[2]

ParameterRecommended Conditions
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)
Temperature Room temperature
Reaction Time Typically a few hours

Q3: How can I synthesize the tert-butyl ester of my 4-carboxy-4-anilidopiperidine?

A3: The tert-butyl ester can be synthesized from the corresponding carboxylic acid. One common method involves reacting the carboxylic acid with N,N-dimethylformamide di-tert-butyl acetal or tert-butyl 2,2,2-trichloroacetamidate.[2]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Hydrolysis of a Methyl/Ethyl Ester

  • Dissolve the 4-carboxy-4-anilidopiperidine methyl or ethyl ester in a mixture of THF and water (e.g., 1:1 v/v).[6]

  • Add a solution of LiOH (typically 3-6 equivalents) in water to the reaction mixture.[6]

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS.[4]

  • Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~5.[2]

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.[2]

  • If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography or RP-HPLC.[2]

Protocol 2: Procedure for Acid-Catalyzed Deprotection of a tert-Butyl Ester

  • Dissolve the 4-carboxy-4-anilidopiperidine tert-butyl ester in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (the amount will depend on the scale of the reaction).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LCMS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting carboxylic acid can often be used directly or purified further if necessary.

Data Summary

Table 1: Comparison of Hydrolysis Strategies

Ester TypeHydrolysis ConditionsCommon IssuesTypical YieldReference
Methyl/Ethyl EsterStrong base (e.g., KOH in ethylene glycol) at high temp.N-despropionylation, low yieldVery low (e.g., 1.2% overall yield in some multi-step syntheses)[2]
Methyl/Ethyl EsterMilder base (e.g., LiOH in THF/water) at RTIncomplete reactionVariable, requires optimization[6]
tert-Butyl EsterAcidic (e.g., TFA in DCM) at RTNone reportedHigh (dramatic increase in overall yield)[1][2]

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification cluster_product Final Product start 4-Carboxy-4-anilidopiperidine Ester hydrolysis Hydrolysis Reaction (Base or Acid Catalyzed) start->hydrolysis workup Acidification/ Extraction hydrolysis->workup purification Purification (Chromatography/HPLC) workup->purification product 4-Carboxy-4-anilidopiperidine Carboxylic Acid purification->product

Caption: General experimental workflow for the hydrolysis of 4-carboxy-4-anilidopiperidine esters.

Troubleshooting_Logic cluster_cause Potential Causes cluster_solution Solutions issue Low Yield or Side Products? cause1 Harsh Reaction Conditions issue->cause1 N-despropionylation cause2 Incomplete Reaction issue->cause2 cause3 Poor Starting Material Solubility issue->cause3 solution1 Use Milder Base (e.g., LiOH) cause1->solution1 solution2 Switch to t-Butyl Ester (Acid Cleavage) cause1->solution2 solution3 Increase Reaction Time/ Temperature (with caution) cause2->solution3 solution4 Use Co-solvent (e.g., THF/Water) cause3->solution4

Caption: Troubleshooting logic for common issues in the hydrolysis reaction.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This is particularly critical for piperidine-based compounds, a ubiquitous structural motif in a vast array of pharmaceuticals. This guide provides a comprehensive comparison of the most common analytical techniques for these compounds, supported by experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.

The piperidine ring is a key pharmacophore in numerous drugs, including those for allergies, psychosis, and pain.[1] Ensuring the identity, purity, and concentration of these active pharmaceutical ingredients (APIs) and their potential impurities is paramount for safety and efficacy. The choice of analytical method hinges on the specific properties of the piperidine derivative, the sample matrix, and the intended purpose of the analysis.

Performance Comparison of Key Analytical Methods

The primary analytical techniques for piperidine-containing compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[2] For instance, GC-MS is well-suited for volatile and thermally stable compounds, while HPLC is the preferred method for non-volatile or thermally labile molecules.[3][4] LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.[5][6]

Below is a summary of typical performance characteristics for these methods, compiled from data on various piperidine derivatives.

Table 1: Performance Comparison of Analytical Methods for Piperidine Derivatives

ParameterRP-HPLC with UV DetectionGC-MSLC-MS/MS
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3]Chromatographic separation coupled with highly selective and sensitive mass detection.[5]
Typical Analytes Non-volatile or thermally labile compounds.[3]Volatile and thermally stable compounds.[4]Wide range of compounds, particularly in complex matrices.
Linearity (Range) 0.44-53.33 μg/mL (for piperidine)[2][6]0.1–10 μg/mL with R² > 0.999 (for similar heterocycles)[2]0.03-0.40 μg/mL (for piperidine)[7]
Accuracy (% Recovery) 101.82% (for piperidine)[2][6]98.8% to 107.8% (for analogous compounds)[2]High accuracy reported[7]
Precision (% RSD) < 2%[2]Intermediate precision ≤5.0%[2]Good repeatability reported[7]
Limit of Detection (LOD) 0.15 μg/mL (for piperidine)[2][6]~1.5 μg/mL (for similar heterocycles)[2]0.01010 µg/mL (for piperidine)[7]
Limit of Quantification (LOQ) 0.44 μg/mL (for piperidine)[2][6]0.025 ppm for some genotoxic impurities[2]Not explicitly stated, but very low levels achievable.
Key Advantages Cost-effective, widely available, robust.[1]Excellent for volatile impurities and thermally stable compounds.[3]Excellent sensitivity and selectivity, suitable for complex matrices.[5][7]
Key Limitations Requires chromophore (or derivatization), lower sensitivity than MS methods.[8]Requires volatile and thermally stable analytes (or derivatization).[4]Higher instrumentation cost and complexity.[5]

The Critical Role of Derivatization

A significant challenge in the analysis of some piperidine compounds is the lack of a native chromophore, rendering them "invisible" to UV detectors in HPLC.[8] In such cases, a pre-column derivatization step is employed to attach a UV-active molecule to the analyte.[1] Common derivatizing agents include 4-toluenesulfonyl chloride and dansyl chloride.[6][9] This chemical modification enhances detection and allows for sensitive quantification using standard HPLC-UV systems.[1]

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines outline the key parameters that must be evaluated.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Stages dev Develop Initial Method (HPLC, GC-MS, etc.) opt Optimize Parameters (Mobile Phase, Temp, etc.) dev->opt spec Specificity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob sst System Suitability rob->sst doc Documentation & Validation Report sst->doc routine Routine Analysis doc->routine

Caption: A flowchart of the analytical method validation process.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are representative experimental protocols for the analysis of piperidine-based compounds using HPLC and GC-MS.

HPLC Method with Pre-Column Derivatization for Piperidine

This method is suitable for piperidine compounds lacking a UV chromophore and is adapted from a validated method for the analysis of piperidine in Artane.[6][10]

  • Derivatization:

    • To an aliquot of the sample or standard solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[1]

    • Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[1]

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).[1]

    • Cool the mixture and dilute with the mobile phase to the desired concentration.[1]

  • Chromatographic Conditions:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[5][10]

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[5][10]

    • Flow Rate: 1.0 mL/min[5][10]

    • Column Temperature: 30°C[5][10]

    • Detection: UV at a specified wavelength (e.g., 230 nm)[8]

    • Injection Volume: 20 µL[3]

GC-MS Method for Volatile Piperidine Impurities

This protocol is a general guideline for the analysis of volatile piperidine impurities in pharmaceutical ingredients.

  • Sample Preparation:

    • For the analysis of residual piperidine, headspace GC is often employed.[11]

    • Dissolve a known amount of the sample in a suitable solvent (e.g., an alkaline solution) in a headspace vial.[11]

    • Seal the vial and heat to allow volatile impurities to partition into the headspace.[11]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm)[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[8]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp to 230°C at a rate of 20°C/minute.

      • Final hold: 10 minutes at 230°C.[3]

    • Injector Temperature: 250°C[3]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

      • Scan Range: m/z 35-300[8]

Signaling Pathway Example: Methylphenidate

To illustrate the relevance of piperidine-containing drugs, the following diagram depicts the mechanism of action of Methylphenidate (a piperidine derivative) used in the treatment of ADHD. Methylphenidate blocks the reuptake of dopamine and norepinephrine in the presynaptic neuron, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[12]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine (DA) DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binds MPH Methylphenidate MPH->DAT Blocks MPH->NET Blocks

Caption: Mechanism of action of Methylphenidate.

Conclusion

The validation of analytical methods for piperidine-based compounds is a multifaceted process that requires careful consideration of the analyte's properties and the intended application of the method. This guide provides a comparative framework to assist in the selection of the most appropriate analytical technique, be it HPLC, GC-MS, or LC-MS/MS. By presenting a consolidation of performance data, detailed experimental protocols, and visual workflows, this resource aims to empower researchers, scientists, and drug development professionals to develop and validate robust and reliable analytical methods, ultimately ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to the Synthetic Routes of Methyl 2-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the preparation of Methyl 2-phenylpiperidine-4-carboxylate, a valuable scaffold in medicinal chemistry. The comparison focuses on a Catalytic Hydrogenation approach and a Dieckmann Condensation strategy, offering insights into their respective methodologies, and potential advantages.

Route 1: Catalytic Hydrogenation of Methyl 2-phenylpyridine-4-carboxylate

This route offers a direct approach to the target molecule by reducing the pyridine ring of a commercially available precursor. The hydrogenation of pyridine derivatives is a well-established transformation, often characterized by high yields and operational simplicity.

Experimental Protocol:

A plausible experimental protocol, based on established procedures for the hydrogenation of substituted pyridines, is as follows:

  • Reaction Setup: To a high-pressure reaction vessel, add Methyl 2-phenylpyridine-4-carboxylate (1.0 eq) and a suitable solvent such as glacial acetic acid or 2,2,2-trifluoroethanol (TFE).

  • Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%) or Rhodium(III) oxide (Rh₂O₃, ~0.5 mol%) to the solution.[1][2]

  • Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen gas to remove air. Subsequently, pressurize the vessel with hydrogen gas to a pressure of 50-70 bar.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40 °C) for 4 to 16 hours.[3][4] The reaction progress can be monitored by techniques such as TLC or GC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen gas. The reaction mixture is then quenched, typically with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography to yield this compound.

Quantitative Data Summary:
ParameterValueReference
Catalyst PtO₂ or Rh₂O₃[1][2]
Pressure 5 - 70 bar H₂[1][3]
Temperature Room Temperature - 40 °C[3][4]
Reaction Time 4 - 16 hours[3][4]
Reported Yields (for similar substrates) High[4]

Signaling Pathway Diagram:

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product Methyl 2-phenylpyridine-4-carboxylate Methyl 2-phenylpyridine-4-carboxylate Catalytic Hydrogenation Catalytic Hydrogenation Methyl 2-phenylpyridine-4-carboxylate->Catalytic Hydrogenation H₂, Catalyst (PtO₂ or Rh₂O₃) This compound This compound Catalytic Hydrogenation->this compound

Caption: Catalytic Hydrogenation Pathway.

Route 2: Dieckmann Condensation

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters through an intramolecular Claisen condensation of a diester.[5][6] This approach would involve the synthesis of a suitable acyclic N-substituted diester precursor, followed by a base-mediated cyclization.

Proposed Synthetic Pathway:

A potential, though not yet fully detailed, synthetic sequence for this route is as follows:

  • Precursor Synthesis: The key acyclic precursor would likely be a derivative of N,N-bis(2-ethoxycarbonylethyl)aniline. This could potentially be synthesized by the reaction of aniline with two equivalents of an acrylate ester. A subsequent reaction with a phenylmalonic ester derivative would be required to introduce the phenyl group at the desired position.

  • Dieckmann Cyclization: The acyclic diester would then be subjected to a base-catalyzed intramolecular condensation. Common bases for this transformation include sodium ethoxide or potassium tert-butoxide. The reaction would yield a β-keto ester, which upon decarboxylation would lead to the desired piperidine ring system.

  • Final Esterification: If the cyclization and decarboxylation do not directly yield the methyl ester, a final esterification step would be necessary.

Quantitative Data Summary (General):
ParameterGeneral ConditionsReference
Base Sodium ethoxide, Potassium t-butoxide[5]
Solvent Toluene, THF, Ethanol[5]
Temperature Varies (often elevated)-
Yield Varies depending on substrate-

Experimental Workflow Diagram:

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_final Final Steps Aniline Aniline Acyclic Diester Precursor Acyclic Diester Precursor Aniline->Acyclic Diester Precursor + Acrylate Ester + Phenylmalonate deriv. β-Keto Ester Intermediate β-Keto Ester Intermediate Acyclic Diester Precursor->β-Keto Ester Intermediate Base (e.g., NaOEt) Target Molecule Target Molecule β-Keto Ester Intermediate->Target Molecule Decarboxylation & Esterification

Caption: Dieckmann Condensation Workflow.

Comparison and Outlook

FeatureCatalytic HydrogenationDieckmann Condensation
Starting Material Availability Precursor is commercially available.Requires multi-step synthesis of the acyclic precursor.
Number of Steps Typically a single step from the pyridine precursor.Multi-step synthesis.
Reaction Conditions Generally mild to moderate pressure and temperature.Can require strongly basic conditions and elevated temperatures.
Predictability & Yield Often high yielding and predictable for similar substrates.[4]Yields can be variable and optimization may be required.
Scalability Generally scalable, common in industrial processes.Can be more challenging to scale up due to the use of strong bases and potential side reactions.

References

A Comparative Guide to the Biological Activity of Methyl 2-phenylpiperidine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Methyl 2-phenylpiperidine-4-carboxylate and its structurally related analogs. The primary focus of this class of compounds is their interaction with monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters is a key mechanism in the treatment of various neurological and psychiatric disorders. This document summarizes key structure-activity relationship (SAR) findings, presents quantitative binding affinity data, and details the experimental protocols used to generate this data.

Comparative Biological Activity Data

The following table summarizes the in vitro binding affinities (IC50 in nM) of this compound analogs for the dopamine, norepinephrine, and serotonin transporters. Lower IC50 values indicate higher binding affinity.

CompoundPhenyl Ring SubstitutionDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Selectivity (DAT vs. SERT)Reference
dl-threo-MethylphenidateUnsubstituted13393300253.8[1]
p-bromo-dl-threo-Methylphenidate4-Bromo3.8111100289.5[1]
p-iodo-dl-threo-Methylphenidate4-Iodo5.1141300254.9[1]
p-methoxy-dl-threo-Methylphenidate4-Methoxy11302100190.9[1]
p-hydroxy-dl-threo-Methylphenidate4-Hydroxy12352500208.3[1]
m-bromo-dl-threo-Methylphenidate3-Bromo7.3201500205.5[1]
o-bromo-dl-threo-Methylphenidate2-Bromo210600>10000>47.6[1]
N-Methyl-dl-threo-methylphenidateUnsubstituted250700>10000>40[1]

Summary of Structure-Activity Relationships (SAR):

  • Substitution on the Phenyl Ring: Substitutions at the para-position of the phenyl ring generally maintain or increase affinity for the dopamine transporter (DAT).[1] The order of potency for para-substituents is generally Bromo > Iodo > Methoxy > Hydroxy.[1] Meta-substitution with a bromine atom also increases DAT affinity compared to the unsubstituted parent compound.[1] However, ortho-substitution, as seen with bromine, significantly decreases DAT affinity.[1]

  • N-Alkylation: N-methylation of the piperidine ring leads to a considerable reduction in affinity for the dopamine transporter.[1]

  • Stereochemistry: The stereochemistry of the molecule is crucial for its activity. For example, the dl-erythro isomer of o-bromomethylphenidate shows no significant binding to the DAT (IC50 > 50,000 nM).[1]

  • Linker Length in Carboxamides: In a series of 4-benzylpiperidine carboxamides, compounds with a two-carbon linker between the piperidine and the aromatic ring exhibited much higher potency for dopamine reuptake inhibition compared to those with a three-carbon linker.[2]

  • Aromatic Ring Substituents in Carboxamides: For 4-benzylpiperidine carboxamides, biphenyl and diphenyl groups were found to be important for selectivity towards the serotonin transporter (SERT) and dopamine transporter (DAT), respectively.[2]

Experimental Protocols

The following protocols are standard methods for determining the biological activity of compounds at monoamine transporters.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter. [3H]WIN 35,428 is a commonly used radioligand for DAT.[1][3]

Materials:

  • Tissue Preparation: Rat striatal membranes are a common source of DAT.[1]

  • Radioligand: [3H]WIN 35,428 (specific activity ~84 Ci/mmol).[3]

  • Assay Buffer: 50 mM Tris buffer containing 100 mM NaCl, pH 7.4.[4]

  • Non-specific Binding Control: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM).[5]

  • Test Compounds: Serial dilutions of the test compounds.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.[5]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand ([3H]WIN 35,428 at a final concentration of ~5 nM), and either buffer (for total binding), non-specific control, or test compound to the wells.[3] Incubate on ice for 2 hours.[3]

  • Termination: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [3H]dopamine) into synaptosomes or cells expressing the respective transporter.[6]

Materials:

  • Preparation: Rat striatal synaptosomes or cells heterologously expressing DAT, NET, or SERT.

  • Radiolabeled Substrate: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin.

  • Buffer: Modified Tris-HEPES buffer, pH 7.1.[6]

  • Control Inhibitor: Nomifensine for DAT.[6]

  • Instrumentation: Scintillation counter.

Procedure:

  • Preparation Plating: Plate the synaptosomes or cells in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with the test compound or vehicle for 20 minutes at 25°C.[6]

  • Uptake Initiation: Add the radiolabeled substrate (e.g., 50 nM [3H]Dopamine) and incubate for an additional 10 minutes at 25°C.[6]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of uptake by the test compound relative to the control inhibitor. Calculate the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and its analogs is the inhibition of monoamine reuptake transporters. The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling Downstream Signaling Dopamine_receptor->Signaling Activation Drug This compound & Analogs Drug->DAT Inhibition

Caption: Dopamine signaling pathway and the inhibitory action of phenylpiperidine analogs.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., Rat Striatum) Membrane Membrane Preparation (Centrifugation) Tissue->Membrane Incubation Incubation with [3H]WIN 35,428 & Test Compound Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Spectroscopic Showdown: Differentiating Cis and Trans Isomers of 2,4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances that distinguish cis and trans isomers of 2,4-substituted piperidines. This guide provides an objective comparison of their spectroscopic signatures, supported by experimental data and detailed methodologies.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, making the precise determination of its stereochemistry crucial for understanding structure-activity relationships. For 2,4-disubstituted piperidines, the distinction between cis and trans diastereomers is of paramount importance. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools for this differentiation. This guide elucidates the key spectroscopic markers that enable unambiguous assignment of these isomers.

Comparative Spectroscopic Data

The primary method for distinguishing between cis and trans 2,4-disubstituted piperidines lies in ¹H and ¹³C NMR spectroscopy. The different spatial arrangement of substituents in the chair conformation of the piperidine ring leads to distinct chemical shifts and coupling constants.

In the more stable chair conformation, substituents can occupy either axial or equatorial positions. For 2,4-disubstituted piperidines, the trans isomer typically exists in a conformation where both substituents are in equatorial positions (diequatorial), which is energetically favorable. The cis isomer, however, must have one substituent in an axial position and the other in an equatorial position (axial-equatorial). These conformational differences are the basis for the observable spectroscopic variations.

Spectroscopic TechniqueParametercis-Isomer (axial-equatorial)trans-Isomer (diequatorial)
¹H NMR Chemical Shift (δ) of H-2 and H-4Protons in axial positions are typically more shielded (lower δ) than those in equatorial positions.Protons in equatorial positions are typically more deshielded (higher δ).
Coupling Constant (J) for H-2Shows both large (axial-axial, J ≈ 10-13 Hz) and small (axial-equatorial, J ≈ 2-5 Hz) couplings.Primarily shows small (equatorial-axial, J ≈ 2-5 Hz) and (equatorial-equatorial, J ≈ 2-5 Hz) couplings.
Coupling Constant (J) for H-4Exhibits both large and small couplings, similar to H-2.Exhibits primarily small couplings, similar to H-2.
¹³C NMR Chemical Shift (δ) of C-2 and C-4The carbon bearing an axial substituent is generally shielded (lower δ) compared to one with an equatorial substituent (γ-gauche effect).Carbons bearing equatorial substituents are generally deshielded (higher δ).
Chemical Shift (δ) of other ring carbonsAffected by the stereochemistry, but the differences are often less pronounced than for the substituted carbons.Affected by the stereochemistry.
IR Spectroscopy C-H stretching vibrationsMay show subtle differences in the 2800-3000 cm⁻¹ region due to the different orientations of C-H bonds.May show subtle differences compared to the cis isomer.
Fingerprint RegionCan exhibit unique absorption bands below 1500 cm⁻¹, but direct correlation can be complex.Can exhibit unique absorption bands below 1500 cm⁻¹, but direct correlation can be complex.
Mass Spectrometry Fragmentation PatternThe fragmentation patterns of diastereomers are often very similar, making differentiation by MS challenging.The fragmentation patterns of diastereomers are often very similar, making differentiation by MS challenging.

Note: The exact values will depend on the specific substituents at the 2 and 4 positions and the solvent used.

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition and interpretation of spectroscopic data.

Synthesis of 2,4-Disubstituted Piperidines

A common route to synthesize 2,4-disubstituted piperidines is through the catalytic hydrogenation of the corresponding substituted pyridine. This method often yields the cis isomer as the major product.[1][2] The trans isomer can then be obtained through epimerization of the cis isomer, for example, by treatment with a base like potassium tert-butoxide.[2]

Example Synthesis of cis-2,4-Disubstituted Piperidine:

  • The substituted pyridine is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A hydrogenation catalyst (e.g., PtO₂ or Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the reaction is complete.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography to yield the cis-piperidine derivative.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified piperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to focus on are the chemical shifts and coupling constants of the protons at the 2 and 4 positions.

  • ¹³C NMR Acquisition: Acquire a standard ¹³C NMR spectrum, often using a proton-decoupled sequence. Note the chemical shifts of the carbons at the 2 and 4 positions.

  • 2D NMR: For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals.

IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or in a suitable solvent.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. Record the mass spectrum. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to spectroscopic differentiation of cis and trans isomers of 2,4-substituted piperidines.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_differentiation Differentiation Pyridine 2,4-Disubstituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) Pyridine->Hydrogenation Cis_Isomer cis-Isomer (Major Product) Hydrogenation->Cis_Isomer Epimerization Base-catalyzed Epimerization Cis_Isomer->Epimerization NMR NMR Spectroscopy (¹H, ¹³C) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS Mass Spectrometry Cis_Isomer->MS Trans_Isomer trans-Isomer Epimerization->Trans_Isomer Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS NMR_diff Key Differentiators: - Coupling Constants (J) - Chemical Shifts (δ) (γ-gauche effect) NMR->NMR_diff IR_MS_diff Subtle Differences: - Fingerprint Region (IR) - Fragmentation (MS often similar) IR->IR_MS_diff MS->IR_MS_diff

References

A Comparative Guide to Chiral Selectors for the Resolution of Piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric resolution of piperidine-containing compounds is a critical task in pharmaceutical research and development, as the stereochemistry of these molecules can profoundly influence their pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for this purpose. This guide provides a comparative analysis of various chiral selectors for the resolution of piperidine enantiomers, supported by experimental data to aid in the selection of the most appropriate analytical methodology.

Overview of Chiral Selectors

The successful separation of enantiomers relies on the differential interaction between the chiral analyte and a chiral selector. In HPLC, the chiral selector is immobilized onto a solid support, creating a CSP. The most common and effective chiral selectors for a broad range of compounds, including piperidine derivatives, fall into several major categories: polysaccharide-based, cyclodextrin-based, protein-based, macrocyclic antibiotic-based, and Pirkle-type selectors. Each class of selector offers unique chiral recognition mechanisms, leading to varying degrees of selectivity and resolution for different analytes.

Comparative Performance of Chiral Selectors

The choice of a chiral selector is paramount for achieving optimal separation of piperidine enantiomers. The following tables summarize the performance of different chiral selectors for various piperidine derivatives, providing key chromatographic parameters for comparison.

Table 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in chiral separations.[1] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric fitting into chiral grooves of the polysaccharide structure.

AnalyteCSPMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Piperidin-3-amine (derivatized)Chiralpak AD-H0.1% Diethylamine in Ethanol0.5> 4.0-[2]
AminoglutethimideChiralpak IAMethyl-tert-butyl ether/THF (90:10)1.05.332.50[3][4]
PhenglutarimideChiralpak IA100% Dichloromethane1.01.001.10[3][4]
ThalidomideChiralpak IA100% Acetonitrile1.02.001.25[3][4]
(±)-threo-MethylphenidateChiralpak ADHexane/Ethanol/Methanol/TFA (480:9.75:9.75:0.5)-1.821.34[2]
(±)-threo-MethylphenidateChiralcel ODHexane/Ethanol/Methanol/TFA (480:9.75:9.75:0.5)-1.531.29[2]
(±)-threo-MethylphenidateChiralcel OBHexane/Ethanol/Methanol/TFA (480:9.75:9.75:0.5) + 0.2 mM Benzoic Acid-1.191.30[2]

Table 2: Macrocyclic Antibiotic-Based Chiral Stationary Phases

Macrocyclic antibiotic CSPs, such as those based on vancomycin or teicoplanin, are versatile selectors capable of multiple interaction modes, including π-π interactions, hydrogen bonding, and ionic interactions.[3][4] They are particularly effective for the separation of a wide range of chiral compounds.[3]

AnalyteCSPMobile PhaseFlow Rate (mL/min)Retention Times (min)Resolution (Rs)Selectivity (α)Reference
(d,l)-threo-MethylphenidateChirobiotic V2Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1)1.07.0 (l-MPD), 8.1 (d-MPD)--[5]

Table 3: Pirkle-Type, Protein-Based, and Cyclodextrin-Based Chiral Stationary Phases

While specific quantitative data for the separation of piperidine enantiomers on Pirkle-type, protein-based, and a broad range of cyclodextrin-based CSPs is less commonly published in direct comparative studies, their general characteristics are well-established.

  • Pirkle-type CSPs operate on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1] They are known for their robustness and high efficiency.[1]

  • Protein-based CSPs , such as those using α1-acid glycoprotein (AGP) or human serum albumin (HSA), mimic biological interactions and are particularly useful for separating drug molecules in their native state, often under reversed-phase conditions.[6][7]

  • Cyclodextrin-based CSPs utilize the formation of inclusion complexes, where the analyte fits into the chiral cavity of the cyclodextrin molecule.[8][9] The separation is influenced by the size and shape of the analyte relative to the cyclodextrin cavity.[8]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for the separation of piperidine derivatives on different types of chiral stationary phases.

Protocol 1: Separation of Derivatized Piperidin-3-amine on a Polysaccharide-Based CSP
  • Objective: To resolve the enantiomers of para-toluenesulfonyl chloride (PTSC) derivatized piperidin-3-amine.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.[2]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[2]

    • Mobile Phase: 0.1% diethylamine in ethanol.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Detection: UV at 228 nm.[2]

  • Sample Preparation: The piperidin-3-amine is derivatized with PTSC in the presence of a base to introduce a chromophore for UV detection.[2]

Protocol 2: Separation of Piperidine-2,6-dione Analogues on a Polysaccharide-Based CSP
  • Objective: To resolve the enantiomers of various piperidine-2,6-dione analogues.[3][4]

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.[3][4]

  • Chromatographic Conditions:

    • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).[3][4]

    • Mobile Phase: A: Methyl-tert-butyl ether/THF (90:10, v/v), B: 100% Dichloromethane, or C: 100% Acetonitrile.[3][4]

    • Flow Rate: 1.0 mL/min.[3][4]

    • Detection: UV at 254 nm.[3][4]

Protocol 3: Separation of Methylphenidate on a Macrocyclic Antibiotic-Based CSP
  • Objective: To resolve the enantiomers of (d,l)-threo-methylphenidate.[5]

  • Instrumentation: High-Performance Liquid Chromatograph with DAD/UV detection.[5]

  • Chromatographic Conditions:

    • Column: Chirobiotic V2 (Vancomycin-based).[5]

    • Mobile Phase: Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV at 215 nm.[5]

Visualization of Methodologies

To further elucidate the processes involved in chiral separation, the following diagrams illustrate a typical experimental workflow and the logical relationships between different types of chiral selectors.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis A Racemic Piperidine Sample B Derivatization (if necessary) A->B C Injection B->C D Chiral Stationary Phase C->D E Mobile Phase Elution D->E F UV/MS Detection E->F G Chromatogram F->G H Peak Integration G->H I Calculation of Resolution (Rs) & Selectivity (α) H->I

Caption: Experimental workflow for the chiral separation of piperidine enantiomers by HPLC.

G cluster_poly cluster_cyclo cluster_prot cluster_macro cluster_pirkle A Chiral Selectors for Piperidine Enantiomers B Polysaccharide-Based A->B C Cyclodextrin-Based A->C D Protein-Based A->D E Macrocyclic Antibiotic-Based A->E F Pirkle-Type A->F B1 Cellulose Derivatives (e.g., Chiralcel) B->B1 B2 Amylose Derivatives (e.g., Chiralpak) B->B2 C1 β-Cyclodextrin C->C1 C2 Derivatized Cyclodextrins C->C2 D1 AGP D->D1 D2 HSA D->D2 E1 Vancomycin E->E1 E2 Teicoplanin E->E2 F1 π-π Interactions F->F1

Caption: Classification of common chiral selectors for HPLC.

Conclusion

The selection of an appropriate chiral selector is a critical step in the development of robust and reliable methods for the enantiomeric resolution of piperidine derivatives. Polysaccharide-based CSPs, such as the Chiralpak and Chiralcel series, demonstrate broad applicability and high-resolution capabilities for a variety of piperidine structures. Macrocyclic antibiotic CSPs also offer a powerful alternative with unique selectivity. While quantitative data for Pirkle-type, protein-based, and cyclodextrin-based CSPs for piperidine enantiomers are less prevalent in the literature, their established chiral recognition mechanisms suggest they are valuable tools that should be considered during method development. The data and protocols presented in this guide serve as a starting point for researchers to make informed decisions in selecting the optimal chiral selector for their specific piperidine-containing analytes.

References

A Comparative Guide to X-ray Crystallography for Structure Confirmation of 2-Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and pharmacology. The 2-phenylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous psychoactive and therapeutic agents. Understanding the precise stereochemistry and conformational preferences of these derivatives is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.

This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural confirmation of 2-phenylpiperidine derivatives. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data obtained from various analytical techniques for a selection of 2-phenylpiperidine derivatives. This allows for a direct comparison of the type and precision of information each method provides.

Table 1: Comparative Crystallographic Data for 2-Phenylpiperidine Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromideC₂₄H₂₃FN₃O₂·HBrTriclinicP-17.1606(6)10.4832(8)14.6933(12)97.046(2)1069.04(15)2[1]
1,2-di(piperidin-1-yl)ethaneC₁₂H₂₄N₂MonoclinicP2₁/n6.0430(3)8.0805(3)11.1700(4)97.475(2)540.80(4)2[2]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC₂₄H₂₆N₂O₄SMonoclinicP2₁/n------[3]

Note: "-": Data not available in the cited source.

Table 2: Comparative ¹H NMR Data for Substituted Piperidine Derivatives (CDCl₃)

Compoundδ H₂ (ppm)δ H₆ (ppm)δ H₄ (ppm)Other characteristic peaks (ppm)Ref.
4-Phenylpiperidine3.178 (d)2.734 (t)2.606 (tt)7.296-7.19 (m, Ar-H), 1.97 (m), 1.823 (m), 1.642 (m)[4]
N-Methyl-4-phenylpiperidine---7.3-7.1 (m, Ar-H), 2.9 (d), 2.25 (s, N-CH₃), 2.0 (t), 1.8 (m)[5]
2-Methyl-4-phenylpiperidine--3.77-3.72 (m)7.51-7.05 (m, Ar-H)[6]

Note: Chemical shifts are reported in ppm downfield from TMS. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), br (broad).

Table 3: Comparative Mass Spectrometry Fragmentation Data for Piperidine Derivatives

CompoundIonization MethodPrecursor Ion (m/z)Major Fragment Ions (m/z)Ref.
Fentanyl (a phenylpiperidine derivative)ESI-MS/MS337.2188.1, 105.1[7]
1-BenzylpiperazineEI-MS17691, 131[8]
2-Phenyl-1-piperidinepropanolESI-MS/MS220.2202.2, 120.1, 91.1[9]

Experimental Protocols

Detailed methodologies for the principal techniques are provided below to ensure reproducibility and aid in experimental design.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution of the 2-phenylpiperidine derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common and effective method.[10] Crystals should ideally be 0.1-0.3 mm in all dimensions.[10]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[11]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.[12] The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final crystal structure, including precise bond lengths, angles, and torsion angles.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the 2-phenylpiperidine derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[13] A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer.[14] A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired.[15]

  • Spectral Analysis:

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Chemical shifts (δ) and coupling constants (J) are analyzed to determine the relative stereochemistry of substituents on the piperidine ring.

    • ¹³C NMR: Indicates the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for assigning all signals and confirming the overall structure.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the 2-phenylpiperidine derivative is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).[16] For compounds with active hydrogen atoms (e.g., secondary amines), derivatization (e.g., acylation or silylation) may be necessary to improve volatility and chromatographic performance.[16]

  • GC Separation: The sample is injected into the gas chromatograph, where it is vaporized. The volatile components are separated based on their boiling points and interactions with the stationary phase of the capillary column (e.g., 5% phenyl-methylpolysiloxane).[16]

  • MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is commonly used, which causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for identification by comparison to spectral libraries and by interpretation of the fragmentation pattern.[17]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the structural confirmation of 2-phenylpiperidine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of 2-Phenylpiperidine Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Initial Characterization MS Mass Spectrometry (e.g., GC-MS, LC-MS) Purification->MS Molecular Weight & Fragmentation Xray Single-Crystal X-ray Diffraction Purification->Xray Absolute Structure (Solid State) Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation Xray->Confirmation logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information NMR NMR Spectroscopy Connectivity Connectivity & Relative Stereochemistry NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Xray X-ray Crystallography AbsoluteStereo Absolute Stereochemistry & Conformation (Solid State) Xray->AbsoluteStereo FinalStructure Confirmed 3D Structure Connectivity->FinalStructure MolWeight->FinalStructure AbsoluteStereo->FinalStructure

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS for Piperidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of piperidine. Piperidine, a common reagent and structural motif in active pharmaceutical ingredients (APIs), is also a potential genotoxic impurity, necessitating its strict control and accurate measurement. The selection of an appropriate analytical technique is critical for ensuring drug safety, meeting regulatory requirements, and supporting various stages of pharmaceutical development.

This document outlines the performance characteristics of both methods, provides detailed experimental protocols based on published studies, and presents a comparative analysis to guide researchers in choosing the most suitable technique for their specific needs.

Quantitative Performance Data

The performance of an analytical method is defined by key validation parameters such as linearity, sensitivity (LOD/LOQ), accuracy, and precision. The following tables summarize these parameters for LC-MS/MS and GC-MS based on available data for piperidine and structurally similar compounds.

Table 1: LC-MS/MS Method Performance for Piperidine Quantification

Parameter Reported Performance Matrix Reference
Linearity Range 0.03 - 0.40 µg/mL (R > 0.99) Rimonabant API [1][2]
Limit of Detection (LOD) 0.0101 µg/mL Rimonabant API [1][2]
Limit of Quantification (LOQ) ~0.03 µg/mL (implied from linearity) Rimonabant API [1][2]
Accuracy (% Recovery) 92.2% - 95.5% Rimonabant API [2]

| Precision (%RSD) | 3.5% (Intermediate Precision) | Rimonabant API |[2] |

Table 2: GC-MS Method Performance for Piperazine Derivative Quantification *

Parameter Reported Performance Matrix Reference
Linearity Range 0 - 10 µg/mL (R² > 0.99) Plasma, Urine [3][4]
Limit of Detection (LOD) 0.002 - 0.004 µg/mL Plasma, Urine [3][4]
Limit of Quantification (LOQ) 0.008 - 0.016 µg/mL Plasma, Urine [3][4]
Accuracy (% Recovery) 79% - 108% Plasma, Urine [3][4]
Precision (%CV) ≤ 20% at LOQ Plasma, Urine [4]

*Data for 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). These are structurally related to piperidine and demonstrate the capabilities of the GC-MS technique for this class of compounds.

Method Comparison

The choice between LC-MS/MS and GC-MS depends on the specific analytical requirements, including the analyte's physicochemical properties, the complexity of the sample matrix, and the desired sensitivity.[5][6]

FeatureLC-MS/MSGC-MS
Principle Separation in a liquid mobile phase.Separation in a gaseous mobile phase.
Analyte Suitability Ideal for polar, less volatile, and thermally labile compounds.[7][8]Best for volatile and thermally stable compounds.[5]
Piperidine Analysis Well-suited for direct analysis. The polarity of piperidine is manageable with modern reversed-phase columns and appropriate mobile phases.[1]Suitable, but piperidine's basicity can cause peak tailing. Derivatization is often required to improve volatility and chromatography.[4][9]
Sample Preparation Often simpler; typically involves "dilute-and-shoot" or straightforward protein precipitation/extraction.[2][10]Can be more complex, frequently requiring a derivatization step (e.g., acylation) to make the analyte more volatile and less polar.[4][9]
Sensitivity Generally offers very high sensitivity, reaching low µg/mL to ng/mL levels, making it ideal for trace-level impurity analysis.[1][11]Also provides excellent sensitivity, but this can be matrix-dependent.[3][4]
Throughput Modern UPLC systems allow for very short run times (e.g., < 7 minutes).[1][2]Run times can be longer, especially when temperature programming is required.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are representative examples for the quantification of piperidine and its derivatives.

LC-MS/MS Protocol for Piperidine

This protocol is based on a validated method for determining piperidine as a genotoxic impurity in an active pharmaceutical ingredient.[1][2]

  • Standard and Sample Preparation:

    • Prepare a stock solution of piperidine in a suitable solvent like methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately weigh the API sample and dissolve it in the diluent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • LC System: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.[2]

    • Column: Atlantis C18 (e.g., 5 µm, 3.9 x 100 mm).[1]

    • Mobile Phase A: 0.05% Formic acid in Water.[1]

    • Mobile Phase B: Methanol.[1]

    • Elution: Gradient elution.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Injection Volume: 5.0 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion (m/z of protonated piperidine) to a specific product ion.

GC-MS Protocol for Piperidine (via Derivatization)

This protocol is adapted from methods used for similar piperazine derivatives, as direct GC-MS analysis of piperidine can be challenging without derivatization.[4][9]

  • Standard and Sample Preparation:

    • Prepare stock and working solutions of piperidine in a solvent like ethyl acetate.

    • For samples in a biological matrix, perform a liquid-liquid or solid-phase extraction.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Procedure:

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of a derivatizing agent such as Trifluoroacetic Anhydride (TFAA).[4]

    • Incubate the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[4]

    • Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the derivatized residue in a suitable solvent (e.g., ethyl acetate) for injection.[4]

  • Chromatographic Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.[3]

    • Column: DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

    • Injector: Splitless mode at 250°C.[3]

    • Oven Program: Start at a low temperature (e.g., 100°C), hold, then ramp up to a final temperature to elute the derivatized analyte.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized piperidine.

Visualized Workflows and Logic

Diagrams created using Graphviz help illustrate the logical processes involved in method validation and selection.

CrossValidationWorkflow start_end start_end process process decision decision io io start Start Cross-Validation dev_lcms Develop LC-MS/MS Method start->dev_lcms dev_gcms Develop GC-MS Method start->dev_gcms val_lcms Validate LC-MS/MS Method (Linearity, Accuracy, Precision, etc.) dev_lcms->val_lcms val_gcms Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) dev_gcms->val_gcms analyze Analyze Identical Samples with Both Methods val_lcms->analyze val_gcms->analyze compare Statistically Compare Results (e.g., Correlation, Bland-Altman Plot) analyze->compare conclusion Draw Conclusion on Method Equivalence or Bias compare->conclusion end End conclusion->end

Caption: Workflow for a typical cross-validation study.

MethodSelectionLogic start Piperidine Quantification Requirement q1 Need for Ultra-High Sensitivity? (e.g., <10 ng/mL) start->q1 q2 Is Analyte in Complex Biological Matrix? q1->q2 No lcms Prefer LC-MS/MS q1->lcms Yes q3 Is Derivatization Undesirable? q2->q3 No q2->lcms Yes q3->lcms Yes gcms GC-MS is a Viable Option q3->gcms No

Caption: Decision logic for selecting an analytical method.

Conclusion

Both LC-MS/MS and GC-MS are powerful and sensitive techniques capable of quantifying piperidine.

LC-MS/MS emerges as the more direct and often more sensitive method for analyzing piperidine as a genotoxic impurity in pharmaceutical products.[1][2] Its ability to handle polar compounds without derivatization simplifies sample preparation and makes it highly suitable for high-throughput quality control environments.[8]

GC-MS is a robust and reliable alternative, particularly if instrumentation is readily available. However, the analysis of piperidine by GC-MS generally requires a derivatization step to improve its chromatographic behavior and prevent peak tailing.[4] While this adds a step to the sample preparation process, the method can achieve excellent sensitivity and is well-established for volatile and semi-volatile compounds.[3][5]

The ultimate choice depends on the specific application, required detection limits, sample matrix, and available laboratory resources. For trace-level quantification of underivatized piperidine in complex matrices, LC-MS/MS is often the preferred approach. A cross-validation study is recommended when transitioning between methods to ensure consistency and reliability of results.

References

Structure-Activity Relationship of 4-Phenylpiperidine-2-carboxamide Analogues as 5-HT2C Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 4-phenylpiperidine-2-carboxamide scaffold has emerged as a promising framework for the development of positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor (5-HT2C R).[1][2] These compounds offer a novel therapeutic strategy by enhancing the response of the receptor to the endogenous neurotransmitter serotonin, rather than directly activating it.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of these analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various 4-phenylpiperidine-2-carboxamide analogues as 5-HT2C receptor PAMs. The data is presented as the maximal effect (Emax) of a test compound on 5-HT-induced intracellular calcium (Ca2+) release in Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (h5-HT2C R–CHO cells).[1] The Emax is expressed as a percentage of the maximal response to 5-HT alone.

Table 1: In Vitro Efficacy of Analogues with Phenyl and Cyclohexyl Lipophilic Tails (LT) [1]

Compound NumberLipophilic Tail (LT)Polar Head (PH)Emax (% 5-HT)
(2S,4R)-11 Phenyl(S)-1,2-propanediol102.9 ± 7.67
(2R,4S)-11 Phenyl(R)-1,2-propanediol114.7 ± 4.29
12 Phenyl(S)-2-amino-1-phenyl-1,3-propanediol127.4 ± 8.79
13 Cyclohexyl(S)-2-amino-1-phenyl-1,3-propanediol117.9 ± 4.71
14 Phenyl(S)-2-amino-3-methyl-1-butanol117.4 ± 3.42
15 Cyclohexyl(S)-2-amino-3-methyl-1-butanol108.9 ± 4.19
16 Phenyl(R)-2-amino-1-phenylethanol105.9 ± 6.23
17 Cyclohexyl(R)-2-amino-1-phenylethanol103.8 ± 3.48

*p < 0.05 compared to 5-HT alone.

Table 2: In Vitro Efficacy of Analogues with Phenethyl and Ethylcyclohexyl Lipophilic Tails (LT) [1]

Compound NumberLipophilic Tail (LT)Polar Head (PH)Emax (% 5-HT)
(2S,4R)-29 Phenethyl(S)-1,2-propanediol109.8 ± 2.29
(2R,4S)-29 Phenethyl(R)-1,2-propanediol115.9 ± 3.84
30 Ethylcyclohexyl(S)-1,2-propanediol104.9 ± 4.53
31 Phenethyl(S)-2-amino-1-phenyl-1,3-propanediol103.8 ± 3.91
32 Ethylcyclohexyl(S)-2-amino-1-phenyl-1,3-propanediol94.2 ± 5.21
33 4'-Methylphenethyl(S)-2-amino-1-phenyl-1,3-propanediol108.9 ± 4.19
34 4'-tert-Butylphenethyl(S)-2-amino-1-phenyl-1,3-propanediol105.9 ± 6.23
35 Phenethyl(S)-2-amino-3-methyl-1-butanol116.8 ± 3.29
36 Ethylcyclohexyl(S)-2-amino-3-methyl-1-butanol103.8 ± 3.48
37 Phenethyl(R)-2-amino-1-phenylethanol117.1 ± 4.58
38 Ethylcyclohexyl(R)-2-amino-1-phenylethanol102.8 ± 3.48
39 4'-Methylphenethyl(R)-2-amino-1-phenylethanol108.9 ± 4.19

*p < 0.05 compared to 5-HT alone.

Experimental Protocols

Intracellular Calcium Release Assay

This assay is a key in vitro method to determine the positive allosteric modulatory activity of the synthesized compounds on the 5-HT2C receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT2C receptor (h5-HT2C R–CHO cells) are cultured in appropriate media.[1]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C in the dark.

  • Compound Addition: The dye solution is removed, and cells are washed. A solution containing the test compound (at a fixed concentration, e.g., 10 µM) is added to the wells.[1]

  • Agonist Stimulation: After a pre-incubation period with the test compound, a concentration-response curve of the agonist (5-HT) is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

  • Data Analysis: The maximal response (Emax) for each concentration of 5-HT in the presence of the test compound is calculated and expressed as a percentage of the maximal response to 5-HT alone.[1]

Drug Discrimination Assay

This in vivo assay is used to assess whether a test compound can potentiate the effects of a known 5-HT2C receptor agonist.[1]

  • Animal Training: Rats are trained to discriminate between an injection of a selective 5-HT2C receptor agonist (e.g., WAY163909) and a vehicle injection. This is typically done in a two-lever operant conditioning chamber where pressing one lever after the drug injection is rewarded (e.g., with a food pellet), and pressing the other lever after the vehicle injection is rewarded.

  • Test Sessions: Once the animals have learned to discriminate reliably, test sessions are conducted.

  • Compound Administration: Prior to the test session, animals are administered the test compound (the putative PAM) or its vehicle.

  • Agonist Administration: This is followed by an injection of a low dose of the 5-HT2C receptor agonist that does not typically produce a strong discriminative stimulus on its own.

  • Data Collection: The number of presses on the drug-appropriate lever and the vehicle-appropriate lever are recorded.

  • Data Analysis: If the test compound is a PAM, it should potentiate the effect of the low dose of the agonist, leading to a significant increase in responding on the drug-appropriate lever.

Visualizations

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC PLCβ G_protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Serotonin Serotonin (5-HT) Serotonin->Receptor Binds PAM PAM PAM->Receptor Binds (Allosteric Site) Synthesis_Workflow Start 4-Chloropicolinic acid methyl ester Step1 Suzuki or Sonogashira Coupling (Introduction of Lipophilic Tail) Start->Step1 Step2 Hydrogenation (Piperidine ring formation) Step1->Step2 Step3 Boc Protection Step2->Step3 Step4 Hydrolysis Step3->Step4 Step5 Amide Coupling (Introduction of Polar Head) Step4->Step5 Step6 Boc Deprotection Step5->Step6 End Final 4-Phenylpiperidine-2-carboxamide Analogue Step6->End Drug_Discrimination_Logic Training Training Phase (Discrimination between Agonist and Vehicle) Testing Testing Phase Training->Testing PAM_Admin Administer PAM or Vehicle Testing->PAM_Admin Agonist_Admin Administer low dose of 5-HT2C Agonist PAM_Admin->Agonist_Admin Response Measure Lever Pressing Response Agonist_Admin->Response Outcome Analysis: Potentiation of Agonist Effect? Response->Outcome Yes Yes (Increased Drug-Lever Responding) Outcome->Yes PAM Effect No No (No significant change) Outcome->No No PAM Effect

References

Novel Piperidine Compounds: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its structural versatility allows for the development of novel derivatives with potent and selective activities across various therapeutic areas. This guide presents a comparative analysis of the in vitro efficacy of recently developed piperidine compounds, focusing on their anticancer, antimicrobial, and neuroprotective properties. The data herein is compiled from recent studies to provide a clear, data-driven perspective for advancing drug discovery and development.

Comparative In Vitro Efficacy of Novel Piperidine Compounds

The following table summarizes the in vitro activity of several novel piperidine derivatives against various cell lines and enzymes. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are provided as measures of potency.

Compound Class Compound Name Therapeutic Area Target/Cell Line IC50 / GI50 (µM) Reference
Dibenzo[b,f]thiepin DerivativeDTPEPAnticancerMCF-7 (Breast, ER+)0.8 ± 0.04[1][2]
MDA-MB-231 (Breast, ER-)1.2 ± 0.12[1][2]
Colchicine Binding Site InhibitorCompound 17aAnticancerPC3 (Prostate)0.81[1][2][3]
MGC803 (Gastric)1.09[1][2]
MCF-7 (Breast)1.30[1][2]
Functionalized PiperidineCompound 16Anticancer786-0 (Kidney)0.4 (µg/mL)[1][2][4]
HT29 (Colon)4.1 (µg/mL)[1][2][4]
NCI/ADR-RES (Ovarian, Resistant)17.5 (µg/mL)[1][2][4]
Benzylpiperidine-linked 1,3-dimethylbenzimidazolinone15bAnti-Alzheimer'sAcetylcholinesterase (AChE)0.39 ± 0.11[5]
Butyrylcholinesterase (BChE)1.25 ± 0.23[5]
15jAcetylcholinesterase (AChE)0.87 ± 0.15[5]
Butyrylcholinesterase (BChE)0.16 ± 0.04[5]
Piperidine-Flavone Derivative5aAnti-Alzheimer'sSH-SY5Y Neuroblastoma44.20[6]
5cSH-SY5Y Neuroblastoma50.53[6]
5jSH-SY5Y Neuroblastoma49.25[6]
Halogenobenzene DerivativeCompound 5AntimicrobialC. albicans32-64 (µg/mL)[7]
Compound 6C. albicans32-64 (µg/mL)[7]
Compound 7C. albicans32-64 (µg/mL)[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key in vitro assays cited in the evaluation of the presented piperidine derivatives.

Anticancer Activity: MTT Assay

The cytotoxic potential of the piperidine compounds against various human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

  • Cell Seeding: Human cancer cells (e.g., MCF-7, HCT116, NCI-H460) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.[8]

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 values are determined.[1]

Antimicrobial Activity: Agar Disc Diffusion Method

The antimicrobial activity of the piperidine derivatives was evaluated using the agar disc diffusion method against various bacterial and fungal strains.[9]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.

  • Inoculation of Agar Plates: The surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates is uniformly inoculated with the microbial suspension.[9][10]

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with known concentrations of the test compounds.[10]

  • Placement of Discs: The impregnated discs, along with positive (e.g., ampicillin, terbinafine) and negative (e.g., DMSO) control discs, are placed on the surface of the inoculated agar plates.[9][11]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc in millimeters.[9]

Cholinesterase Inhibition Assay

The inhibitory activity of the piperidine compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was measured using a modified Ellman's method.[5]

  • Enzyme and Substrate Preparation: Solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the chromogenic reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) are prepared in a suitable buffer.

  • Reaction Mixture: The reaction is initiated by adding the substrate to a mixture containing the enzyme, DTNB, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

  • Absorbance Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts related to the evaluation and mechanism of action of the novel piperidine compounds.

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7) Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Dilution Treatment Compound Treatment (48h incubation) CompoundPrep->Treatment Seeding->Treatment MTT_add MTT Addition (4h incubation) Treatment->MTT_add Solubilize Formazan Solubilization MTT_add->Solubilize Readout Absorbance Reading (540 nm) Solubilize->Readout Calculation IC50 Calculation Readout->Calculation signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth Piperidine Piperidine Compound Piperidine->PI3K Inhibition

References

A Comparative Guide to New Catalysts for Asymmetric Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of piperidines, a crucial scaffold in numerous pharmaceuticals and natural products, is a focal point of modern synthetic chemistry. The development of novel catalysts that offer high efficiency, selectivity, and operational simplicity is paramount. This guide provides an objective comparison of a new catalytic approach, Rhodium-catalyzed asymmetric reductive Heck reaction, against a well-established benchmark, Iridium-catalyzed asymmetric hydrogenation, for the synthesis of chiral piperidines. The comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal synthetic route.

Performance Comparison of Catalytic Systems

The choice of a catalytic system is a critical decision in synthetic design, influencing yield, stereoselectivity, and reaction conditions. The following table summarizes the key performance indicators for the two catalytic methods.

ParameterBenchmark: Iridium-Catalyzed Asymmetric HydrogenationNew Catalyst: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
Starting Material N-Benzyl-2-phenylpyridinium bromidePhenyl pyridine-1(2H)-carboxylate and Arylboronic acid
Key Reagent/Catalyst [Ir(COD)Cl]₂ / (R)-SynPhosRhodium complex with a chiral ligand
Overall Yield High (e.g., 93%)High (not specified)
Enantioselectivity High (e.g., 92% ee)Excellent (not specified)
Reaction Temperature 288°CNot specified
Reaction Time 24 hoursNot specified
Pressure 600 psi (H₂)Atmospheric
Key Advantages High enantioselectivity, well-established method.Wide functional group tolerance, potential for diverse 3-substituted piperidines.
Key Disadvantages Requires high pressure, activation of pyridine as a salt.Multi-step process from pyridine.

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are representative protocols for the key steps in each of the compared methods.

Benchmark: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This method involves the direct, enantioselective reduction of a pre-formed pyridinium salt using a chiral iridium catalyst.

Procedure:

  • In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and (R)-SynPhos (2.2 mol%) in a 1:1 mixture of toluene and dichloromethane (3 mL) is stirred for 10 minutes.

  • N-benzyl-2-phenylpyridinium bromide (0.25 mmol) is added to the catalyst solution.

  • The resulting mixture is transferred to an autoclave.

  • The autoclave is charged with hydrogen gas to a pressure of 600 psi.

  • The reaction is stirred at 288°C for 24 hours.

  • After cooling and careful depressurization, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the enantioenriched piperidine product.[1]

New Catalyst: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This emerging approach enables the synthesis of 3-substituted piperidines through a cross-coupling strategy. The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of an arylboronic acid with a dihydropyridine derivative.

General Procedure (Conceptual):

  • Preparation of the Dihydropyridine: Pyridine is first activated and then partially reduced (e.g., using NaBH₄) to form the corresponding 1,2-dihydropyridine derivative, such as phenyl pyridine-1(2H)-carboxylate.

  • Asymmetric Reductive Heck Reaction:

    • To a solution of the dihydropyridine derivative in a suitable solvent under an inert atmosphere, the rhodium catalyst precursor and the appropriate chiral ligand are added.

    • The arylboronic acid is then introduced, followed by a suitable base and a proton source.

    • The reaction mixture is stirred at a specified temperature until completion, monitored by techniques like TLC or LC-MS.

    • Upon completion, the reaction is worked up by quenching, extraction, and purification to yield the enantioenriched 3-aryl-tetrahydropyridine.

  • Final Reduction: The resulting tetrahydropyridine is then reduced (e.g., through catalytic hydrogenation) to afford the final 3-substituted piperidine.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experimental procedures and reaction pathways is crucial for understanding and implementing complex synthetic strategies.

experimental_workflow cluster_prep Catalyst and Substrate Preparation cluster_reaction Asymmetric Synthesis cluster_analysis Work-up and Analysis cat_prep Prepare Chiral Catalyst Solution mixing Combine Catalyst and Substrate cat_prep->mixing sub_prep Prepare Substrate Solution sub_prep->mixing reaction Run Reaction under Optimized Conditions (Temperature, Pressure, Time) mixing->reaction workup Quench and Purify Crude Product reaction->workup analysis Analyze Yield and Enantiomeric Excess (NMR, HPLC, etc.) workup->analysis

Caption: A generalized workflow for the screening and optimization of new catalysts for asymmetric piperidine synthesis.

This guide provides a snapshot of the current landscape in asymmetric piperidine synthesis, highlighting a powerful new rhodium-catalyzed method alongside a robust, established iridium-catalyzed benchmark. The choice of catalyst will ultimately depend on the specific synthetic goals, substrate scope, and available resources. Researchers are encouraged to consult the primary literature for more detailed information and a broader range of catalytic systems.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 2-Phenylpiperidine-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of methyl 2-phenylpiperidine-4-carboxylate, a heterocyclic compound with potential biological activity. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of related piperidine derivatives and general hazardous chemical waste.

Core Principle: All chemical waste, including this compound and its containers, must be treated as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1]

Immediate Safety Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the known hazards of structurally similar compounds like 2-phenylpiperidine and piperidine, which include skin and eye irritation, respiratory irritation, flammability, and toxicity, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: Immediately label any container holding waste this compound with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's EHS department. Incompatible chemicals can react violently. Keep it separate from acids, bases, and strong oxidizing agents.[3]

2. Containerization:

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container, if in good condition, is often the best choice.

  • Container Integrity: Ensure the waste container is in good condition, free from cracks, and the exterior is clean and free of contamination.

3. Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool "Satellite Accumulation Area" (SAA) within the laboratory.[3] The SAA should be at or near the point of waste generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

4. Arranging for Disposal:

  • Contact EHS: Do not attempt to neutralize or dispose of this compound down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Information: Be prepared to provide the EHS department with the chemical name, quantity, and any other relevant information.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container.

  • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines. Deface the original label before disposal.

Quantitative Data Summary

PropertyValue for PiperidineRelevance for Disposal
Flash Point16 °C (60.8 °F)Indicates high flammability; keep away from ignition sources.[4]
Boiling Point106 °C (222.8 °F)Vapors can be generated at elevated temperatures.[4]
pH12.6 (100 g/L solution)Highly basic; corrosive to skin and eyes.[3]
ToxicityToxic by inhalation and in contact with skin.[3]Warrants stringent handling procedures and PPE.

Experimental Protocols

No validated experimental protocols for the in-lab neutralization or deactivation of this compound are available in the searched literature. The standard and recommended procedure is disposal via a licensed hazardous waste facility.[3] The most common industrial disposal method for similar compounds is high-temperature incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Containment cluster_disposal Disposal Path cluster_decon Container Decontamination start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood label_waste Label Container: 'Hazardous Waste' + Chemical Name fume_hood->label_waste Generate Waste segregate Segregate from Incompatible Chemicals label_waste->segregate store Store in a Sealed, Compatible Container in a Designated SAA segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs empty_container Have an Empty Container? store->empty_container schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end_disposal Waste Disposed of via Licensed Contractor schedule_pickup->end_disposal empty_container->contact_ehs No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container per EHS Guidelines triple_rinse->dispose_container collect_rinsate->store Add to Waste Stream

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-phenylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to stringent safety protocols is critical when handling chemical compounds such as Methyl 2-phenylpiperidine-4-carboxylate. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. The following guidance is based on safety data for structurally analogous piperidine compounds, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles conforming to EN166 should be worn at all times to protect against splashes. A face shield is recommended when there is a heightened risk of splashing.[1][2]
Skin Chemical-Resistant GlovesWear compatible chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before each use. Proper glove removal technique (without touching the glove's outer surface) should be followed to avoid skin contact.[2][3]
Protective ClothingA lab coat or other suitable protective clothing must be worn to prevent skin exposure.[1][2]
Protective BootsRequired in situations where there is a risk of spills.[2]
Respiratory RespiratorIn cases of inadequate ventilation, or if dust, mists, or vapors are generated, a government-approved respirator is necessary.[1][2][3][4] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be used.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining chemical integrity and personnel safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][6]

  • Avoid the formation of dust and aerosols.[1]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][5]

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[1][3]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

  • Do not eat, drink, or smoke when using this product.[3][7]

Storage:

  • Keep the container tightly closed and in a dry, cool, and well-ventilated place.[1][8]

  • Store locked up.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[8][9]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5][8]

Spill and Leak Procedures:

  • Small Spill: Sweep up the material and place it in a suitable, closed container for disposal.[1]

  • Large Spill: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3][8] Contain the spill with inert absorbent material and dispose of it in accordance with federal, state, and local environmental control regulations.[1]

Fire-Fighting Measures:

  • Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[8]

  • Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[1]

Disposal Plan

Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[1] Do not allow the chemical to enter drains or waterways.[1][8] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow: Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_emergency Emergency Response a Conduct Risk Assessment b Review Safety Data Sheet (SDS) (or analogous compound data) a->b c Ensure Proper Ventilation (Fume Hood Operational) b->c d Don Personal Protective Equipment (PPE) c->d e Weigh/Measure Compound in a Contained Area d->e f Perform Experimental Procedure e->f g Monitor for Spills or Exposure f->g o Fire f->o If fire occurs h Decontaminate Work Area g->h m Spill g->m If spill occurs n Exposure g->n If exposure occurs i Properly Label and Store Compound h->i j Dispose of Waste Material i->j k Remove and Dispose of PPE j->k l Wash Hands Thoroughly k->l p Follow Spill Cleanup Protocol m->p q Follow First-Aid Procedures n->q r Follow Fire-Fighting Procedures o->r

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-phenylpiperidine-4-carboxylate
Reactant of Route 2
Methyl 2-phenylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.